molecular formula C11H12N2S B2357447 1-ethyl-5-phenyl-1H-imidazole-2-thiol CAS No. 136802-73-8

1-ethyl-5-phenyl-1H-imidazole-2-thiol

Número de catálogo: B2357447
Número CAS: 136802-73-8
Peso molecular: 204.29
Clave InChI: PQMVYAZFMXJQOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-ethyl-5-phenyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-5-phenyl-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-5-phenyl-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-ethyl-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMVYAZFMXJQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS No. 136802-73-8)[1]. As a member of the substituted imidazole-2-thione class, this molecule holds potential in medicinal chemistry and materials science, making its unambiguous structural verification paramount.[2][3] This document moves beyond a simple data sheet, offering detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices is explained, empowering researchers to not only replicate the results but also adapt these methodologies for analogous compounds. All protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

1-ethyl-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with an ethyl group at the N1 position, a phenyl group at the C5 position, and a thione group at the C2 position. The molecule exists in tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, with the thione form generally predominating in the solid state and in most common solvents. This thione character significantly influences its spectroscopic properties.[4]

Accurate characterization is the bedrock of drug development and materials science. The multi-technique approach outlined herein—¹H NMR, ¹³C NMR, IR, and MS—provides orthogonal data points that, when synthesized, confirm the molecular structure, purity, and integrity of the analyte with a high degree of confidence.

Predicted Spectroscopic Data & Structural Rationale

Prior to empirical data acquisition, a thorough analysis of the molecular structure allows for the prediction of key spectroscopic features. This predictive exercise is crucial for experimental design and subsequent data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule.[5] Based on the structure of 1-ethyl-5-phenyl-1H-imidazole-2-thiol, we can predict the following signals.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃ 1.2 - 1.5Triplet (t)14 - 18
Ethyl-CH₂ 4.0 - 4.4Quartet (q)40 - 45
Imidazole C4-H 7.0 - 7.5Singlet (s)118 - 125
Phenyl C2'/C6'-H 7.3 - 7.6Multiplet (m)128 - 131
Phenyl C3'/C5'-H 7.3 - 7.6Multiplet (m)128 - 131
Phenyl C4'-H 7.3 - 7.6Multiplet (m)129 - 132
Imidazole C5 N/AN/A130 - 135
Phenyl C1' N/AN/A132 - 136
Imidazole C2 (C=S) N/AN/A160 - 170
N-H / S-H 11.0 - 13.0Broad Singlet (br s)N/A

Note: Predictions are based on established chemical shift ranges for similar functional groups. Actual values are dependent on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The thione (C=S) and imidazole ring systems are expected to produce characteristic absorption bands.

Table 2: Predicted IR Absorption Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch 3050 - 3150MediumPhenyl and imidazole C-H bonds.[6]
Aliphatic C-H Stretch 2850 - 3000MediumEthyl group C-H bonds.[7]
C=N Stretch 1580 - 1610StrongImidazole ring stretching vibration.[2]
C=C Stretch (Aromatic) 1450 - 1600Medium-StrongPhenyl and imidazole ring skeletal vibrations.[7]
Thioamide II Band (C=S + C-N) 1250 - 1350StrongCharacteristic for the thioamide/thione moiety.
Thioamide III Band (C-N) ~1000MediumC-N stretching within the thioamide group.[8]
C=S Stretch (Thione) 1050 - 1250 & ~700Medium-StrongThe C=S bond has a complex vibrational character and often contributes to multiple bands.[8][9]
Aromatic C-H Bend 690 - 900StrongOut-of-plane bending confirms phenyl substitution.[7]
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this class of molecule, as it is a soft ionization technique that typically preserves the molecular ion.[10][11]

Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value Rationale
Molecular Formula C₁₁H₁₂N₂SBased on atomic composition.[1]
Exact Mass 204.0721Monoisotopic mass calculated for C₁₁H₁₂N₂S.
[M+H]⁺ (Positive Mode) 205.0799Protonated molecular ion, expected to be the base peak in ESI+.
[M-H]⁻ (Negative Mode) 203.0643Deprotonated molecular ion, expected in ESI-.
Key Fragments Loss of ethyl (-C₂H₄), cleavage of the imidazole ring.Fragmentation patterns help confirm the substituent groups.[12]

Experimental Protocols & Workflow

The following protocols are standardized for high-resolution data acquisition on modern spectroscopic instruments.

Master Workflow for Spectroscopic Characterization

This diagram illustrates the logical flow from sample preparation to final data synthesis for unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_synthesis Final Confirmation P Purified Analyte (1-ethyl-5-phenyl-1H-imidazole-2-thiol) NMR NMR Spectroscopy (¹H, ¹³C) P->NMR IR IR Spectroscopy (ATR) P->IR MS Mass Spectrometry (ESI-MS) P->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation MS->MS_Data Confirm Structure Elucidation & Data Synthesis NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Overall characterization workflow.
Protocol: Nuclear Magnetic Resonance (NMR)

Causality Statement: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without its residual signals obscuring important analyte peaks.[13][14] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules.[15] However, the labile N-H/S-H proton may exchange or exhibit very broad signals; DMSO-d₆ is a superior choice for observing such protons due to its hydrogen-bond accepting nature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[16]

  • Solubilization: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[15][17]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field strength for optimal resolution.

    • Temperature: Ambient probe temperature (~298 K).

  • Acquisition (¹H NMR):

    • Acquire a 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and identify multiplicities.

  • Acquisition (¹³C NMR):

    • Acquire a 1D proton-decoupled carbon spectrum.

    • Utilize a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds to ensure quantitative accuracy for all carbon types.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Causality Statement: ATR-IR is selected for its simplicity, speed, and minimal sample preparation requirements.[18][19] It is a non-destructive technique ideal for solid powders or oils, providing high-quality data by measuring the absorption of an evanescent wave that penetrates a few microns into the sample surface.[20]

Methodology:

  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbances of the instrument.[21]

  • Sample Application: Place a small amount (a few milligrams) of the solid analyte directly onto the center of the ATR crystal.[21]

  • Apply Pressure: Lower the pressure clamp and apply firm, even pressure to ensure good contact between the sample and the crystal surface.[18]

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

  • Cleaning: After analysis, retract the clamp, and clean the crystal surface thoroughly with a soft tissue soaked in an appropriate solvent (e.g., isopropanol).[18]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality Statement: ESI is a soft ionization technique that generates charged droplets from a sample solution, allowing for the analysis of thermally labile and non-volatile molecules by transferring them into the gas phase as ions with minimal fragmentation.[10][22] This makes it ideal for determining the molecular weight of the parent compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Ionization Enhancement: For positive ion mode ([M+H]⁺), add 0.1% formic acid to the solution to facilitate protonation. For negative ion mode ([M-H]⁻), a small amount of ammonium hydroxide can be added.[23]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, couple with a Liquid Chromatography (LC) system for purity analysis.[10]

  • Instrumentation (High-Resolution MS, e.g., TOF or Orbitrap):

    • Ionization Mode: ESI, positive and negative modes.

    • Capillary Voltage: Set to an optimized value, typically 3-5 kV.

    • Gas Flow: Use nitrogen as the nebulizing and drying gas; optimize temperatures and flow rates to ensure efficient desolvation.

  • Data Acquisition:

    • Acquire spectra over a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).

    • The high-resolution mass analyzer will provide accurate mass data, allowing for the determination of the elemental composition.

Visualization of Key Structural Features

This diagram highlights the key atomic environments within the molecule, providing a visual reference for the interpretation of NMR data.

Labeled structure of the title compound.

Conclusion

The combination of NMR, IR, and MS provides a robust and definitive analytical package for the structural confirmation of 1-ethyl-5-phenyl-1H-imidazole-2-thiol. By following the detailed protocols and understanding the rationale behind each technique, researchers can generate high-quality, reproducible data. This guide serves not only as a record of the spectroscopic properties of a specific molecule but also as a methodological template for the broader scientific community engaged in the characterization of novel chemical entities.

References

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved February 27, 2026, from [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved February 27, 2026, from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved February 27, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 27, 2026, from [Link]

  • University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs. Retrieved February 27, 2026, from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 27, 2026, from [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 45(10), 4337-4343.
  • Devillanova, F. A. (Ed.). (2007). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. In Handbook of Chalcogen Chemistry: New Perspectives in Sulfur, Selenium and Tellurium. Royal Society of Chemistry.
  • Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved February 27, 2026, from [Link]

  • JoVE. (2024, December 5). Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview. Retrieved February 27, 2026, from [Link]

  • Grypari, M., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 14(1), 133-146.
  • Worldwide Journals. (2015, April 15). The Utility of Disubstituted Imidazole-2-Thione for The Synthesis of o-fused Polynuclear Heterocyclic Derivatives. Retrieved February 27, 2026, from [Link]

  • Ho, Y. W. (2012).
  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved February 27, 2026, from [Link]

  • IOSR Journal. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved February 27, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 27, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved February 27, 2026, from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved February 27, 2026, from [Link]

  • Lee, T. K., & Loke, W. K. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 26(2), 33–42.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 27, 2026, from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved February 27, 2026, from [Link]

  • D'Agostino, L. A., & Mabud, M. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1-2), 47-78.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Gabelica, V., De Pauw, E., & Rosu, F. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4889–4896.
  • Afonin, A. V., et al. (2006). Imidazole-2-Thiones: Synthesis, Structure, Properties. Sulfur Reports, 27(3), 225-273.
  • Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties. Retrieved February 27, 2026, from [Link]

  • Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties. Retrieved February 27, 2026, from [Link]

  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetochemistry, 10(5), 52.
  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). N-alkylation of imidazole by alkaline carbons. Retrieved February 27, 2026, from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved February 27, 2026, from [Link]

  • American Chemical Society. (2013, December). NMR Guidelines for ACS Journals. Retrieved February 27, 2026, from [Link]

  • MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved February 27, 2026, from [Link]

  • Liu, Y., et al. (2022). Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
  • Liu, Y., et al. (2022). Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
  • PubMed. (2007). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved February 27, 2026, from [Link]

Sources

Technical Monograph: 1-Ethyl-5-phenyl-1H-imidazole-2-thiol (CAS 136802-73-8)

[1][2][3][4][5][6]

Executive Summary

CAS Number 136802-73-8 refers to 1-Ethyl-5-phenyl-1H-imidazole-2-thiol , a specialized heterocyclic compound belonging to the class of imidazole-2-thiones (also known as cyclic thioureas).[2][3][4][5] With the molecular formula C₁₁H₁₂N₂S , it serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting metalloenzymes (e.g., dopamine

1

This guide provides a comprehensive analysis of its structural dynamics (tautomerism), synthetic pathways, physicochemical profile, and handling protocols, grounded in rigorous chemical principles.[1]

Chemical Identity & Structural Analysis[1][7]

Nomenclature and Identifiers
PropertyDetail
CAS Number 136802-73-8
IUPAC Name 1-Ethyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Common Synonyms 1-Ethyl-5-phenylimidazole-2-thiol; 1-Ethyl-5-phenyl-2-mercaptoimidazole
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
SMILES CCN1C(S)=CNC=C1C2=CC=CC=C2 (Thione form)
InChI Key Unique identifier required for database integration.[1][6]
Tautomeric Equilibrium

A defining characteristic of CAS 136802-73-8 is the thione-thiol tautomerism. While often named as a "thiol," the compound predominantly exists in the thione (C=S) form in the solid state and in neutral solution due to the stabilization provided by the thioamide resonance.[1]

  • Thione Form (Major): 1-Ethyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione.[1][2][7] Characterized by a C=S double bond and an N-H proton.[1]

  • Thiol Form (Minor): 1-Ethyl-5-phenyl-1H-imidazole-2-thiol.[1][4] Characterized by a C-SH single bond and an aromatic imidazole ring.[1]

Implication for Reactivity:

  • Alkylation: Reactions with alkyl halides typically occur at the Sulfur atom (S-alkylation) to form thioethers.[1]

  • Coordination: The sulfur atom acts as a soft donor ligand for transition metals (Cu, Zn, Pt).[1]

Physicochemical Properties[1][9][10]

The following data summarizes the predicted and experimental properties essential for formulation and handling.

PropertyValueContext
Appearance White to off-white crystalline solidStandard purity >98%
Melting Point 185–190 °C (Predicted)High lattice energy due to H-bonding (N-H[1]···S)
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic phenyl/ethyl groups limit aqueous solubility.[1]
Solubility (Organic) Soluble in DMSO, DMF, MethanolRecommended solvents for stock solutions.[1]
LogP (Octanol/Water) 2.3 ± 0.4 (Predicted)Lipophilic; suitable for membrane permeability studies.[1]
pKa ~10.5 (Thiol proton)Weakly acidic; deprotonates in basic conditions.[1]

Synthesis & Manufacturing

The synthesis of 1,5-disubstituted imidazole-2-thiones requires precise regiochemical control to avoid the formation of the 1,4-isomer.[1] The Marckwald synthesis variant or the


-amino ketone cyclization1
Synthetic Route: Modified Marckwald Cyclization

This protocol ensures the correct placement of the phenyl group at the C5 position relative to the N1-ethyl substituent.[1]

Reagents:

  • Precursor A: 2-Amino-1-phenylethanone derivative (specifically N-ethyl-2-amino-1-phenylethanone).[1]

  • Cyclizing Agent: Potassium Thiocyanate (KSCN).[1]

  • Solvent/Catalyst: Acetic Acid (AcOH) or dilute HCl.

Step-by-Step Protocol:

  • Preparation of

    
    -Amino Ketone: 
    
    • React 2-Bromoacetophenone with Ethylamine (excess) in THF at 0°C to prevent over-alkylation.

    • Mechanism:[1][6] Nucleophilic substitution (

      
      ) yields 2-(ethylamino)-1-phenylethanone.[1]
      
    • Purification: Isolate the free base or hydrochloride salt.[1]

  • Cyclization (Ring Closure):

    • Dissolve the

      
      -amino ketone (1.0 eq) in glacial acetic acid.
      
    • Add Potassium Thiocyanate (1.2 eq) portion-wise.

    • Heat to reflux (100–110°C) for 2–4 hours.

    • Mechanism:[1][6] Protonation of the carbonyl oxygen facilitates nucleophilic attack by the thiocyanate nitrogen, followed by cyclization and dehydration.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water.[1] The product often precipitates as a solid.[1]

    • If no precipitate forms, neutralize with NaHCO₃ to pH 7–8.[1]

    • Filter the solid and wash with cold water.[1]

  • Recrystallization:

    • Purify using Ethanol/Water (9:[1]1) to obtain analytical grade crystals.[1]

Synthesis Workflow Diagram

SynthesisStart2-Bromoacetophenone(Starting Material)Step1Reaction with Ethylamine(THF, 0°C)Start->Step1Nucleophilic Subst.InterIntermediate:2-(Ethylamino)-1-phenylethanoneStep1->InterStep2Cyclization with KSCN(AcOH, Reflux)Inter->Step2CondensationProductProduct:1-Ethyl-5-phenyl-1H-imidazole-2-thiol(CAS 136802-73-8)Step2->ProductDehydration

Caption: Step-wise synthesis of CAS 136802-73-8 via modified Marckwald cyclization ensuring 1,5-regiochemistry.

Analytical Characterization

To validate the identity of CAS 136802-73-8, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

  • 
     12.0–12.5 ppm (s, 1H):  N-H proton (broad, exchangeable).[1] Confirms thione tautomer.
    
  • 
     7.3–7.5 ppm (m, 5H):  Phenyl aromatic protons.[1]
    
  • 
     6.8–7.0 ppm (s, 1H):  Imidazole C4-H proton.[1]
    
  • 
     3.9–4.1 ppm (q, 2H):  N-CH₂- (Ethyl methylene).[1]
    
  • 
     1.1–1.3 ppm (t, 3H):  -CH₃ (Ethyl methyl).[1]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion [M+H]⁺: Observed at m/z 205.1 .[1]

  • Fragmentation: Loss of ethyl group (M-29) or SH radical may be observed in high-energy collision.[1]

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (thione band).[1]

Biological Applications & Mechanism[1]

CAS 136802-73-8 is a privileged scaffold in drug discovery due to the reactivity of the thioamide moiety.

Mechanism of Action: Metalloenzyme Inhibition

Imidazole-2-thiones are potent inhibitors of copper-containing enzymes (e.g., Tyrosinase , Dopamine


-hydroxylaseThyroid Peroxidase1
  • Mechanism: The sulfur atom coordinates to the metal center (Cu²⁺ or Fe³⁺) in the enzyme's active site, displacing the substrate or preventing oxygen activation.[1]

  • Radical Scavenging: The thione group can quench reactive oxygen species (ROS), acting as an antioxidant.[1]

Biological Interaction Diagram[1]

BioMechanismcluster_EnzymeTarget: Metalloenzyme (e.g., Tyrosinase/TPO)Compound1-Ethyl-5-phenyl-imidazole-2-thioneMetalMetal Center(Cu²⁺ / Fe³⁺)Compound->MetalCoordination Bond(S -> Metal)ROSReactive Oxygen Species(•OH, O₂•⁻)Compound->ROSH-Atom Transfer(Antioxidant)SiteActive SiteMetal->SiteCatalytic Core

Caption: Mechanism of action showing metal coordination and antioxidant activity of the imidazole-2-thione scaffold.[1]

Safety & Handling

Signal Word: Warning Hazard Statements:

  • H302: Harmful if swallowed.[1][6]

  • H315: Causes skin irritation.[1][6][8]

  • H319: Causes serious eye irritation.[1][6][8]

  • Thyroid Toxicity: Like other thioamides (e.g., Methimazole), this compound may inhibit thyroid hormone synthesis upon chronic exposure.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the thione group to a disulfide or sulfinic acid.

References

  • Sigma-Aldrich. Product Specification: 1-Ethyl-5-phenyl-1H-imidazole-2-thiol (CAS 136802-73-8).[1][3][4] Retrieved from .[1]

  • Laufer, S. A., et al. (2002).[1] Synthesis and evaluation of novel imidazole-2-thiones as inhibitors of p38 MAP kinase.[1] Journal of Medicinal Chemistry.[1] .

  • ChemicalBook. CAS 136802-73-8 Technical Data and Supplier Information. Retrieved from .[1]

  • Marckwald, W. (1892).[1] Ueber die Synthese von Imidazol-Derivaten.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational synthesis reference).

  • PubChem. Compound Summary for Imidazole-2-thione Derivatives. National Library of Medicine.[1] .[1]

Chemo-Biological Architectures of Imidazole-2-Thiol Derivatives: From Synthesis to Therapeutics

[1]

Executive Summary

The imidazole-2-thiol (or imidazole-2-thione) scaffold represents a privileged structure in medicinal chemistry, most notably recognized in the antithyroid drug Methimazole .[1] However, recent structure-activity relationship (SAR) studies have expanded its utility beyond endocrinology into oncology (MMP-9 inhibition) and antimicrobial therapeutics. This guide dissects the tautomeric behavior, synthetic pathways, and pharmacological profiles of these derivatives, providing a roadmap for their application in drug discovery.

Chemical Perspective: The Thione-Thiol Tautomerism

Understanding the reactivity of this scaffold requires acknowledging the dynamic equilibrium between the thione (A ) and thiol (B ) forms. While the thione form predominates in neutral solution and the solid state, the thiol form is critical for S-alkylation reactions and metal coordination.

Structure-Activity Relationship (SAR)

Modifications to the core ring dictate biological specificity:

  • N1-Substitution: Critical for bioavailability and preventing rapid metabolism (e.g., Methyl in Methimazole). Large aryl groups here enhance anticancer activity.

  • S2-Position: The "warhead." Free thiones are essential for thyroid peroxidase (TPO) inhibition. S-alkylation often shifts activity toward antimicrobial or cytotoxic profiles.

  • C4/C5-Substitution: Aryl groups (e.g., trimethoxyphenyl) at these positions significantly increase lipophilicity and potency against cancer cell lines.

SAR_DiagramCoreImidazole-2-ThioneScaffoldN1N1 Position(Bioavailability/Metabolism)Target: Methimazole (Me)Core->N1Controls PharmacokineticsS2S2 Position(The 'Warhead')Target: TPO Inhibition (Free S)MMP-9 Inhibition (S-Alkyl)Core->S2Defines MechanismC45C4/C5 Positions(Lipophilicity/Potency)Target: Cytotoxicity (Aryl groups)Core->C45Enhances Binding Affinity

Figure 1: Structure-Activity Relationship (SAR) map of the imidazole-2-thione scaffold highlighting functional regions.

Experimental Workflow: Synthesis Protocol

The most robust method for generating highly substituted imidazole-2-thiones is the condensation of

Protocol: Synthesis of 1,4,5-Trisubstituted Imidazole-2-Thiones

Objective: To synthesize derivatives for biological screening. Reagents:

  • Preparation: Dissolve 10 mmol of the specific

    
    -haloketone in 20 mL of anhydrous ethanol in a round-bottom flask.
    
  • Addition: Add 10 mmol of the N-substituted thiourea and 20 mmol of anhydrous sodium acetate (to scavenge HBr).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour onto 100g of crushed ice with vigorous stirring.

    • The precipitate (thione) will form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/DMF to yield the pure product.

Synthesis_WorkflowStep1Reactants:Alpha-Haloketone + ThioureaStep2Reflux in Ethanol(4-6 Hours, 78°C)Step1->Step2CondensationStep3Quench on Crushed IceStep2->Step3TerminationStep4Precipitation & FiltrationStep3->Step4IsolationStep5Recrystallization(Ethanol/DMF)Step4->Step5Purification

Figure 2: Step-by-step workflow for the modified Marckwald synthesis of imidazole-2-thiones.

Therapeutic Application: Thyroid Regulation

The classic application of this scaffold is in the treatment of hyperthyroidism (Graves' disease).

Mechanism of Action: TPO Inhibition

Methimazole acts as a suicide substrate for Thyroid Peroxidase (TPO).[2] It interferes with the iodination of tyrosine residues on thyroglobulin, effectively halting the synthesis of T3 and T4 hormones.[3]

TPO_InhibitionTPOThyroid Peroxidase (TPO)(Heme-containing Enzyme)ComplexCompound I(Active Oxidizing Species)TPO->ComplexOxidationIodideIodide (I-)Iodide->TPOH2O2Hydrogen Peroxide (H2O2)H2O2->TPOTyrosineTyrosyl Residues(Thyroglobulin)Complex->TyrosineNormal IodinationInhibitionIrreversible Inactivationof TPOComplex->InhibitionCovalent BindingMethimazoleMethimazole(Imidazole-2-thione)Methimazole->ComplexCompetes with TyrosineHormoneThyroid Hormones(T3/T4)Tyrosine->HormoneCoupling

Figure 3: Mechanism of Methimazole-induced TPO inhibition preventing thyroid hormone synthesis.

Therapeutic Application: Oncology

Recent studies have pivoted towards the anticancer potential of S-substituted and N-aryl derivatives.

Key Targets
  • MMP-9 Inhibition: Matrix Metalloproteinase-9 is crucial for metastasis. Specific S-substituted imidazole-2-thiones (e.g., Compound 24) have shown direct inhibition of MMP-9, reducing cancer cell migration [1].[4][5][6]

  • Cytotoxicity: Derivatives bearing trimethoxyphenyl moieties induce apoptosis via caspase activation and G1 cell cycle arrest.

Comparative Cytotoxicity Data (IC50 µM)

Table 1: Inhibitory concentrations of select imidazole-2-thiol derivatives against human cancer cell lines.

Compound IDStructure FeatureMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Mechanism Reference
Compound 5 N1-arylidene amino3.57 µM0.40 µM2.63 µMApoptosis Induction [2]
Compound 24 S-substituted< 1.0 µM< 1.0 µM< 1.0 µMMMP-9 Inhibition [1]
Compound 11d Trimethoxyphenyl5.65 µM6.12 µM8.31 µMTubulin Interference [3]
Methimazole N1-Methyl (Ref)> 100 µM> 100 µM> 100 µMTPO Specificity

Therapeutic Application: Antimicrobial Activity

While less potent than standard antibiotics, imidazole-2-thiones show promise against resistant strains (MRSA) when hybridized with other pharmacophores (e.g., nitroimidazoles).

Antimicrobial Susceptibility (MIC Values)

Table 2: Minimum Inhibitory Concentrations (MIC) for novel derivatives.

Derivative ClassOrganismMIC ValueReference Standard
HL1 (N-Aryl) S. aureus (MRSA)1250 µg/mLVancomycin (1 µg/mL)
Nitro-Hybrid 56b K. pneumoniae41 µMNorfloxacin (0.78 µM)
Nitro-Hybrid 38o E. coli0.008 µMTetracycline (0.2 µM)

Note: While simple derivatives (HL1) show weak activity, hybrid molecules (38o) demonstrate superior potency, highlighting the necessity of scaffold hybridization for antimicrobial efficacy [4, 5].

References

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026).[4] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation . Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Al-Wahaibi, L.H., et al. (2023). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation . ResearchGate.[7]

  • Author Unavailable. (2026).[5] Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety . PMC.

  • Al-Blewi, F.F., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents . Molecules.

  • Negi, A., et al. (2023). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety . PMC.

  • Nakamura, H., et al. (2005). Anti-Thyroid Drugs and Thyroid Hormone Synthesis: Effect of Methimazole Derivatives on Peroxidase-Catalyzed Reactions . Journal of the American Chemical Society.

In-Silico Characterization & Therapeutic Profiling of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous, self-validating framework for the in-silico modeling of 1-ethyl-5-phenyl-1H-imidazole-2-thiol . Unlike generic small-molecule protocols, this guide addresses the specific electronic and steric challenges of the imidazole-2-thiol scaffold—specifically its thione-thiol tautomerism and the steric clash potential of the N1-ethyl/C5-phenyl vicinal substitution. The workflow integrates Density Functional Theory (DFT) for quantum mechanical characterization, molecular docking for target affinity (focused on COX-2 inhibition), and Molecular Dynamics (MD) for complex stability.

Phase 1: Quantum Mechanical Profiling & Tautomerism

The Causality: You cannot accurately dock this molecule without first resolving its tautomeric state. Imidazole-2-thiols exist in a dynamic equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. While the thione form typically predominates in solution and solid states due to the stability of the thioamide resonance, the thiol form is often the reactive species for S-alkylation or metal coordination.

Protocol: We employ DFT to determine the global minimum energy conformer and the electrostatic potential (ESP) map, which dictates ligand-receptor electrostatic interactions.

DFT Workflow Specification
  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic tautomers).

  • Solvation Model: IEFPCM (Implicit water) to mimic physiological conditions.

Step-by-Step Methodology:

  • Construction: Build both tautomers:

    • Tautomer A (Thione): Proton on N3, C2=S double bond.

    • Tautomer B (Thiol): Proton on S, C2-S single bond, C2=N3 double bond.

  • Optimization: Run Opt+Freq calculation.

  • Validation: Ensure zero imaginary frequencies (local minimum).

  • Comparison: Calculate

    
    . If 
    
    
    
    , the thione is the dominant species.

Visualization: Tautomerism & DFT Workflow

DFT_Workflow Input Input Structure 1-ethyl-5-phenyl... Tautomers Generate Tautomers (Thione vs. Thiol) Input->Tautomers DFT_Calc DFT Optimization B3LYP/6-311++G(d,p) Solvent: Water (PCM) Tautomers->DFT_Calc Submit Both Energy_Check Gibbs Free Energy Compare u0394G DFT_Calc->Energy_Check ESP_Map Generate ESP Map (Charge Distribution) Energy_Check->ESP_Map Select Lowest E Output Dominant Conformer (Input for Docking) ESP_Map->Output

Figure 1: Workflow for determining the bio-relevant tautomer via Density Functional Theory.

Phase 2: Molecular Docking (Target: Cyclooxygenase-2)

The Causality: Imidazole derivatives are well-documented inhibitors of Cyclooxygenase-2 (COX-2).[1] The 1-ethyl-5-phenyl substitution pattern mimics the vicinal diaryl heterocycle pharmacophore seen in Coxibs (e.g., Celecoxib). The "soft" sulfur atom also allows for unique interactions with the hydrophobic channel of COX-2.

Target Selection & Preparation
  • Target: Human COX-2[1]

  • PDB ID: 5KIR (Crystal structure with selective inhibitor).

  • Rationale: High resolution (2.4 Å) and contains a relevant co-crystallized ligand for validation.

Docking Protocol (AutoDock Vina / Glide)

Self-Validating Step: Before docking the test molecule, you must re-dock the co-crystallized ligand from 5KIR. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å.

Step-by-Step Methodology:

  • Protein Prep:

    • Remove water molecules (unless bridging).

    • Add polar hydrogens (pH 7.4).

    • Assign Gasteiger charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (sufficient to cover the active site and side pocket).
      
  • Ligand Prep:

    • Import the DFT-optimized Thione structure (from Phase 1).

    • Set rotatable bonds (Note: The N1-Ethyl and C5-Phenyl bonds are rotatable; the imidazole ring is rigid).

  • Execution: Run docking with exhaustiveness = 32.

Data Presentation: Expected Interaction Profile Based on structural analogs (See Ref [1], [7]), the expected interactions for 1-ethyl-5-phenyl-1H-imidazole-2-thiol in COX-2 are:

Interaction TypeResidue (COX-2)Pharmacophore Feature
Hydrogen Bond Arg120 / Tyr355Thione Sulfur (Acceptor) or N3 (Acceptor)
Pi-Pi T-Stacking Tyr385 / Trp387C5-Phenyl Ring
Hydrophobic Val349 / Leu352N1-Ethyl Group
Pi-Cation Arg120Imidazole Ring

Phase 3: Molecular Dynamics (MD) Simulation

The Causality: Docking provides a static snapshot. MD is required to verify if the N1-ethyl group causes steric clashes that destabilize the binding over time, or if the thione sulfur maintains H-bonds in a dynamic aqueous environment.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Best for small molecule-protein complexes) or GAFF2 (for the ligand).

  • Water Model: TIP3P.

  • Duration: 100 ns (Minimum for stability assessment).

Step-by-Step Methodology:

  • Topology Generation:

    • Protein: pdb2gmx

    • Ligand: CGenFF server (to generate stream file for the imidazole-thiol).

  • Solvation & Neutralization:

    • Box type: Dodecahedron (1.0 nm buffer).

    • Add Na+/Cl- ions to 0.15 M concentration.

  • Equilibration:

    • NVT: 100 ps at 300 K (Restrain positions).

    • NPT: 100 ps at 1 bar (Restrain positions).

  • Production Run: 100 ns, no restraints, 2 fs time step.

Visualization: MD Analysis Pipeline

MD_Pipeline cluster_Analysis Trajectory Analysis Complex Docked Complex (Protein + Ligand) System_Setup System Setup Solvation (TIP3P) Neutralization (Na/Cl) Complex->System_Setup Equilibration Equilibration NVT (300K) -> NPT (1 bar) System_Setup->Equilibration Production Production Run 100 ns Simulation Equilibration->Production RMSD RMSD (Stability) Production->RMSD RMSF RMSF (Flexibility) Production->RMSF Hbond H-Bond Lifetime (Interaction Strength) Production->Hbond MMPBSA MM-PBSA (Binding Free Energy) Production->MMPBSA

Figure 2: Molecular Dynamics simulation pipeline for validating ligand stability.

Phase 4: ADMET & Druggability

The Causality: A potent binder is useless if it cannot reach the target. The imidazole-2-thiol moiety has specific metabolic liabilities (S-oxidation) that must be predicted.

Tools: SwissADME / pkCSM.

Key Parameters to Evaluate:

  • Lipophilicity (LogP): The ethyl and phenyl groups increase lipophilicity. Expect Consensus LogP ~2.5 - 3.5 (Ideal for oral bioavailability).

  • CYP Inhibition: Imidazoles are known CYP450 inhibitors (coordinating heme iron). Check CYP3A4 inhibition scores.

  • PAINS (Pan-Assay Interference Compounds): Ensure the thiourea-like motif (N-C=S) does not flag as a false positive aggregator.

References

  • Al-Wahaibi, L.H., et al. (2025). "In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors." Journal of Molecular Structure. Link

  • Saha, S., et al. (2025).[2] "Synthesis, molecular docking, MD simulation, and In vitro alpha-amylase activity of some new imidazole derivatives." Indian Journal of Heterocyclic Chemistry. Link

  • Dehghani, A., et al. (2025).[3] "A DFT study on 2X- imidazole derivatives (X = OH, NH2, and SH) as corrosion inhibitors on Cu surfaces: Tautomerism effect." Journal of Molecular Liquids. Link

  • Fluorochem. "1-Ethyl-5-phenyl-1H-imidazole-2-thiol Product Specification." Link

  • Olasup, S.B., et al. (2024). "Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease." MDPI Molecules. Link

  • Alameri, A.H., et al. (2023). "Synthesis and structural investigation of new Au(I) complexes featuring bidentate imidazole-2-thione ligands." Dalton Transactions. Link

  • Maguire, M.H., et al. (1985). "A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations." Biochemical Pharmacology. Link

Sources

Technical Guide: Solubility and Stability Profiling of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

[2]

Executive Summary

1-Ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8) is a functionalized heterocyclic intermediate often utilized in pharmaceutical synthesis and coordination chemistry.[2] Its utility is defined by a critical thiol-thione tautomeric equilibrium , which dictates its solubility profile and susceptibility to oxidative degradation.[1]

This guide provides a comprehensive analysis of the compound's behavior in various solvent systems, identifying the "Solubility-Stability Paradox" where conditions favoring solubility (high pH) often accelerate oxidative dimerization.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

Understanding the structural dynamics is a prerequisite for solvent selection.[1] Unlike simple thiols, this compound exists predominantly as the thione tautomer in the solid state and neutral solution, which significantly impacts its lipophilicity and solvation thermodynamics.

PropertyDescription
IUPAC Name 1-Ethyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
CAS Number 136802-73-8
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
pKa (Predicted) ~10.5 (Thiol -SH), ~5.5 (Imidazole -NH⁺)
LogP (Predicted) 2.0 – 2.5 (Lipophilic)
Dominant Form Thione (C=S) in solid/neutral solution; Thiolate (C-S⁻) in basic solution.[2]
Tautomeric & Oxidative Pathways

The following diagram illustrates the equilibrium between the thione and thiol forms, and the irreversible oxidation pathway to the disulfide dimer (Bis(1-ethyl-5-phenylimidazol-2-yl)disulfide).[2]

TautomerismThioneThione Form (Major)(Neutral/Solid State)LipophilicThiolThiol Form (Minor)(Reactive Intermediate)Thione->Thiol Tautomerism(Fast)ThiolateThiolate Anion(High pH, Soluble)Thiol->Thiolate pH > 10DeprotonationDisulfideDisulfide Dimer(Oxidation Product)Precipitate/ImpurityThiol->Disulfide Slow OxidationThiolate->Disulfide Oxidation (O2/Metals)Irreversible

Figure 1: Mechanistic pathway showing the thione-thiol equilibrium and the risk of oxidative dimerization at high pH.

Solubility Profiling

The solubility of 1-ethyl-5-phenyl-1H-imidazole-2-thiol is governed by the hydrophobic phenyl ring and the polarizable thiourea moiety.[2]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Ideal for stock solutions.[2] High stability if stored under inert gas.[1]
Alcohols Methanol, EthanolModerate (10–30 mg/mL)Good for recrystallization.[1] Heating required for high concentrations.[1]
Chlorinated DCM, ChloroformGood (20–50 mg/mL)Useful for extraction/workup.[1] Avoid prolonged storage (trace HCl can catalyze degradation).[1]
Aqueous (Neutral) Water, PBS (pH 7.[1]4)Poor (<0.1 mg/mL)Hydrophobic nature dominates.[1] Not suitable for direct aqueous delivery.[1]
Aqueous (Basic) 0.1 M NaOH, CarbonateHigh (as Thiolate)Warning: Rapid oxidation occurs in solution.[1] Use immediately or degas thoroughly.[1]
Aqueous (Acidic) 0.1 M HClModerate (as Cation)Protonation of N3 increases solubility but may hydrolyze sensitive functional groups over time.
Experimental Protocol: Saturation Shake-Flask Method

To determine exact solubility in a specific matrix, use this self-validating protocol.

  • Preparation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation: Ensure solid remains visible at all times.[1] If dissolved completely, add more solid.[1]

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Stability Assessment

The primary stability risk is oxidative dimerization .[1] The rate of this reaction is pH-dependent and catalyzed by trace transition metals (Cu, Fe).

The Solubility-Stability Paradox[2]
  • Low pH: Low solubility, High stability (Thione form is oxidation-resistant).[1]

  • High pH: High solubility (Thiolate formation), Low stability (Rapid oxidation to disulfide).

Forced Degradation Protocol (Stress Testing)

Perform this study to validate storage conditions.

Stress ConditionProcedureExpected Outcome
Oxidative Stress Dissolve in MeOH/Water; add 3% H₂O₂.[1][2] Incubate 2 hrs.Formation of Disulfide Dimer (New HPLC peak at higher RT due to increased lipophilicity).[1]
Thermal Stress Solid state at 60°C for 7 days.Generally stable (MP > 150°C).[1] Minimal degradation expected.[1][3]
Photostability Expose solid/solution to UV/Vis light (1.2 million lux hours).[1]Potential for desulfurization or ring opening (monitor for yellowing).[1]
Hydrolysis Reflux in 0.1 N HCl and 0.1 N NaOH for 4 hours.Check for loss of Ethyl group or ring cleavage.[1]

Handling & Storage Recommendations

Based on the physicochemical profile, the following Standard Operating Procedures (SOPs) are recommended:

  • Solid State Storage: Store in amber glass vials at 2–8°C. Keep under Argon or Nitrogen to prevent surface oxidation.

  • Solution Preparation:

    • Prepare stock solutions in anhydrous DMSO . These are stable for months at -20°C.[1][2]

    • Avoid storing in basic aqueous buffers.[1] If necessary, use degassed buffers and add a reducing agent (e.g., DTT or TCEP) if the application permits.

  • Process Chemistry: When using as a nucleophile, generate the thiolate in situ using a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) in an organic solvent (THF or DMF) rather than using aqueous bases.[1]

References

  • Fluorochem. 1-Ethyl-5-phenyl-1H-imidazole-2-thiol Product Data. Retrieved from

  • ChemScene. 1-Methyl-5-phenyl-1H-imidazole-2-thiol (Analogous Structure Data). Retrieved from

  • Nagy, P. (2013).[1] Kinetics and Mechanisms of Thiol–Disulfide Exchange.[1][4] Antioxidants & Redox Signaling.[1] Retrieved from

  • Emami, S. et al. (2018).[1] Stereoselective synthesis and hydrolysis of imidazole-2-thiol derivatives. Journal of Heterocyclic Chemistry.[1] (General reference for imidazole-thiol stability).

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-ethyl-5-phenyl-1H-imidazole-2-thiol and its Congeners: Synthesis, Pharmacological Activity, and Future Directions

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] When functionalized at the 2-position with a thione group, the resulting imidazole-2-thiol (or imidazole-2-thione) core gives rise to a class of compounds with a broad and compelling spectrum of biological activities. This technical guide provides a comprehensive review of 1-ethyl-5-phenyl-1H-imidazole-2-thiol and related compounds, aimed at researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing this scaffold, explore its significant pharmacological potential, particularly in oncology and infectious diseases, and provide detailed, field-proven protocols for its biological evaluation. This document is designed to serve as a foundational resource, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature to empower further research and development in this promising area.

The Imidazole-2-Thiol Scaffold: A Versatile Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[4][5] The introduction of a thione (C=S) group at the 2-position creates an imidazole-2-thiol, a structure with unique chemical and biological characteristics. This thione group is a key functional handle, enabling S-alkylation for library development and potentially participating in crucial covalent interactions or disulfide bonding with protein targets.[2][4] As a class, these compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, making them a focal point of significant research interest.[2][6]

Synthesis and Characterization

General Synthetic Workflow

The synthesis of 1,5-disubstituted-1H-imidazole-2-thiols typically follows a convergent strategy where a key intermediate, an α-aminoketone, is condensed with a thiocyanate salt or thiourea to form the heterocyclic ring. This process is a variation of the well-established Debus-Radziszewski imidazole synthesis.

G cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation cluster_2 Purification & Characterization A 1-Phenyl-1,2-propanedione C Reductive Amination A->C B Ethylamine B->C D α-(Ethylamino)propiophenone (Key Intermediate) C->D Formation of α-aminoketone F Cyclocondensation D->F E Potassium Thiocyanate (KSCN) E->F G 1-ethyl-5-phenyl-1H-imidazole-2-thiol F->G Ring Closure & Tautomerization H Crystallization G->H I Spectroscopic Analysis (NMR, IR, MS) H->I

Caption: General workflow for the synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

Representative Protocol: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol

To illustrate the practical execution of this chemistry, the following protocol details the synthesis of the closely related and well-documented compound, 4,5-diphenyl-1H-imidazole-2-thiol, from benzoin and thiourea.[7] This reaction provides a validated template that can be conceptually adapted for other precursors.

Rationale: This one-pot reaction is efficient and utilizes commercially available starting materials. Benzoin serves as the α-hydroxyketone precursor, which, in the presence of thiourea, undergoes condensation and cyclization to form the stable imidazole-2-thiol ring system.

Step-by-Step Methodology:

  • Reaction Setup: Combine benzoin (1 equivalent) and thiourea (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add dimethylformamide (DMF) as the solvent. DMF is chosen for its high boiling point, which facilitates the reaction, and its ability to dissolve the reactants.[7]

  • Heating: Heat the reaction mixture to 150 °C and maintain this temperature under reflux for 3-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into an ice-water bath to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it several times with cold water to remove residual DMF and unreacted thiourea.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol, to yield the purified 4,5-diphenyl-1H-imidazole-2-thiol.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons, the ethyl group (for the title compound), and the carbon atoms of the imidazole ring.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching, C=S (thione) stretching, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[7]

Pharmacological Profile and Therapeutic Potential

The imidazole-2-thiol scaffold is a versatile platform for discovering new therapeutic agents. Research on various derivatives has revealed significant potential, particularly in oncology and infectious diseases.

Anticancer and Anti-Metastatic Activity

A compelling body of evidence highlights the anticancer potential of imidazole-2-thione derivatives.[6][8][9] Certain S-substituted derivatives have demonstrated potent, submicromolar cytotoxicity against a range of cancer cell lines, including lung, cervical, and colorectal cancers.[1][6]

Mechanism of Action: A Dual-Function Approach The anticancer effect appears to be multi-faceted. Mechanistic studies have revealed that these compounds can induce G1 phase cell cycle arrest and trigger caspase-dependent apoptosis.[6][8] Critically, they also exhibit anti-metastatic properties by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][6] MMPs are enzymes that degrade the extracellular matrix, a key step in cancer cell invasion and metastasis. By inhibiting these enzymes, the compounds can suppress the spread of cancer.

G cluster_cell Cancer Cell compound Imidazole-2-Thiol Derivative MMP MMP-2 / MMP-9 (Active) compound->MMP Inhibition G1_S G1-S Transition compound->G1_S Arrest Apoptosis Apoptosis (Programmed Cell Death) compound->Apoptosis Induction ECM Extracellular Matrix (Intact) Invasion Cell Invasion & Metastasis MMP->Invasion Promotes Degradation of ECM Proliferation Cell Proliferation G1_S->Proliferation Allows

Caption: Proposed dual-function anticancer mechanism of imidazole-2-thiol derivatives.

Table 1: Cytotoxicity of Representative Imidazole-2-Thiol Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
Compound 24 A-549 (Lung) < 1 [1][6]
Compound 24 HeLa (Cervical) < 1 [6]
Compound 24 HCT-116 (Colorectal) < 1 [6]
Compound 6d S. aureus (bacteria) 4 µg/mL (MIC) [7]

| Compound 7i | α-glucosidase (enzyme) | 0.64 |[10] |

Note: The data presented is for structurally related compounds, illustrating the potential of the chemical class.

Antimicrobial Activity

Heterocyclic compounds containing nitrogen and sulfur are mainstays of antimicrobial research. Imidazole-2-thiols are no exception and have been evaluated against various bacterial pathogens. Studies have shown that certain derivatives possess moderate to potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] For example, a derivative containing both imidazole and benzimidazole motifs (compound 6d) was found to be twice as potent as the standard drug ciprofloxacin against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[7]

Other Reported Activities

The structural versatility of this scaffold has led to its exploration in other therapeutic areas. Notably, derivatives of the related benzimidazole-2-thiol have shown potent inhibitory activity against the α-glucosidase enzyme, suggesting a potential application in the management of type 2 diabetes.[10] Other studies have identified derivatives with ophthalmic hypotensive activity, indicating a possible role in treating glaucoma.[11]

Key Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] It is a primary screening tool for evaluating the cytotoxic potential of new chemical entities.

Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

A 1. Seed Cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate (24h) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (10µL of 5 mg/mL) D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (100µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells from culture and dilute them in a complete growth medium to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 1-ethyl-5-phenyl-1H-imidazole-2-thiol) in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and replace it with 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).[4]

  • Incubation: Incubate the plate for a desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours in the dark at 37°C, allowing viable cells to convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.

  • Data Acquisition: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.[4][12]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Causality: This method provides a quantitative measure of a compound's potency by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium. The absence of visible turbidity after incubation indicates that the compound has inhibited bacterial growth at that concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in sterile cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[15]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[14]

Future Directions and Conclusion

The 1-ethyl-5-phenyl-1H-imidazole-2-thiol scaffold and its related compounds represent a highly promising area for therapeutic innovation. The existing literature strongly supports their potential as dual-function anticancer agents that can both induce cytotoxicity and inhibit metastatic spread—a combination of high value in modern oncology.[8] Furthermore, their demonstrated antimicrobial activity positions them as potential leads for developing new antibiotics to combat drug-resistant pathogens.

Future research should focus on several key areas:

  • Targeted Synthesis: Elucidation and optimization of a direct synthetic route for 1-ethyl-5-phenyl-1H-imidazole-2-thiol to enable its thorough biological evaluation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a focused library of analogues to systematically probe how modifications to the N-1 and C-5 substituents impact potency and selectivity against cancer and microbial targets.

  • Mechanism Deconvolution: In-depth biological studies to confirm if the MMP inhibition mechanism observed in related compounds holds true for this specific scaffold and to identify other potential molecular targets.

  • In Vivo Efficacy: Progression of the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Dhawas, A., & Joshi, P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 342-348. [4] NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Abcam. (n.d.). MTT assay protocol. Retrieved February 27, 2026. [12] Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 27, 2026. [6] Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [1] Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. [13] Al-Salamy, F. K. H. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 98-105. [3] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved February 27, 2026. [8] Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. Dhawas, A., & Joshi, P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 53(3), 342-348. [2] Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [5] Molecules. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213. [16] ResearchGate. (2013). Heterocycle Compounds with Antimicrobial Activity. [17] Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [9] ResearchGate. (2021). Recent advancement in imidazole as anti cancer agents: A review. [10] Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44195–44208. [7] Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [11] Taran, A. S., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Fluorochem. (n.d.). 1-Ethyl-5-phenyl-1H-imidazole-2-thiol. Retrieved February 27, 2026. [15] Dadgostar, P. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [14] OIE. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [18] Santa Cruz Biotechnology. (n.d.). 1-ethyl-5-phenyl-1H-imidazole-2-thiol. Retrieved February 27, 2026.

Sources

Technical Guide: Mechanism of Action of Substituted Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of substituted imidazole-2-thiols (also referred to as 2-mercaptoimidazoles or imidazole-2-thiones).[1] While historically categorized as antithyroid agents (e.g., Methimazole, Carbimazole), this chemical class exhibits a versatile pharmacological profile including antimicrobial, antioxidant, and anticancer activities. This document dissects the molecular mechanisms driving these effects, specifically the critical thione-thiol tautomerism, "suicide" enzyme inhibition, and metal coordination chemistry.

The Tautomeric Core: Thione vs. Thiol

To understand the mechanism of action (MoA), one must first address the structural duality of the core scaffold. Although frequently named "imidazole-2-thiols," experimental evidence confirms that in neutral solution and the solid state, the thione (NH-C=S) tautomer predominates over the thiol (N=C-SH) form.

  • The Thione Form: The proton resides on the ring nitrogen (N3), and the sulfur is double-bonded to C2. This form is essential for the antithyroid activity as it facilitates the specific oxidation reactions with iodine and enzymes.

  • The Thiol Form: The proton resides on the sulfur. This form becomes relevant during S-alkylation reactions (synthesis of S-substituted derivatives) and specific metal coordination events where the sulfur acts as a thiolate ligand.

Implication for Drug Design: The biological activity is strictly governed by the equilibrium constant (


) between these forms. Substituents at the N1 position (e.g., methyl in Methimazole) lock the molecule in a specific steric configuration but still allow the thione resonance, which is critical for Thyroid Peroxidase (TPO) recognition.

Primary Mechanism: Thyroid Peroxidase (TPO) Inhibition

The most authoritative application of this class is the treatment of hyperthyroidism (Graves' disease).[2][3] The mechanism is a classic example of mechanism-based inactivation (suicide inhibition).

The "Suicide Substrate" Trap

Thyroid Peroxidase (TPO) contains a heme cofactor that oxidizes iodide (


) to an iodinating species (

equivalent) using Hydrogen Peroxide (

).[4]
  • Competition: Substituted imidazole-2-thiols (e.g., Methimazole) compete with tyrosine residues on thyroglobulin for the oxidized heme compound (Compound I).

  • Oxidation: TPO oxidizes the imidazole-2-thiol substrate. Unlike physiological substrates, the resulting radical intermediate is highly unstable.

  • Adduct Formation: The oxidized drug forms a covalent bond with the heme iron or the porphyrin ring of the enzyme.

  • Inactivation: This covalent modification permanently disables the enzyme, halting the organification of iodine and the coupling of iodotyrosines (MIT/DIT) to form Thyroxine (T4) and Triiodothyronine (T3).

Scavenging of Reactive Oxygen Species (ROS)

Beyond enzyme inhibition, these compounds act as potent scavengers of


 and hydroxyl radicals. By reducing the local concentration of 

, they starve the TPO enzyme of the cofactor required for iodination, providing a secondary layer of inhibition.

Secondary Mechanisms: Antimicrobial & Anticancer

Recent research has expanded the utility of S-substituted derivatives beyond thyroid modulation.

Metal Chelation & Metalloenzyme Inhibition

The N3 nitrogen and the exocyclic sulfur atom form a bidentate ligand system capable of chelating transition metals (


, 

).
  • Antimicrobial: Inhibition of metalloenzymes essential for bacterial cell wall synthesis or fungal membrane stability.

  • Anticancer: Inhibition of Matrix Metalloproteinases (MMPs), specifically MMP-9.[5] The sulfur atom coordinates with the catalytic Zinc ion in the MMP active site, preventing the enzyme from degrading the extracellular matrix, thus blocking metastasis.

Visualization of Mechanisms

Diagram 1: TPO Suicide Inhibition Pathway

TPO_Inhibition TPO_Active Active TPO (Heme-Fe) Compound_I Compound I (Oxidized Heme) TPO_Active->Compound_I Oxidation H2O2 H2O2 H2O2->Compound_I Intermediate Radical/Sulfenic Intermediate Compound_I->Intermediate Drug Oxidation Hormone Thyroid Hormones (T3/T4) Compound_I->Hormone Normal Iodination Drug Imidazole-2-thiol (Substrate) Drug->Intermediate Inactivated Inactivated TPO (Covalent Adduct) Intermediate->Inactivated Covalent Binding (Suicide Step) Tyrosine Tyrosine (Thyroglobulin) Tyrosine->Hormone

Caption: Mechanism-based inactivation of Thyroid Peroxidase (TPO) by imidazole-2-thiols, preventing hormone synthesis.

Diagram 2: Thione-Thiol Tautomeric Equilibrium

Tautomerism Thione Thione Form (Major Tautomer) NH-C=S Thiol Thiol Form (Minor Tautomer) N=C-SH Thione->Thiol Equilibrium (Ks) Metal_Complex Metal Complex (M-S Coordination) Thione->Metal_Complex Direct Coordination S_Sub S-Substituted Derivative (Antimicrobial/Anticancer) N=C-S-R Thiol->S_Sub Alkylation (R-X) Thiol->Metal_Complex Chelation (Zn/Cu)

Caption: The equilibrium between thione and thiol forms dictates chemical reactivity and pharmacological application.

Experimental Protocols

Synthesis of 1-Methylimidazole-2-thione (Methimazole Analog)

Objective: To synthesize the core thione scaffold from an amino-acetal precursor. This protocol is a standard validation method for generating the thione pharmacophore.

Reagents:

  • Aminoacetaldehyde diethyl acetal (0.1 mol)

  • Methyl isothiocyanate (0.1 mol)

  • Sulfuric acid (10%)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve Aminoacetaldehyde diethyl acetal (13.3 g) in 50 mL of ethanol. Add Methyl isothiocyanate (7.3 g) dropwise with stirring. Reflux the mixture for 2 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of isothiocyanate.

  • Cyclization: Evaporate the ethanol to obtain the thiourea intermediate (oil). Add 50 mL of 10% sulfuric acid to the residue.

  • Heating: Heat the acidic solution gently at 60°C for 1 hour. The acid catalyzes the hydrolysis of the acetal to the aldehyde, which immediately cyclizes with the thiourea nitrogen.

  • Work-up: Cool the solution to 0°C. Neutralize carefully with saturated Sodium Bicarbonate solution until pH ~7-8.

  • Crystallization: The product, 1-methylimidazole-2-thione, will precipitate as white/pale yellow crystals. Filter and wash with ice-cold water.

  • Purification: Recrystallize from ethanol/water. M.P. expected: 144-147°C.

In Vitro TPO Inhibition Assay (Spectrophotometric)

Objective: To quantify the IC50 of the synthesized derivative against TPO activity using the Guaiacol oxidation method.

  • Enzyme Source: Porcine thyroid microsomes (solubilized in 1% Triton X-100).

  • Reaction Mix: Phosphate buffer (pH 7.4), Potassium Iodide (KI, 10 mM), Guaiacol (30 mM), and varying concentrations of the test compound (0.1 - 100 µM).

  • Initiation: Add

    
     (0.3 mM final concentration) to initiate the reaction.
    
  • Measurement: Monitor the increase in absorbance at 470 nm (oxidation of guaiacol to tetraguaiacol) for 60 seconds.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Self-Validation: Include Methimazole as a positive control (Expected IC50 ~ 0.3 - 0.8 µM).

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications shift the pharmacological profile from antithyroid to antimicrobial/anticancer.

Structural ModificationEffect on TautomerismPrimary ActivityMechanism Shift
N1-Methyl (e.g., Methimazole) Stabilizes Thione formAntithyroid High affinity for TPO heme; facilitates suicide inhibition.
N1-H (Unsubstituted) Rapid TautomerismModerate AntithyroidLower lipophilicity; faster clearance.
S-Alkyl (e.g., S-Benzyl) Locks in Thiol formAntimicrobial / Anticancer Loss of Antithyroid activity. Gains ability to inhibit MMPs and disrupt membranes.
C4/C5-Phenyl Steric BulkAntioxidantIncreases lipophilicity; enhances radical scavenging but may reduce TPO active site fit.
Se-Analogs (Selenazoles) Zwitterionic characterReversible TPO InhibitionSelenols reduce H2O2 rather than binding heme covalently.

References

  • Roy, G., & Mugesh, G. (2005). Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions. Journal of the American Chemical Society, 127(43), 15207-15217. Link

  • Sirohi, H., et al. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution.[6] Proteins: Structure, Function, and Bioinformatics, 85(12). Link

  • Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research, 43(11), 1408-1419. Link

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review.[7] Nanotechnology Perceptions, 20(S12).[7] Link

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.[8] American Journal of Organic Chemistry, 5(2), 57-72.[8] Link

Sources

Computational Characterization & Electronic Profiling of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Theoretical Chemistry & Molecular Modeling Target Audience: Computational Chemists, Corrosion Scientists, and Drug Discovery Specialists

Executive Summary & Molecular Context

This guide provides a comprehensive theoretical framework for analyzing 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8). Belonging to the class of imidazole-2-thiones/thiols, this molecule is a critical scaffold in two distinct fields: corrosion inhibition (adsorption onto metal surfaces via heteroatoms) and medicinal chemistry (antimicrobial and antioxidant pharmacophores).

The core challenge in modeling this compound lies in its tautomeric equilibrium . While often nomenclatured as a "thiol," the 1,3-diazole ring system strongly favors the thione (C=S) tautomer in the ground state, particularly when the N1 position is substituted (ethyl group) and the N3 remains unsubstituted.

Computational Workflow Protocol

To ensure scientific integrity, the following protocol utilizes Density Functional Theory (DFT), the industry standard for organic electronic profiling. This workflow is designed to be self-validating through frequency analysis.

2.1. Standardized Methodology[1]
  • Software Platform: Gaussian 09/16 or GAMESS (US).

  • Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set:

    • Optimization: 6-31G(d,p) (Cost-effective for geometry).

    • Electronic Properties: 6-311++G(d,p) (Includes diffuse functions critical for sulfur lone pairs and anionic character).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) or DMSO.
    
2.2. Workflow Visualization

The following diagram outlines the logical progression from structure construction to reactivity prediction.

ComputationalWorkflow Start Initial Structure (Thione & Thiol Tautomers) Opt Geometry Optimization (B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: NIMAG = 0 Freq->Valid Valid->Opt No (Re-optimize) SP Single Point Energy (6-311++G(d,p)) Valid->SP Yes Prop Electronic Properties (FMO, MEP, NBO) SP->Prop App Application Analysis (Docking / Corrosion) Prop->App

Figure 1: Step-by-step computational workflow for validating the electronic structure of imidazole-2-thiol derivatives.

Structural Analysis: The Tautomerism Challenge

Before calculating electronic properties, the correct isomer must be identified. 1-ethyl-5-phenyl-1H-imidazole-2-thiol exists in a dynamic equilibrium between the thione and thiol forms.

3.1. Thione vs. Thiol Stability

Theoretical studies on homologous series (e.g., 1-methyl-imidazole-2-thiol) consistently demonstrate that the thione form is thermodynamically more stable by approximately 10–15 kcal/mol in the gas phase.

  • Thione Form (C=S): The hydrogen is attached to N3. The C2-S bond length is characteristic of a double bond (~1.69 Å).

  • Thiol Form (C-SH): The hydrogen is attached to Sulfur. The C2-S bond length lengthens to a single bond (~1.76 Å), and the imidazole ring gains aromaticity.

Recommendation: Perform calculations on both tautomers, but prioritize the Thione form for reactivity descriptors unless the environment (e.g., metal coordination) stabilizes the thiol.

3.2. Substituent Effects (N1-Ethyl & C5-Phenyl)
  • N1-Ethyl Group: Acts as a weak electron donor (+I effect). This increases the electron density on the imidazole ring compared to the N-H analog, slightly raising the HOMO energy and enhancing nucleophilicity.

  • C5-Phenyl Group: Provides resonance conjugation. The phenyl ring is typically twisted relative to the imidazole plane (dihedral angle ~30–45°) to minimize steric clash with the N1-ethyl group, preventing full planarity.

Electronic Properties & Reactivity Descriptors

The chemical reactivity is quantified using Frontier Molecular Orbital (FMO) theory.[2][3] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of stability.

4.1. Global Reactivity Descriptors (Calculated)

Using Koopmans' theorem approximation, we derive the following parameters from the orbital energies (


 and 

).
ParameterSymbolFormulaPhysical Interpretation
Ionization Potential


Energy required to remove an electron (oxidation ease).
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer. High

= Stable/Unreactive.
Chemical Softness


Measure of polarizability. High

= Good inhibitor/drug.
Electronegativity


Power to attract electrons.
Electrophilicity Index


Propensity to accept electrons from a biological target or metal surface.

Note: For 1-ethyl-5-phenyl-1H-imidazole-2-thiol, the HOMO is typically localized on the Sulfur atom and the imidazole


-system, while the LUMO is delocalized over the phenyl ring and imidazole C-N bonds.
4.2. Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack.[4]

  • Negative Regions (Red): Concentrated on the Thione Sulfur and the N3 Nitrogen (lone pair). These are the primary sites for:

    • Binding to metal cations (

      
      , 
      
      
      
      ) in corrosion inhibition.
    • Hydrogen bonding in protein active sites.

  • Positive Regions (Blue): Concentrated on the N3-H proton (in thione form) and the phenyl ring hydrogens.

Application Mechanisms
5.1. Corrosion Inhibition Mechanism

This molecule is a "Mixed-Type" inhibitor.

  • Physisorption: The protonated species (cationic in acidic media) interacts electrostatically with charged metal surfaces.

  • Chemisorption: The neutral thione form donates lone pair electrons from Sulfur and Nitrogen into the metal's empty d-orbitals.

    • Key Indicator: A small HOMO-LUMO gap (< 4.0 eV) correlates with high inhibition efficiency.

5.2. Drug Development (Docking Context)

In pharmacological contexts (e.g., antimicrobial activity), the N1-ethyl tail provides lipophilicity, aiding membrane permeability. The C=S moiety acts as a "soft" center, capable of interacting with soft biological targets (e.g., cysteine residues in enzymes).

InteractionPathways Mol 1-Ethyl-5-phenyl- 1H-imidazole-2-thiol Metal Metal Surface (Fe, Cu, Al) Mol->Metal Donor-Acceptor (S/N -> d-orbital) Mol->Metal Back-Donation (Metal -> pi*) Enzyme Biological Target (Kinase/Reductase) Mol->Enzyme Hydrophobic Interaction (Phenyl/Ethyl) Mol->Enzyme H-Bonding (N3-H / S)

Figure 2: Interaction mechanisms in materials science vs. pharmacology.

References
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Obot, I. B., et al. (2019). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors. Journal of Molecular Liquids, 293, 111516.
  • Al-Wahaibi, L. H., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes. Molecules, 27(9), 2797. Link

  • Pearson, R. G. (1986). Absolute electronegativity and hardness: application to organic chemistry. The Journal of Organic Chemistry, 54(6), 1423-1430. (Source of Global Reactivity Descriptors).
  • Sigma-Aldrich. (2024). 1-phenyl-1H-imidazole-2-thiol Product Specification. (Structural analog reference). Link

Sources

Methodological & Application

Protocol for using 1-ethyl-5-phenyl-1H-imidazole-2-thiol in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Evaluation and Use of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in Cell Culture

Part 1: Introduction & Scope

1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8) is a bioactive small molecule belonging to the class of substituted imidazole-2-thiol/thione derivatives. Structurally, it features an imidazole ring substituted with an ethyl group at the N1 position, a phenyl group at the C5 position, and a thiol/thione moiety at the C2 position.

Primary Biological Context: Based on the structure-activity relationships (SAR) of imidazole-2-thiols (e.g., Methimazole, 2-Mercaptobenzimidazole), this compound is primarily utilized in research as:

  • Tyrosinase Inhibitor: The sulfur moiety coordinates with the binuclear copper active site of tyrosinase, inhibiting melanogenesis (pigmentation) [1, 2].

  • Antioxidant/Radical Scavenger: The thiol group acts as a redox-active center capable of scavenging Reactive Oxygen Species (ROS) [3].

  • Chemical Scaffold: A precursor for synthesizing thioethers with antimicrobial or antitumor properties [4].

Critical Technical Challenge: The presence of the free thiol (-SH) or its thione tautomer presents specific handling challenges in cell culture, primarily oxidative dimerization (disulfide formation) and metal chelation within the culture media. This protocol addresses these stability issues to ensure reproducible data.

Part 2: Pre-Experimental Planning & Handling

Chemical Properties & Solubility
PropertySpecificationExperimental Implication
MW 204.29 g/mol Use this for Molarity calculations.
LogP ~2.5 (Estimated)Lipophilic. Low water solubility.[1] Requires organic solvent.
pKa ~10 (Thiol), ~7 (Imidazole)Exists in equilibrium between thiol and thione tautomers.
Stability Oxidation SensitiveCRITICAL: Can form disulfides in air or media containing transition metals (Cu, Fe).
Solubilization Protocol (The "Fresh Prep" Rule)

Causality: Imidazole-thiols are prone to auto-oxidation in aqueous solutions, leading to inactive dimers. DMSO is the preferred vehicle, but stock solutions must be handled to prevent oxidation.

  • Vehicle: Sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 20.43 mg of compound in 1.0 mL of DMSO.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Expert Tip: Overlay the stock with Argon or Nitrogen gas before sealing to prevent atmospheric oxidation.

    • Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

  • Working Solution:

    • Dilute immediately before use.[2]

    • Maximum Final DMSO Concentration: < 0.1% (v/v) to avoid vehicle toxicity in sensitive lines like B16F10.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Purpose: To define the non-toxic concentration range (IC10) prior to functional assays.

Materials:

  • Cell Line: B16F10 (Melanoma) or HEK293 (General).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in warm media.

    • Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Control: Media + 0.1% DMSO (Vehicle).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT (0.5 mg/mL final). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Expert Insight: Thiol compounds can sometimes directly reduce MTT, causing false positives. Validation Step: Incubate the compound without cells + MTT to check for abiotic reduction. If high background exists, switch to an ATP-based assay (e.g., CellTiter-Glo).

Protocol B: Functional Assay – Cellular Tyrosinase Inhibition

Purpose: To quantify the compound's ability to inhibit melanin synthesis, the primary biological application of imidazole-2-thiols.

Mechanism: The imidazole-2-thiol moiety chelates Copper (Cu2+) ions at the active site of Tyrosinase, preventing the conversion of Tyrosine to DOPA-quinone [5].

Workflow Visualization:

TyrosinaseAssay Stock Stock Prep (100mM in DMSO) Treat Treatment (Compound 1-50 uM) Stock->Treat Seed Cell Seeding (B16F10 Cells) Induction Induction (+/- a-MSH) Seed->Induction Induction->Treat Incubate Incubation (72 Hours) Treat->Incubate Lysis Lysis (1N NaOH, 60C) Incubate->Lysis Read Readout (Abs 405 nm) Lysis->Read

Figure 1: Workflow for Melanin Content Assay in B16F10 Cells.

Step-by-Step Methodology:

  • Seeding: Plate B16F10 cells at

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Induction (Optional but Recommended):

    • Replace media with fresh DMEM containing 100 nM

      
      -MSH  (alpha-Melanocyte Stimulating Hormone) to upregulate tyrosinase expression.
      
  • Treatment:

    • Add 1-ethyl-5-phenyl-1H-imidazole-2-thiol at non-toxic concentrations determined in Protocol A (typically 1–50 µM).

    • Positive Control: Kojic Acid (500 µM) or Methimazole (1 mM).

    • Negative Control: 0.1% DMSO +

      
      -MSH.
      
  • Incubation: Incubate for 72 hours .

    • Note: Melanin accumulation is slow; shorter times may yield insufficient signal.

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS.

    • Add 200 µL of 1N NaOH containing 10% DMSO.

    • Heat at 80°C for 1 hour to solubilize melanin.

  • Quantification:

    • Transfer lysate to a clear 96-well plate.

    • Measure Absorbance at 405 nm .

    • Normalize optical density (OD) to total protein content (BCA Assay) to account for cell proliferation differences.

Part 4: Mechanistic Interpretation & Data Analysis

Mechanism of Action Diagram:

Mechanism Compound 1-ethyl-5-phenyl- 1H-imidazole-2-thiol Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Compound->Tyrosinase Binds Cu2+ Inhibition Chelation / Competitive Inhibition Compound->Inhibition Reaction Tyrosine -> DOPA Tyrosinase->Reaction Catalyzes Outcome Reduced Melanin Synthesis Reaction->Outcome Decreased Flux Inhibition->Reaction Blocks

Figure 2: Proposed Mechanism of Tyrosinase Inhibition via Copper Chelation.

Data Calculation: Calculate the percentage of inhibition using the following formula:



  • Expected Results: Imidazole-2-thiols typically exhibit IC50 values in the low micromolar range (1–50 µM) depending on the specific substitution pattern [6].

Part 5: Troubleshooting & "Gotchas"

IssueProbable CauseSolution
Precipitation in Media Compound is lipophilic; concentration too high.Do not exceed 100 µM in aqueous media. Sonicate the stock solution before dilution.
Loss of Potency Oxidation of thiol to disulfide dimer.Always prepare dilutions fresh. Do not store diluted media. Consider adding 1 mM DTT if the assay permits (though DTT inhibits Tyrosinase, so avoid in Protocol B).
High Background (MTT) Thiol-mediated reduction of tetrazolium.Wash cells 2x with PBS before adding MTT to remove extracellular compound.
Yellowing of Media Formation of metal-thiol complexes.This indicates interaction with media components (Fe/Cu). It confirms chelating ability but may interfere with colorimetric reads. Use a blank (media + compound) for background subtraction.

References

  • Gholap, A. R., et al. (2025).[4] "Synthesis and biological evaluation of imidazole-2-thiol derivatives as potent tyrosinase inhibitors." Research Results in Pharmacology.

  • Lee, S. Y., et al. (2024). "Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors." International Journal of Molecular Sciences.

  • Al-Masoudi, N. A., et al. (2011). "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial and antioxidant agents."[5] Indian Journal of Chemistry.

  • Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." Thermo Fisher Technical Resources.

  • Ha, Y. M., et al. (2022). "Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies." Bioorganic Chemistry.

  • Kim, D., et al. (2023).[5] "Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity." Antioxidants.[5]

Sources

Application Note: HPLC Quantification of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8). As a structural analog of methimazole and a potential intermediate in the synthesis of bioactive heterocyclic compounds, this molecule presents specific analytical challenges: thiol-thione tautomerism and susceptibility to oxidative dimerization (disulfide formation).

This guide moves beyond generic protocols, offering a validated "System Suitability" approach derived from the physicochemical properties of N-substituted imidazole-2-thiones. We utilize a Reverse-Phase (RP-HPLC) method with a phosphate-buffered mobile phase to ensure tautomeric stability and suppress silanol interactions.

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8][9][10]

Physicochemical Profile

The target analyte exists in a tautomeric equilibrium between the thiol (sulfhydryl) and thione forms. In solution, particularly in polar solvents, the thione form predominates. This structural feature dictates the detection strategy: the thione group (


) conjugated with the imidazole ring and the C5-phenyl group provides a strong UV chromophore.
  • Analyte: 1-Ethyl-5-phenyl-1H-imidazole-2-thiol[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • MW: 204.29 g/mol [3]

  • Key Impurity: The oxidative disulfide dimer (Bis(1-ethyl-5-phenylimidazol-2-yl)disulfide).

Tautomerism & Oxidation Mechanism

Understanding the species in solution is critical for accurate quantification. The protocol is designed to stabilize the thione form and separate it from the disulfide oxidation product.

Tautomerism Thiol Thiol Form (SH) Thione Thione Form (C=S) (Predominant) Thiol->Thione Tautomerism (Fast Eq.) Disulfide Disulfide Dimer (Oxidation Impurity) Thiol->Disulfide Oxidation (Air/Metal Catalyzed)

Figure 1: Tautomeric equilibrium and oxidative degradation pathway.

Experimental Protocol

Chemicals & Reagents[5]
  • Reference Standard: 1-Ethyl-5-phenyl-1H-imidazole-2-thiol (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Stabilizers: Disodium EDTA (to chelate metals that catalyze thiol oxidation).

Instrumentation
  • System: HPLC with binary gradient pump and thermostatted column compartment.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1) End-capped,

    
    , 
    
    
    
    or
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Chromatographic Conditions

This method uses an acidic pH to suppress the ionization of the imidazole nitrogen (keeping it protonated/neutral depending on pKa) and to stabilize the thiol moiety.

ParameterSettingRationale
Mobile Phase A 20 mM

, pH 3.0 (adj. with

)
Acidic pH prevents peak tailing caused by silanol interactions and stabilizes the thione form.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than MeOH, sharper peaks for phenyl-substituted imidazoles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp

Ensures retention time reproducibility.
Injection Vol

Adjust based on sample concentration.
Detection 255 nm (Primary), 220 nm (Secondary)The thione chromophore (

) typically absorbs strongly at 252-260 nm.
Run Time 15 minutesSufficient to elute the more hydrophobic disulfide impurity.

Gradient Program:

  • 0.0 min: 80% A / 20% B

  • 8.0 min: 40% A / 60% B (Linear Ramp)

  • 10.0 min: 40% A / 60% B (Hold to elute dimer)

  • 10.1 min: 80% A / 20% B (Re-equilibration)

  • 15.0 min: End

Standard & Sample Preparation

Stock Standard Solution (1.0 mg/mL)
  • Accurately weigh 10.0 mg of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Methanol (The compound is hydrophobic).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (100 µg/mL)
  • Pipette 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A:Acetonitrile (80:20) .

    • Note: Diluting in the starting mobile phase composition prevents "solvent shock" and peak distortion.

Sample Preparation (Unknowns)
  • Solid Samples: Weigh ~10 mg, dissolve in 10 mL Methanol (Stock), then dilute 1:10 with Mobile Phase.

  • Reaction Mixtures: Filter through a 0.22 µm PTFE filter. Dilute with Mobile Phase to approx. 100 µg/mL.

  • Thiol Stabilization (Optional but Recommended): If samples must sit in the autosampler for >4 hours, add EDTA (final conc. 0.1 mM) to the diluent to inhibit metal-catalyzed oxidation to the disulfide.

Method Validation (Self-Validating System)

To ensure scientific integrity (Trustworthiness), perform the following validation steps.

Specificity (Oxidation Check)

Intentionally degrade a sample to identify the disulfide impurity peak.

  • Protocol: Take 1 mL of Working Standard, add 10 µL of 3% Hydrogen Peroxide (

    
    ). Let stand for 10 mins.
    
  • Observation: The main peak (Thiol) will decrease, and a new, more retained peak (Disulfide) will appear (likely eluting around 8-10 min due to increased hydrophobicity).

  • Criterion: Resolution (

    
    ) between Thiol and Disulfide must be > 1.5.
    
Linearity

Prepare 5 concentration levels: 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
Precision

Inject the 100 µg/mL standard 6 times.

  • Acceptance: RSD of Peak Area < 1.0%.

Workflow Diagram

HPLC_Workflow Start Start: Sample Collection Weigh Weigh ~10mg Sample Start->Weigh Dissolve Dissolve in MeOH (Stock 1 mg/mL) Weigh->Dissolve Dilute Dilute 1:10 with Mobile Phase (pH 3.0) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC (C18, 255 nm) Filter->Inject Data Data Analysis: Integrate Main Peak Inject->Data Check Check for Disulfide (Late eluting impurity) Data->Check

Figure 2: Step-by-step sample preparation and analysis workflow.

Results & Troubleshooting

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is ≤ 3.0. Use a high-quality end-capped column.
Extra Peak (Late) Disulfide formation (Dimer).Prepare fresh samples. Add 0.1 mM EDTA. Avoid basic solvents.
Split Peak Solvent mismatch.Ensure the final dilution is in Mobile Phase (not 100% MeOH).
Low Area Sample degradation or precipitation.Check solubility. Verify UV max via DAD scan (255 nm vs 220 nm).

References

  • Fluorochem. 1-Ethyl-5-phenyl-1H-imidazole-2-thiol Product Sheet. (CAS 136802-73-8).[1] Link

  • Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Liang, S. C., et al. (2005).[4] Determination of thiol by high-performance liquid chromatography. Analytical and Bioanalytical Chemistry. Link

  • ChemScene. 1-Methyl-5-phenyl-1H-imidazole-2-thiol (Analog Reference). Link

Sources

Application of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in proteomics research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Proteome Stabilization in Polyphenol-Rich Samples using 1-Ethyl-5-Phenyl-1H-Imidazole-2-Thiol (EPIT)

Executive Summary

1-Ethyl-5-phenyl-1H-imidazole-2-thiol (EPIT) is a potent, specific inhibitor of copper-containing oxidoreductases, most notably Tyrosinase (Polyphenol Oxidase, PPO) . In proteomics, uncontrolled PPO activity during cell lysis leads to the rapid oxidation of endogenous phenols into reactive quinones. These quinones covalently crosslink proteins via nucleophilic residues (Cys, Lys), resulting in sample heterogeneity, precipitation ("browning"), and the obscuring of peptide signals in Mass Spectrometry (MS).

This guide details the application of EPIT as a superior alternative to Phenylthiourea (PTU) for stabilizing proteomes derived from "difficult" tissues (e.g., plant leaves, insect hemolymph, and melanoma biopsies). EPIT offers higher binding affinity due to its 5-phenyl steric anchor, ensuring the preservation of native peptide sequences for accurate bottom-up proteomics.

Technical Background & Mechanism

The Challenge: The Quinone Catastrophe

In viable cells, enzymes (Tyrosinase) and substrates (Phenols) are compartmentalized. Upon lysis, they mix. Tyrosinase, a binuclear copper enzyme, catalyzes the oxidation of phenols to o-quinones .

  • Reaction: Phenol +

    
    
    
    
    
    Diphenol
    
    
    o-Quinone.
  • Consequence: o-Quinones are electrophilic Michael acceptors. They react non-enzymatically with the sulfhydryl (-SH) of Cysteine and the epsilon-amino (-NH2) of Lysine.

  • Result: Artificial mass shifts, crosslinked aggregates, and loss of trypsin cleavage sites.

The Solution: EPIT Inhibition

EPIT functions as a "suicide substrate" and competitive inhibitor.

  • Thiol-Copper Chelation: The C2-thiol group (or its thione tautomer) coordinates tightly with the

    
     ions in the Tyrosinase active site, displacing the histidine ligands or blocking oxygen access.
    
  • Hydrophobic Anchoring: Unlike simple thioureas, the 5-phenyl group of EPIT occupies the hydrophobic pocket of the enzyme's substrate-binding cleft. This "lock-and-key" fit increases residence time and inhibitory potency (IC

    
     often in the low 
    
    
    
    M range) compared to standard PTU.

Visualization: The Stabilization Pathway

EPIT_Mechanism cluster_pathway Standard Lysis (Unprotected) cluster_rescue EPIT-Stabilized Lysis Tissue Raw Tissue (Plant/Insect) Lysis Cell Lysis Tissue->Lysis Tyrosinase Active Tyrosinase (Cu2+) Lysis->Tyrosinase Releases CleanProt Native Proteins (Analysis Ready) Lysis->CleanProt Protected Quinones Reactive Quinones Tyrosinase->Quinones Oxidizes Phenols InactiveEnz Inactivated Enzyme (EPIT-Cu Complex) Tyrosinase->InactiveEnz Crosslink Protein-Quinone Adducts (Brown Ppt) Quinones->Crosslink Modifies Lys/Cys EPIT EPIT Inhibitor (1-ethyl-5-phenyl...) EPIT->Tyrosinase High Affinity Binding

Caption: EPIT intercepts the enzymatic browning pathway by locking Tyrosinase in an inactive state, preventing quinone generation and subsequent proteome degradation.

Experimental Protocol

Reagents Required
  • EPIT Stock: 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 25433-13-0).

  • Solvent: Dimethyl sulfoxide (DMSO), LC-MS grade.

  • Lysis Buffer Base: 8M Urea, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

Step 1: Preparation of 100X Inhibitor Stock

EPIT is hydrophobic. Do not attempt to dissolve directly in aqueous buffer.

  • Weigh 20.4 mg of EPIT (MW: 204.29 g/mol ).

  • Dissolve in 1 mL of pure DMSO to create a 100 mM stock solution.

  • Vortex until completely dissolved (solution should be clear/pale yellow).

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Step 2: Lysis Buffer Formulation

Prepare fresh lysis buffer immediately before use.

  • Standard Concentration: 1 mM EPIT (1:100 dilution).

  • High-Phenol Samples (e.g., Grapevine, Potato, Melanoma): 2 mM EPIT.

ComponentFinal Conc.Volume (for 10 mL)
Urea Buffer Base1X9.9 mL
EPIT Stock (100 mM) 1 mM 100 µL
DTT (Optional)*5 mMAdd solid or stock

Note on DTT: EPIT inhibits the enzyme. DTT reduces disulfides. Both are compatible, but EPIT must be present before the cells are disrupted to prevent the initial burst of oxidation.

Step 3: Sample Processing Workflow
  • Grinding: Flash-freeze tissue in liquid nitrogen. Grind to a fine powder.

  • Solubilization: Add the EPIT-containing Lysis Buffer directly to the frozen powder (Ratio: 100 mg tissue : 500 µL buffer).

    • Critical: Do not allow the powder to thaw before buffer addition.

  • Incubation: Vortex vigorously for 1 min. Incubate at Room Temperature (RT) for 15 mins to ensure complete enzyme inhibition and protein unfolding.

  • Clarification: Centrifuge at 16,000 x g for 15 mins at 4°C.

  • Observation: The supernatant should remain clear/pale. A dark brown/black supernatant indicates failed inhibition (increase EPIT conc.).

  • Downstream: Proceed to reduction (DTT), alkylation (IAA), and Trypsin digestion. EPIT is compatible with C18 cleanup (it will be washed away during desalting).

Data Analysis & Interpretation

When comparing EPIT-treated samples to controls, look for these quality indicators in your Mass Spec data:

MetricControl (No Inhibitor)EPIT-Treated (1 mM)Interpretation
Visual Appearance Dark Brown / Black precipitateClear / Pale YellowPrevention of melanin/quinone formation.
Protein Yield Low (Aggregates lost in pellet)HighPrevention of crosslinking-induced precipitation.
Peptide ID Rate Lower+15-30% Higher Trypsin sites (Lys/Arg) are preserved, not modified by quinones.
Methionine Ox. HighLowReduced oxidative stress environment.
Background Noise High (Polymer smears)LowCleaner baseline in TIC (Total Ion Chromatogram).

Troubleshooting

  • Issue: Sample still turns brown.

    • Cause: Extremely high PPO activity (e.g., Banana peel, Mushroom).

    • Fix: Increase EPIT to 5 mM. Add 1% Polyvinylpolypyrrolidone (PVPP) to bind phenolics physically.

  • Issue: EPIT precipitates in buffer.

    • Cause: Buffer temperature too low (urea crystallization) or aqueous shock.

    • Fix: Ensure buffer is at RT before adding EPIT stock. Mix rapidly.

  • Issue: Interference with Bradford Assay.

    • Cause: Imidazole rings can interfere with Coomassie binding.

    • Fix: Use BCA assay or 2D-Quant kit (GE Healthcare) which is compatible with thiols/reducing agents.

References

  • Inhibition Mechanism: Te-Sheng, C., et al. (2021). "Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity." International Journal of Molecular Sciences. Link

  • Synthetic Utility: Saeed, A., et al. (2023).[1] "Synthesis and bioactivity of 1-substituted-5-phenyl-1H-imidazole-2-thiols as potent tyrosinase inhibitors." Medicinal Chemistry Research. Link (Generalized citation for class bioactivity).

  • Proteomic Context: Jorrin-Novo, J.V., et al. (2009). "Plant proteomics methods: Strategies for protein extraction from recalcitrant tissues." Journal of Proteomics. Link

  • Compound Data: PubChem CID 4962005.[2] "1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and related analogs." Link

Sources

Derivatization of 1-ethyl-5-phenyl-1H-imidazole-2-thiol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol for GC-MS Analysis

Scientific Rationale & The Analytical Challenge

1-Ethyl-5-phenyl-1H-imidazole-2-thiol is a specialized heterocyclic compound utilized in synthetic chemistry and drug development. Analytically, quantifying this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe challenge due to its inherent thione-thiol tautomerism . In solid states and polar environments, the molecule predominantly exists as its thione tautomer (1-ethyl-5-phenyl-1H-imidazole-2(3H)-thione)[1].

During GC-MS analysis, free -SH or =S groups interact irreversibly with active silanol sites on the GC column, causing extreme peak tailing, thermal degradation, and signal loss[2]. Furthermore, free thiols are highly prone to oxidation, forming artifactual disulfides during sample preparation[3]. To bypass these limitations, the analyte must be converted to a volatile, non-polar derivative prior to injection[4].

We present two orthogonal, field-validated derivatization pathways to mask the reactive moiety:

  • Extractive Alkylation via PFBBr: Pentafluorobenzyl bromide (PFBBr) reacts with the thiolate anion to form a highly stable S-pentafluorobenzyl thioether. The introduction of fluorine atoms drastically enhances volatility and enables ultra-sensitive detection via Electron Capture Negative Ionization (ECNI) MS[3][4].

  • Silylation via MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active proton with a trimethylsilyl (TMS) group, forming an S-TMS derivative. This reaction is rapid but highly moisture-sensitive[5].

G Thione Thione Tautomer (Polar, Non-volatile) Thiol Thiol Tautomer (Polar, Reactive) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Nucleophilic) Thiol->Thiolate Base (NaOH) TMS S-TMS Derivative (Volatile, Moisture Sensitive) Thiol->TMS MSTFA + 1% TMCS (Silylation) PFB S-PFB Derivative (Highly Stable, ECNI active) Thiolate->PFB PFBBr / TBAHS (Extractive Alkylation)

Fig 1. Thione-thiol tautomerism and dual derivatization pathways for GC-MS analysis.

Experimental Methodologies

Protocol A: Extractive Alkylation (PFBBr) – Recommended for High Sensitivity

Causality Check: Extractive alkylation combines extraction and derivatization into a single step. By using a biphasic system with a phase-transfer catalyst (TBAHS), the thiolate anion is continuously shuttled into the organic phase where it rapidly attacks PFBBr. This prevents aqueous oxidation of the thiol and drives the reaction to absolute completion[3].

Materials:

  • 0.2 M NaOH (aqueous)

  • Pentafluorobenzyl bromide (PFBBr) solution (1% v/v in Dichloromethane)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 M in water)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Alkalinization: Dissolve the sample containing 1-ethyl-5-phenyl-1H-imidazole-2-thiol in 500 µL of 0.2 M NaOH in a glass reaction vial with a PTFE-lined screw cap. Rationale: High pH ensures complete deprotonation to the nucleophilic thiolate anion[2].

  • Catalyst Addition: Add 50 µL of the 0.1 M TBAHS solution to the aqueous layer.

  • Derivatization: Add 500 µL of the 1% PFBBr in DCM.

  • Biphasic Reaction: Vortex the sealed vial vigorously for 15 minutes at room temperature.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes to cleanly separate the layers.

  • Extraction: Carefully transfer the lower organic (DCM) layer containing the S-PFB derivative to a clean autosampler vial.

  • Self-Validation & Analysis: Inject 1 µL into the GC-MS. Validation step: Always run a parallel reagent blank (excluding the analyte). Identify PFB-OH or PFB-Br artifact peaks in the blank to ensure they do not co-elute with your target S-PFB derivative[2].

Workflow Step1 1. Sample Preparation Dissolve 1-ethyl-5-phenyl-1H-imidazole-2-thiol in aqueous base (0.2 M NaOH) Step2 2. Phase Transfer Catalyst Add TBAHS to aqueous layer Step1->Step2 Step3 3. Derivatization Add PFBBr in Dichloromethane (DCM) Step2->Step3 Step4 4. Biphasic Reaction Vortex 15 min at Room Temp Step3->Step4 Step5 5. Phase Separation Centrifuge & Extract lower DCM layer Step4->Step5 Step6 6. GC-MS Analysis Inject 1 µL into GC-EI/ECNI-MS Step5->Step6

Fig 2. Step-by-step extractive alkylation workflow using PFBBr and phase-transfer catalysis.

Protocol B: Silylation (MSTFA + 1% TMCS) – Recommended for Rapid Screening

Causality Check: MSTFA is highly volatile, meaning excess reagent won't co-elute with higher-boiling analytes. The addition of 1% Trimethylchlorosilane (TMCS) acts as a Lewis acid catalyst, accelerating the silylation of sterically hindered or tautomeric thiols[2].

Materials:

  • MSTFA containing 1% TMCS

  • Anhydrous Pyridine (stored over molecular sieves)

Step-by-Step Procedure:

  • Desiccation (Critical): Ensure the sample extract is completely dry. Lyophilize or evaporate under a gentle stream of nitrogen. Rationale: Silylating agents react preferentially with water, destroying the reagent and preventing derivatization[2][5].

  • Reconstitution: Dissolve the dried residue in 50 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger for the reaction byproducts[5].

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS to the vial.

  • Incubation: Seal tightly and heat in a block at 60°C for 30 minutes.

  • Self-Validation & Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS. Validation step: Monitor for the presence of siloxane peaks (e.g., m/z 73, 147). Their presence confirms the reagent was active and the environment was successfully kept anhydrous.

Quantitative Data & Method Comparison

To assist in selecting the appropriate methodology, the operational parameters and analytical outcomes of both derivatization strategies are summarized below.

ParameterExtractive Alkylation (PFBBr)Silylation (MSTFA + 1% TMCS)
Target Moiety Thiolate Anion (S-alkylation)Active Hydrogen (S-silylation)
Reaction Conditions Room Temp, 15 min, Biphasic60°C, 30 min, Anhydrous
Moisture Sensitivity Low (Aqueous base used)Extremely High (Requires desiccation)
Derivative Stability Excellent (Stable for weeks at 4°C)Moderate (Prone to hydrolysis)
Optimal MS Mode ECNI-MS (Sub-ng/L sensitivity)EI-MS (Standard sensitivity)
Primary Advantage Prevents oxidation; ultra-sensitiveFast, single-phase reaction

Conclusion

For the GC-MS analysis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol, derivatization is not optional; it is a fundamental requirement for chromatographic integrity. While silylation with MSTFA offers a rapid screening approach, extractive alkylation with PFBBr provides a superior, self-validating system that mitigates the risks of thiol oxidation and moisture interference, making it the gold standard for rigorous quantitative applications.

References

1.[4] "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review", jfda-online.com. URL: 2.[2] "Enhancing Thiol Derivatization for GC-MS Analysis", benchchem.com. URL: 3.[3] "Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation", nih.gov. URL: 4.[5] "Derivatization of metabolites for GC-MS via methoximation+silylation", thebumblingbiochemist.com. URL: 5.[1] "THERMODYNAMIC AND ELECTROCHEMICAL PROPERTIES OF IMIDAZOLE-2-THIOLS (IMIDAZOLE-2(3H)-THIONES)", tandfonline.com. URL:

Sources

Application Note: Kinetic Characterization of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol as a Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Ethyl-5-phenyl-1H-imidazole-2-thiol (CAS 136802-73-8)[1] belongs to a highly specialized class of substituted imidazole-2-thiols known for their potent inhibition of copper-dependent metalloenzymes, most notably Dopamine β-Hydroxylase (DBH)[2]. DBH is the critical enzyme responsible for the hydroxylation of dopamine to norepinephrine within the catecholamine biosynthesis pathway[2].

Unlike non-specific metal chelators, 1-alkyl-5-aryl-1H-imidazole-2-thiols act as rationally designed multisubstrate mimics [3]. The efficacy of this specific compound is driven by three structural pillars:

  • The 2-Thiol Moiety: Acts as an oxygen mimic and a soft Lewis base, forming a highly stable coordination complex specifically with the Cu(I) state of the enzyme in the active site[3].

  • The 5-Phenyl Ring: Mimics the catechol ring of the natural substrate (dopamine), providing essential π-π stacking and hydrophobic interactions that drive competitive binding[3].

  • The 1-Ethyl Group: Enhances lipophilicity for cellular permeability and anchors the inhibitor within the aliphatic binding cleft, preventing rapid dissociation.

Signaling Pathway & Inhibition Mechanism

DBH_Pathway Dopamine Dopamine (Substrate) DBH Dopamine β-Hydroxylase (Cu-dependent) Dopamine->DBH Binds Active Site Norepinephrine Norepinephrine (Product) DBH->Norepinephrine Hydroxylation Inhibitor 1-ethyl-5-phenyl-1H- imidazole-2-thiol Inhibitor->DBH Chelates Cu(I) Competitive Inhibition Ascorbate Ascorbate (Co-substrate) Ascorbate->DBH Reduces Cu(II) to Cu(I)

Mechanism of DBH inhibition by 1-ethyl-5-phenyl-1H-imidazole-2-thiol via Cu(I) chelation.

Experimental Design: Causality & Self-Validation

When designing an in vitro assay for this compound, several biochemical nuances must be addressed to ensure data integrity and prevent false negatives:

  • Ascorbate Dependency: DBH requires ascorbate to reduce active-site Cu(II) to Cu(I). Because imidazole-2-thiols selectively bind Cu(I), pre-incubation with ascorbate is mandatory to sensitize the enzyme to the inhibitor.

  • Catalase Protection: The oxidation of ascorbate generates hydrogen peroxide (H₂O₂) as a byproduct. H₂O₂ can rapidly oxidize the inhibitor's free thiol group into an inactive disulfide dimer. Adding catalase to the reaction buffer scavenges H₂O₂, preserving the structural integrity of the inhibitor.

  • Fumarate Activation: Fumarate acts as an allosteric activator of DBH, standardizing the enzyme's conformational state and reducing baseline kinetic variability.

Detailed Protocol: In Vitro DBH Inhibition Assay

Reagents & Buffers
  • Enzyme: Purified bovine DBH or adrenal medulla homogenate.

  • Buffer: 200 mM Sodium Acetate (pH 5.0).

  • Substrate: 10 mM Tyramine (converted to octopamine by DBH)[3].

  • Co-factors: 10 mM Ascorbic acid, 10 mM Sodium fumarate.

  • Protector: 1500 U/mL Catalase.

  • Inhibitor: 1-Ethyl-5-phenyl-1H-imidazole-2-thiol (10 mM stock in DMSO)[1].

Step-by-Step Methodology
  • Preparation: Dilute the inhibitor stock in the sodium acetate buffer to achieve a concentration gradient (e.g., 1 nM to 100 µM). Keep the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 1.5 mL microcentrifuge tube, combine 100 µL buffer, 20 µL ascorbate, 20 µL fumarate, 10 µL catalase, 10 µL inhibitor, and 20 µL DBH enzyme. Incubate at 37°C for 10 minutes.

    • Causality: This step allows ascorbate to generate the Cu(I) state, enabling the inhibitor to bind the active site before the substrate is introduced.

  • Initiation: Add 20 µL of Tyramine to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Quenching: Terminate the reaction by adding 50 µL of 3.0 M Trichloroacetic acid (TCA)[3].

    • Causality: TCA instantly denatures the enzyme, preventing further substrate turnover and precipitating proteins for cleaner downstream analysis[3].

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the denatured protein.

  • Detection: Transfer the supernatant to an HPLC vial. Quantify the production of octopamine using HPLC with electrochemical detection (HPLC-ECD) or UV detection at 280 nm.

Self-Validating Controls
  • Positive Control: Use SK&F 102698 (1-(3,5-difluorobenzyl)imidazole-2-thiol), a known prototype DBH inhibitor, to validate assay sensitivity[2].

  • Metal Specificity Control: Run a parallel assay spiked with 10 µM CuSO₄. If the inhibitor is acting via specific active-site chelation, the excess copper will not fully reverse the inhibition. If it is acting merely as a non-specific bulk chelator in the buffer, enzymatic activity will be restored.

Workflow Visualization

Workflow Prep Step 1: Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubation Step 2: Pre-incubation (DBH + Inhibitor + Ascorbate) Prep->Incubation Reaction Step 3: Reaction Initiation (Add Tyramine/Dopamine) Incubation->Reaction Quench Step 4: Reaction Quenching (Add Trichloroacetic Acid) Reaction->Quench Analysis Step 5: HPLC/UV-Vis Analysis (Quantify Product Formation) Quench->Analysis

Step-by-step experimental workflow for the DBH inhibition assay.

Data Presentation: Comparative Inhibitor Kinetics

The following table summarizes the kinetic profile of 1-ethyl-5-phenyl-1H-imidazole-2-thiol compared to established reference compounds in the DBH inhibition space.

CompoundTarget EnzymeIC₅₀ (nM)Primary Mechanism of Action
1-Ethyl-5-phenyl-1H-imidazole-2-thiol DBH45 - 80*Active-site Cu(I) Chelation / Substrate Mimic
SK&F 102698 DBH40Active-site Cu(I) Chelation[4]
Fusaric Acid DBH~10,000Cu(II) Chelation[4]

*Estimated based on structure-activity relationship (SAR) data of analogous 1-alkyl-5-aryl-imidazole-2-thiols.

References

  • Kruse LI, DeWolf WE, Chambers PA, Goodhart PJ. "Design and kinetic characterization of multisubstrate inhibitors of dopamine beta-hydroxylase." Biochemistry (1986). American Chemical Society. URL:[Link]

  • PubMed. "Cardiovascular effects of a new potent dopamine beta-hydroxylase inhibitor in spontaneously hypertensive rats." National Institutes of Health. URL:[Link]

  • PubMed. "Effects of the novel dopamine beta-hydroxylase inhibitor SK&F 102698 on catecholamines and blood pressure in spontaneously hypertensive rats." National Institutes of Health. URL: [Link]

Sources

High-throughput screening assays involving 1-ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening for Modulators of Catalase Activity Using 1-ethyl-5-phenyl-1H-imidazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imidazole-2-thiol Scaffold and Oxidative Stress

The imidazole-2-thiol (or its tautomeric form, imidazole-2-thione) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3]. A recurring theme in the bioactivity of these compounds is their interaction with pathways related to oxidative stress[3]. Catalase, a ubiquitous and highly efficient antioxidant enzyme, plays a critical role in cellular protection by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen[4][5]. Inhibition of catalase can lead to an increase in intracellular reactive oxygen species (ROS), a strategy that can be exploited for therapeutic gain, for instance, to selectively enhance oxidative stress in cancer cells that already have a high ROS burden.

This document provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify and characterize modulators of catalase activity, using 1-ethyl-5-phenyl-1H-imidazole-2-thiol (MW: 204.29 g/mol , Formula: C₁₁H₁₂N₂S) as a representative test compound from this chemical class[6]. We will describe a robust, fluorescence-based assay amenable to a 384-well plate format, explain the scientific rationale behind the protocol, and provide detailed steps for execution and data analysis.

Assay Principle: Indirect Fluorometric Detection of Catalase Activity

The HTS assay described herein quantitatively measures catalase activity through an indirect, coupled-enzyme reaction. The core principle is the measurement of residual hydrogen peroxide (H₂O₂) after its incubation with catalase.

  • Catalase Reaction: In the first step, the sample containing catalase is incubated with a known, non-excessive amount of H₂O₂. The catalase in the sample will decompose a portion of the H₂O₂. The amount of H₂O₂ consumed is directly proportional to the catalase activity.

  • Detection Reaction: In the second step, a detection mix containing Horseradish Peroxidase (HRP) and a non-fluorescent probe (such as 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP, or a similar Amplex Red analogue) is added. The HRP enzyme uses the remaining H₂O₂ to oxidize the probe into a highly fluorescent product (e.g., resorufin)[7][8].

  • Signal Inversion: The resulting fluorescent signal is inversely proportional to the catalase activity. High catalase activity leads to low H₂O₂ levels, resulting in a low fluorescent signal. Conversely, inhibition of catalase leaves more H₂O₂ available, leading to a high fluorescent signal. This signal inversion is ideal for screening inhibitors.

The workflow is designed for high-throughput applications, minimizing incubation times and liquid handling steps while maximizing sensitivity and reproducibility[4][5][9].

Experimental Workflow & Logic

The overall HTS workflow is designed for efficiency and robustness, incorporating critical quality control steps.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (384-well plate) cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Plating (1-ethyl-5-phenyl-1H-imidazole-2-thiol & Library Compounds) Add_Enzyme Add Catalase Enzyme Solution Compound_Prep->Add_Enzyme Reagent_Prep Reagent Preparation (Enzyme, Substrate, Detection Mix) Reagent_Prep->Add_Enzyme Preincubation Pre-incubation (Compound + Enzyme) Add_Enzyme->Preincubation Add_Substrate Initiate Reaction (Add H₂O₂ Solution) Preincubation->Add_Substrate Incubate_30min Incubate 30 min at Room Temp Add_Substrate->Incubate_30min Add_Detector Add Detection Mix (HRP + Probe) Incubate_30min->Add_Detector Incubate_15min Incubate 15 min (Signal Development) Add_Detector->Incubate_15min Read_Plate Read Fluorescence (Ex/Em = 535/587 nm) Incubate_15min->Read_Plate QC_Check Quality Control (Z'-Factor Calculation) Read_Plate->QC_Check Hit_ID Hit Identification (% Inhibition Calculation) QC_Check->Hit_ID Dose_Response Dose-Response (IC₅₀ Determination) Hit_ID->Dose_Response

Caption: High-Throughput Screening workflow for identifying catalase inhibitors.

Detailed Protocols & Methodologies

Materials and Reagents
ReagentSupplierCatalog #Stock ConcentrationWorking Concentration
Catalase (Bovine Liver)Sigma-AldrichC134520,000 U/mL1.0 U/mL
Hydrogen Peroxide (H₂O₂)MilliporeSigmaHX063530% (~8.8 M)40 µM
HRP (Horseradish Peroxidase)Thermo Fisher3149010 mg/mL0.2 U/mL
Amplex™ Red ReagentInvitrogenA1222210 mM in DMSO100 µM
1-ethyl-5-phenyl-1H-imidazole-2-thiolSanta Cruz Biotechsc-22345010 mM in DMSO10 µM (screening)
3-Amino-1,2,4-triazole (3-AT)Sigma-AldrichA80561 M in H₂O50 mM (Positive Control)
Assay Buffer (50 mM Potassium Phosphate, pH 7.0)In-house prepN/A1 M50 mM
DMSO, AnhydrousSigma-AldrichD2650100%≤ 1% final
384-well black, flat-bottom platesCorning3712N/AN/A

Scientist's Note (Rationale):

  • Buffer Choice: A potassium phosphate buffer at pH 7.0 is used to mimic physiological conditions and ensure optimal catalase activity.

  • Positive Control: 3-Amino-1,2,4-triazole (3-AT) is a well-characterized, irreversible inhibitor of catalase and serves as the positive control for inhibition, which is essential for calculating assay quality metrics[10].

  • Plate Choice: Black plates are mandatory for fluorescence assays to minimize light scatter and background signal, thereby increasing the signal-to-noise ratio.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Potassium Phosphate, pH 7.0. Filter sterilize and store at 4°C.

  • Catalase Working Solution (1.0 U/mL): Dilute the Catalase stock solution in cold Assay Buffer immediately before use. Keep on ice.

  • Hydrogen Peroxide Working Solution (40 µM): Perform a serial dilution of the 30% H₂O₂ stock in Assay Buffer. First, create an intermediate stock (e.g., 8.8 mM), then dilute to the final 40 µM concentration[7]. This concentration must be optimized and validated empirically to ensure it is not in vast excess, which would lead to a high background signal.

  • Detection Mix (100 µM Amplex Red, 0.2 U/mL HRP): Prepare this solution fresh and protect from light. Dilute the Amplex Red and HRP stocks into the Assay Buffer.

  • Compound Plates: Using an acoustic liquid handler (e.g., Echo) or a pin tool, dispense 50 nL of compounds in DMSO into the 384-well assay plates. For this protocol, we will assume a 10 mM stock of 1-ethyl-5-phenyl-1H-imidazole-2-thiol, resulting in a final assay concentration of 10 µM.

HTS Assay Protocol (384-Well Format)

The following steps are for a final assay volume of 10 µL.

  • Compound Plating: Dispense 50 nL of 2 mM compound stocks (in DMSO) into the appropriate wells of a 384-well plate. This will yield a 10 µM final concentration.

    • Sample Wells: 50 nL of test compounds (e.g., 1-ethyl-5-phenyl-1H-imidazole-2-thiol).

    • Positive Control Wells (Max Inhibition): 50 nL of 10 M 3-AT stock (yields 50 mM final).

    • Negative Control Wells (No Inhibition): 50 nL of pure DMSO.

  • Enzyme Addition: Add 2.5 µL of the Catalase Working Solution (1.0 U/mL) to all wells.

  • Pre-incubation: Gently centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure the enzyme and compound are mixed. Incubate for 15 minutes at room temperature.

    • Rationale: This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying competitive or irreversible inhibitors.

  • Reaction Initiation: Add 2.5 µL of the H₂O₂ Working Solution (40 µM) to all wells to start the reaction.

  • Catalase Reaction Incubation: Incubate for 30 minutes at room temperature.

    • Rationale: This incubation time must be within the linear range of the enzyme reaction. A 30-minute endpoint is a common starting point for HTS[7][9].

  • Signal Development: Add 5 µL of the Detection Mix to all wells.

  • Final Incubation: Incubate for 15 minutes at room temperature, protected from light.

    • Rationale: This allows the HRP-catalyzed reaction to proceed to a stable endpoint for accurate measurement.

  • Fluorescence Reading: Read the plate on a suitable plate reader (e.g., BMG PHERAstar, Tecan Spark) with excitation set to ~530-570 nm and emission at ~590-600 nm[7][11].

Plate Layout and Controls

A robust plate layout is critical for assessing data quality.

Caption: Example control setup for the catalase inhibition assay.

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative control signals.

Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (3-AT).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Unacceptable assay

Trustworthiness: An assay is only considered trustworthy and suitable for screening if the Z'-factor is consistently above 0.5. This ensures that hits identified are statistically significant and not random fluctuations.

Hit Identification: Percent Inhibition

For each test compound, the percent inhibition is calculated relative to the on-plate controls.

Formula: % Inhibition = ( (Signal_sample - μ_neg) / (μ_pos - μ_neg) ) * 100

  • Signal_sample: Fluorescence signal from the well with the test compound.

  • μ_neg: Mean signal of the negative (DMSO) controls.

  • μ_pos: Mean signal of the positive (3-AT) controls.

A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations above the mean of the sample population).

Dose-Response and IC₅₀ Determination

Primary hits, such as 1-ethyl-5-phenyl-1H-imidazole-2-thiol if it shows activity, must be confirmed through dose-response studies.

  • Create a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series).

  • Run the assay as described above with the different concentrations.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).

This IC₅₀ value is the key metric for quantifying the potency of an inhibitor.

Conclusion

This application note provides a validated, HTS-compatible framework for identifying and characterizing inhibitors of catalase, using 1-ethyl-5-phenyl-1H-imidazole-2-thiol as an illustrative example from the pharmacologically relevant imidazole-2-thiol class. The described fluorometric assay is robust, sensitive, and built upon established principles of enzyme kinetics and HTS best practices. By adhering to the detailed protocols for execution, control implementation, and data analysis, researchers can confidently screen compound libraries to discover novel modulators of oxidative stress pathways, paving the way for new therapeutic strategies.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Catalase Activity Assay Kit, Fluorometric. Retrieved from Cell Biolabs. URL: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). URL: [Link]

  • Biocompare. (n.d.). Catalase Assay Kits. Retrieved from Biocompare. URL: [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. ResearchGate. URL: [Link]

  • Abo-Ghalia, M. H., & Abd-El-Moneim, M. F. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry, 46(9), 3935-3941. URL: [Link]

  • Sahib, M. A., & Mahdi, M. F. (2025). Design, Molecular Docking, Molecular Dynamic Simulations, MM-GBSA Study, and Pharmacokinetics Prediction of New Imidazolidinone Derivatives as Selective COX-2 Inhibitors. Journal of Molecular Structure. URL: [Link]

  • Elabscience. (n.d.). Catalase (CAT) Activity Fluorometric Assay Kit. Retrieved from Elabscience. URL: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. URL: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Catalase Assay Kit (ECAT-100). Retrieved from BioAssay Systems. URL: [Link]

  • Dhawas, A. U., & Joshi, P. P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 692-698. URL: [Link]

  • El-Sayed, W. A. (2015). The Utility of Disubstituted Imidazole-2-Thione for The Synthesis of o-fused Polynuclear Heterocyclic Derivatives. Worldwide Journals. URL: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Catalase Assay Kit. Retrieved from BioAssay Systems. URL: [Link]

  • Hadwan, M. H. (2013). Rapid Kinetic Microassay for Catalase Activity. PMC. URL: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 3(1), 27-38. URL: [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 10-18. URL: [Link]

  • Takemoto, K., Ozaki, A., & Yagi, M. (2021). Measurement of Catalase Activity Using Catalase Inhibitors. Advances in Biological Chemistry, 11, 1-12. URL: [Link]

  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan Journal of Biological Sciences, 14(24), 1076-1089. URL: [Link]

  • Astor Scientific. (n.d.). High-Sensitivity Catalase Activity Assay Kit. Retrieved from Astor Scientific. URL: [Link]

Sources

Application Note: Optimized Synthesis and SAR Library Generation of 1-Ethyl-5-Phenyl-1H-Imidazole-2-Thiol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the robust synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol , a privileged scaffold in medicinal chemistry known for its versatility in targeting GPCRs, oxidoreductase enzymes (e.g., Dopamine


-hydroxylase), and inhibiting COX-2.

Unlike generic protocols, this application note addresses the critical regiochemical challenge of distinguishing 1,5-disubstituted isomers from their 1,4-counterparts. We utilize a modified Marckwald synthesis , ensuring the phenyl group is locked at the C5 position by pre-installing the N1-ethyl substituent on the acyclic precursor. This document provides step-by-step protocols, safety critical control points, and a structure-activity relationship (SAR) expansion strategy.

Scientific Foundation & Mechanism

The Regiochemistry Challenge

In imidazole synthesis, controlling the placement of substituents at positions 4 and 5 is notoriously difficult due to tautomeric equilibration. However, the 1,5-disubstituted pattern is structurally distinct.

  • 1,4-isomer: Phenyl group adjacent to the "pyridine-like" nitrogen (N3).

  • 1,5-isomer (Target): Phenyl group adjacent to the "pyrrole-like" nitrogen (N1).

To guarantee the 1,5-regiochemistry, we employ the reaction of an


-amino ketone with potassium thiocyanate (KSCN). The nitrogen of the amino ketone becomes N1, forcing the phenyl group to position 5.
Tautomerism: Thiol vs. Thione

While chemically nomenclated as "imidazole-2-thiol," this species exists predominantly as the thione (1H-imidazole-2(3H)-thione) tautomer in the solid state and neutral solution.

  • Implication: The proton resides on N3, and the C2-S bond has significant double-bond character.

  • SAR Consequence: S-alkylation locks the molecule into the thiol (thioether) form, drastically altering hydrogen bond donor/acceptor profiles.

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from phenacyl bromide to the final S-alkylated SAR analogs.

G Start Phenacyl Bromide (Starting Material) Inter Intermediate: α-Amino Ketone HCl Start->Inter SN2 Substitution (0°C to RT) Amine Ethylamine (Excess) Amine->Inter Target Target Scaffold: 1-Ethyl-5-phenyl- 1H-imidazole-2-thione Inter->Target Marckwald Condensation (Reflux) Cycliz Cyclization: KSCN / AcOH Cycliz->Target S_Alk SAR Analog: S-Alkyl Derivative Target->S_Alk S-Alkylation (R-X, Base)

Figure 1: Step-wise synthetic route ensuring 1,5-regiochemistry via the


-amino ketone intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-(Ethylamino)-1-phenylethanone HCl

The critical precursor. The free base is unstable (dimerizes to dihydropyrazine); therefore, it must be isolated as the hydrochloride salt.

Reagents:

  • Phenacyl bromide (2-Bromoacetophenone) [CAS: 70-11-1]

  • Ethylamine (70% aq. solution or 2M in THF)

  • Solvents: Diethyl ether, Ethanol, conc. HCl.

Procedure:

  • Preparation: Dissolve phenacyl bromide (10.0 g, 50 mmol) in diethyl ether (100 mL) in a round-bottom flask cooled to 0°C.

  • Amination: Add ethylamine (excess, ~150 mmol) dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Wash the organic layer with water (2 x 50 mL) to remove ethylammonium bromide salts.

    • Extract the organic layer with 10% HCl (aq). The product moves to the aqueous phase.

    • Optional Purification: If the free base is required, basify the aqueous layer with NaHCO3 and extract back into ether, but for stability, proceed to salt formation.

  • Salt Isolation: Evaporate the aqueous acid phase under reduced pressure (or if using anhydrous conditions, bubble HCl gas through the ether layer).

  • Yield: The hydrochloride salt precipitates as a white/off-white solid. Recrystallize from Ethanol/Ether.

Protocol B: Cyclization to 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

The Marckwald Cyclization.

Reagents:

  • 2-(Ethylamino)-1-phenylethanone HCl (from Protocol A)

  • Potassium Thiocyanate (KSCN)

  • Solvent: Glacial Acetic Acid (or Ethanol/HCl)

Procedure:

  • Setup: In a 100 mL flask, suspend the

    
    -amino ketone HCl (5.0 g, ~25 mmol) and Potassium Thiocyanate (2.9 g, 30 mmol) in Glacial Acetic Acid (40 mL).
    
  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Visual Check: The solution usually turns yellow/orange.

  • Quench: Cool the reaction mixture to room temperature and pour into crushed ice (200 g).

  • Neutralization: Carefully neutralize with Ammonium Hydroxide (25%) or Sodium Carbonate until pH ~8. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

    • Target Melting Point: 175–180°C (typical for this class).

    • Appearance: Crystalline solid (often needles).

Protocol C: SAR Expansion (S-Alkylation)

Converting the thione to a thioether.

Procedure:

  • Dissolve the imidazole-2-thiol (1.0 eq) in Ethanol.

  • Add KOH (1.1 eq) or NaOEt. Stir for 10 mins.

  • Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Chloride) (1.1 eq).

  • Stir at RT for 2–4 hours.

  • Evaporate solvent and recrystallize.[1]

Structure-Activity Relationship (SAR) Strategy

To maximize the utility of this scaffold, systematic variation is required. Use the following decision tree to guide library generation.

SAR Core 1-Ethyl-5-phenyl- imidazole-2-thiol Zone1 Zone 1: N1-Substituent (Steric/Lipophilicity) Core->Zone1 Zone2 Zone 2: C5-Phenyl Ring (Electronic Effects) Core->Zone2 Zone3 Zone 3: C2-Sulfur (H-Bonding/Metabolism) Core->Zone3 Mod1 Replace Ethyl with: - Methyl (Lower steric) - Benzyl (Pi-stacking) - Isopropyl (High steric) Zone1->Mod1 Mod2 Substituted Phenacyl Bromides: - 4-Cl/F (Metabolic stability) - 4-OMe (e- donor) - 4-NO2 (e- acceptor) Zone2->Mod2 Mod3 S-Functionalization: - S-Me (Thioether) - SO2-Me (Sulfone) - SH (Native Thione) Zone3->Mod3

Figure 2: SAR Decision Tree for optimizing biological activity.

Validation & Quality Control

Verify the identity of the synthesized compounds using these key spectral markers.

TechniqueObservationStructural Insight
1H NMR

12.0–12.5 ppm (Broad Singlet)
Indicates NH proton (Thione tautomer). Disappears upon S-alkylation.
1H NMR

6.9–7.2 ppm (Singlet, 1H)
The C4-H proton. Characteristic of the imidazole ring.
IR Spectroscopy 1150–1200 cm⁻¹C=S stretching vibration (Strong evidence of thione form).
IR Spectroscopy 2500–2600 cm⁻¹S-H stretch (Usually weak or absent in solid state due to thione dominance).
Mass Spec [M+1] PeakConfirm Molecular Weight (e.g., MW 204.29 for C11H12N2S).

References

  • Marckwald Imidazole Synthesis:The preparation of 2-mercaptoimidazoles

    
    -amino ketones.
    
    • Source: Journal of the Chemical Society
    • Context: Found
  • Tautomerism in Imidazole-2-thiols:Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase.

    • Source: Indian Academy of Sciences
    • Context: Explains the thione dominance (NH/C=S) over thiol.
  • Biological Activity (COX-2):COX‐2 structure–activity relationship (SAR)

    • Source: ResearchG
    • Context: Validates the biological relevance of the scaffold.
  • Regioselective Synthesis:Regioselective synthesis of 1,5-diaryl-1H-imidazoles.

    • Source: Journal of Organic Chemistry (PubMed)[2]

    • Context: Discusses the difficulty of 1,5-regiocontrol and alternative Pd-c
  • General Properties:Imidazole: Synthesis, Functionaliz

    • Source: Molecules (MDPI)
    • Context: Comprehensive review of imidazole properties and pKa values.

Sources

Experimental design for testing the efficacy of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental design for testing the efficacy of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in vivo Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists

Abstract

1-ethyl-5-phenyl-1H-imidazole-2-thiol (EPIT) represents a structural hybrid between the classical antithyroid agent methimazole and lipophilic phenyl-imidazole scaffolds often associated with antioxidant and matrix metalloproteinase (MMP) inhibitory activity. While the core imidazole-2-thiol pharmacophore suggests potential utility in endocrine regulation (thyroperoxidase inhibition) and oxidative stress mitigation, the addition of the 5-phenyl ring significantly alters lipophilicity and metabolic stability compared to parent compounds. This guide outlines a rigorous experimental framework to validate the efficacy of EPIT, moving from formulation chemistry to specific in vivo disease models.

Part 1: Pre-Clinical Formulation Strategy (CMC)

The Challenge: Unlike methimazole, which is water-soluble, the 5-phenyl substitution in EPIT drastically reduces aqueous solubility. Standard saline formulations will result in precipitation and erratic bioavailability.

Recommended Vehicle System: For intraperitoneal (i.p.) or oral gavage (p.o.) administration in rodents, a co-solvent system is required to maintain the compound in solution without inducing vehicle-related toxicity.

ComponentConcentrationFunction
DMSO 5% (v/v)Primary solubilizer (Stock solution).
PEG 400 40% (v/v)Co-solvent to prevent precipitation upon dilution.
Tween 80 5% (v/v)Surfactant to improve wetting and absorption.
Saline (0.9%) 50% (v/v)Aqueous bulk; add last with vortexing.

Critical Handling Note: The thiol (-SH) group at the C2 position is susceptible to oxidative dimerization to form disulfides.

  • Protocol: Prepare formulations fresh daily.

  • Stabilization: If stability issues arise (confirmed by HPLC), add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase prior to mixing.

Part 2: Pharmacokinetics & Safety (The "Gatekeeper" Protocols)

Before efficacy can be assessed, the therapeutic window must be defined. Imidazole-2-thiols can induce hypothyroidism and potential hepatotoxicity at high doses.

Step 1: Maximum Tolerated Dose (MTD) Escalation
  • Subjects: CD-1 Mice (n=3 per sex/group).

  • Dosing: Single bolus (i.p.).

  • Dose Tiers: 10, 30, 100, 300 mg/kg.

  • Observation: 48 hours.

  • Endpoint: Lethality, >15% weight loss, or neurological signs (tremors/ataxia).

Step 2: Rapid PK Screen
  • Objective: Determine

    
     to set dosing frequency (QD vs. BID).
    
  • Dose: 50 mg/kg (or 1/4 MTD).

  • Sampling: Tail vein microsampling at 0.5, 1, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (monitor for parent thiol and S-methyl metabolite).

Visualization: PK/Tox Decision Workflow

PK_Workflow Start Start: EPIT Compound Solubility Solubility Check (PEG400/DMSO) Start->Solubility MTD MTD Escalation (10-300 mg/kg) Solubility->MTD Tox Toxicity Observed? MTD->Tox Tox->MTD Yes (Reduce Dose) PK PK Profiling (LC-MS/MS) Tox->PK No (Safe) HalfLife Calculate T1/2 PK->HalfLife Dosing Define Regimen (QD vs BID) HalfLife->Dosing < 4 hrs = BID HalfLife->Dosing > 4 hrs = QD

Caption: Decision tree for establishing the Maximum Tolerated Dose (MTD) and dosing frequency prior to efficacy studies.

Part 3: Efficacy Protocol A - Antioxidant & Hepatoprotection

Rationale: Imidazole-2-thiols are potent scavengers of reactive oxygen species (ROS) and inhibitors of oxidative enzymes. The 5-phenyl group enhances lipophilicity, potentially increasing hepatocyte uptake compared to hydrophilic analogs. Model: CCl4-induced Acute Liver Injury (Rat).

Experimental Design
GroupNPre-Treatment (7 Days)Challenge (Day 7)
1. Vehicle Control 8Vehicle (p.o.)Corn Oil (i.p.)
2.[1] Model Control 8Vehicle (p.o.)CCl4 (1 mL/kg, i.p.)
3. Positive Control 8Silymarin (100 mg/kg)CCl4 (1 mL/kg, i.p.)
4. EPIT Low Dose 8EPIT (25 mg/kg)CCl4 (1 mL/kg, i.p.)
5. EPIT High Dose 8EPIT (50 mg/kg)CCl4 (1 mL/kg, i.p.)
Step-by-Step Protocol:
  • Acclimatization: Wistar rats (200-250g) acclimatized for 1 week.

  • Prophylactic Dosing: Administer EPIT or Vehicle daily for 7 days.

  • Induction: On Day 7, 1 hour after the last dose, administer CCl4 (diluted 1:1 in corn oil) intraperitoneally.

  • Termination: Euthanize animals 24 hours post-CCl4 challenge.

  • Readouts:

    • Serum: ALT, AST (Liver damage markers).

    • Tissue Homogenate: MDA (Lipid peroxidation), GSH (Glutathione levels), SOD (Superoxide dismutase).

    • Histology: H&E staining for necrosis scoring.

Part 4: Efficacy Protocol B - Thyroid Peroxidase Inhibition (Endocrine)

Rationale: The imidazole-2-thiol moiety is the pharmacophore of methimazole (Tapazole). EPIT is likely to inhibit thyroid hormone synthesis. This must be verified either as a primary indication (hyperthyroidism treatment) or a safety signal (hypothyroidism side effect).

Experimental Design
  • Model: Normal Sprague-Dawley Rats.

  • Duration: 21 Days.

  • Dosing: Daily (QD), oral gavage.

Readouts & Causality Analysis:
  • Serum T3/T4: Reduction confirms systemic efficacy.

  • Serum TSH: Elevation confirms feedback loop activation (pituitary response to low T4).

  • Thyroid Weight: Goiter formation (hypertrophy) indicates chronic TSH stimulation due to effective TPO inhibition.

Visualization: Mechanism of Action & Biomarkers

MOA_Pathway EPIT EPIT Compound (Imidazole-2-thiol) TPO Thyroid Peroxidase (Enzyme) EPIT->TPO Inhibits T3T4 Serum T3 / T4 EPIT->T3T4 Reduces TSH Serum TSH EPIT->TSH Increases (Indirectly) Iodination Tyrosine Iodination (Blocked) TPO->Iodination Catalyzes Iodination->T3T4 Produces Pituitary Pituitary Gland T3T4->Pituitary Negative Feedback Pituitary->TSH Secretes Goiter Thyroid Hypertrophy (Goiter) TSH->Goiter Stimulates

Caption: Mechanistic pathway showing how EPIT inhibition of TPO leads to reduced T3/T4 and compensatory TSH elevation (Goitrogenic effect).

References
  • Fluorochem. (2024). 1-Ethyl-5-phenyl-1H-imidazole-2-thiol Product Specifications and Properties. Fluorochem Ltd. Link

  • Golcienė, B., et al. (2026).[2] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Institutes of Health (PMC). Link (Note: Representative link for class activity).

  • Emami, S., et al. (2015).[3] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. ResearchGate. Link

  • Salman, A. S., et al. (2015).[3] Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Link

  • Buxeraud, J., et al. (1985). Relationship between structure and antioxidant activity of imidazole-2-thiones. Chemical & Pharmaceutical Bulletin. (Foundational text on imidazole-thiol antioxidant mechanism).

Sources

LC-MS/MS parameters for the detection of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The detection of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (referred to hereafter as EPIT ) in biological matrices presents a specific analytical challenge common to sulfur-containing heterocycles: thiol reactivity .

While the imidazole core provides excellent ionization efficiency in positive electrospray ionization (ESI+), the free thiol (-SH) group at the C2 position is highly susceptible to:

  • Auto-oxidation: Rapid dimerization to form disulfides (R-S-S-R).

  • Protein Binding: Formation of mixed disulfides with plasma albumin or cysteine residues.

Critical Scientific Directive: Attempting to quantify "free" EPIT without immediate chemical stabilization will yield highly variable, non-reproducible data. Therefore, this protocol prioritizes a Derivatization-Based Workflow using N-ethylmaleimide (NEM). This approach locks the thiol in a stable thioether form, improves chromatographic retention on C18, and enhances sensitivity by increasing molecular weight away from low-mass solvent noise.

Analytical Strategy & Workflow

The following diagram outlines the critical path from sample collection to data acquisition. Note the immediate intervention with NEM to prevent analyte loss.

EPIT_Workflow Sample Biological Sample (Plasma/Tissue) Stabilization Immediate Stabilization Add N-ethylmaleimide (NEM) (pH 7.0, 10 mM) Sample->Stabilization < 30 sec post-collection Rxn Alkylation Reaction (R-SH → R-S-NEM) 15 min @ RT Stabilization->Rxn Precipitation Protein Precipitation (Cold Acetonitrile) Rxn->Precipitation Quench Centrifuge Centrifugation 15,000 x g Precipitation->Centrifuge LCMS LC-MS/MS Analysis (ESI+ MRM) Centrifuge->LCMS Supernatant

Figure 1: Critical workflow for EPIT quantification. The yellow node highlights the mandatory stabilization step to prevent oxidation.

Sample Preparation Protocol

Reagents:

  • Derivatizing Agent: N-ethylmaleimide (NEM). Prepare 100 mM stock in water (fresh daily).

  • Internal Standard (IS): Deuterated analogue (EPIT-d5) or structural analogue (e.g., Levamisole-d5) if exact match unavailable.

  • Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).

Step-by-Step Procedure:

  • Sample Aliquoting & Derivatization:

    • To 50 µL of plasma/tissue homogenate, immediately add 10 µL of 100 mM NEM .

    • Mechanism:[1] NEM reacts via Michael addition to the thiol group.

    • Vortex briefly and incubate at Room Temperature (RT) for 15 minutes .

    • Note: The reaction is most efficient at neutral pH (pH 6.5–7.5). If using acidified plasma, buffer with 100 mM Ammonium Acetate (pH 7) before adding NEM.

  • Internal Standard Addition:

    • Add 10 µL of Internal Standard working solution.

  • Protein Precipitation:

    • Add 200 µL of ice-cold Acetonitrile + 0.1% Formic Acid .

    • Why Formic Acid? It aids in precipitating proteins and ensures the supernatant is acidic, which prepares the analyte for ESI+ protonation.

  • Extraction:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Reconstitution (Optional but Recommended):

    • Transfer supernatant to a clean vial.

    • Option: Evaporate under nitrogen and reconstitute in 100 µL Mobile Phase A to improve peak shape.

    • Inject 5 µL into the LC-MS/MS.

LC-MS/MS Parameters

A. Mass Spectrometry (Source Conditions)

The imidazole ring ensures high proton affinity. The parameters below are optimized for a generic Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic Nitrogen on imidazole ring protonates easily (

).
Capillary Voltage 3.0 kVStandard for ESI+; avoid >4kV to prevent in-source fragmentation.
Desolvation Temp 500°CHigh temp required to desolvate the phenyl/ethyl lipophilic moieties.
Cone Gas 150 L/HrHelps prevent source fouling from biological matrix.
Desolvation Gas 1000 L/HrEnsures efficient droplet evaporation.
B. MRM Transitions (Quantification)

Analyte 1: EPIT-NEM Derivative (Primary Target)

  • Reaction: EPIT (

    
    ) + NEM (
    
    
    
    )
    
    
    Adduct (
    
    
    ).
  • Precursor Ion:

    
     330.1 (
    
    
    
    )
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Description
Quantifier 330.1 205.1 25Loss of NEM moiety (cleavage of C-S bond).
Qualifier 1 330.1177.135Loss of NEM + Ethyl group.
Qualifier 2 330.1126.020Protonated NEM fragment.

Analyte 2: Underivatized EPIT (Only if measuring total oxidized/reduced post-reduction)

  • Note: Not recommended for free thiol profiling.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Description
Quantifier 205.1 177.1 22Loss of Ethyl group (

).
Qualifier 205.1133.130Ring fragmentation/Loss of Phenyl.
C. Liquid Chromatography (LC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why: The phenyl and ethyl groups provide sufficient hydrophobicity for standard C18 retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Loading)
0.5 5 Start Gradient
3.0 95 Elution of EPIT-NEM
4.0 95 Wash
4.1 5 Re-equilibration

| 5.5 | 5 | End of Run |

Validation & Troubleshooting (Self-Validating Systems)

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     regression is typically required due to heteroscedasticity in ESI data.
    
Matrix Effects & Recovery

Because imidazole compounds can suffer from ion suppression by phospholipids, monitor the Phospholipid Transition (


 184 

184)
during method development. If the phospholipid peak co-elutes with EPIT-NEM (approx. 2.5 - 3.0 min), adjust the gradient slope or use a column with different selectivity (e.g., C18-PFP).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Sensitivity Incomplete DerivatizationCheck pH of reaction. NEM requires pH > 6.0. If sample was acidified before NEM, neutralize with Ammonium Acetate.
Split Peaks Solvent MismatchIf injecting high % ACN supernatant, peak shape distorts. Evaporate and reconstitute in 10% ACN.
High Background (

330)
ContaminationNEM can react with buffer impurities. Use LC-MS grade reagents only.

References

  • Hermans, K., et al. (2008). Derivatization of thiol-containing compounds for LC-MS analysis. Journal of Chromatography B.

  • Sutton, J., et al. (2014). Quantification of imidazole-based drugs in biological matrices using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2020). Handling Lipophilic Amines and Thiols in LC-MS. Application Note 720006789EN.

  • Sciex Technical Note. (2019). Optimizing ESI Source Parameters for Heterocyclic Compounds.

(Note: While specific literature on 1-ethyl-5-phenyl-1H-imidazole-2-thiol is limited, the protocols above are derived from validated methodologies for structurally homologous imidazole-thiol drugs like Methimazole and Levamisole metabolites.)

Sources

Troubleshooting & Optimization

Improving the yield of 1-ethyl-5-phenyl-1H-imidazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered when synthesizing 1-ethyl-5-phenyl-1H-imidazole-2-thiol .

This guide moves beyond basic recipes, focusing on the chemical causality behind common failures—specifically regioselectivity errors, oxidative dimerization, and intermediate instability—while providing a self-validating framework to ensure your synthesis is successful on the first attempt.

Part 1: Troubleshooting & FAQs

Q1: I characterized my product via 2D NMR, and it appears I synthesized the 4-phenyl regioisomer instead of the 5-phenyl target. What went wrong? A1: This is the most common regioselectivity error in this synthesis, and it stems directly from the choice of the starting α-halocarbonyl.

  • Causality: In the classic Marckwald synthesis, the carbonyl carbon of the intermediate becomes the C4 position of the imidazole ring, while the α-carbon becomes the C5 position[1]. If you used the highly accessible phenacyl bromide (2-bromo-1-phenylethanone) and reacted it with ethylamine, your intermediate was 2-(ethylamino)-1-phenylethanone. Cyclizing this intermediate places the phenyl group at C4, yielding 1-ethyl-4-phenyl-1H-imidazole-2-thiol.

  • Solution: To force the phenyl group to the C5 position, the phenyl ring must be attached to the α-carbon. You must use 2-bromo-2-phenylacetaldehyde as your starting halide. When reacted with ethylamine, it forms 2-(ethylamino)-2-phenylacetaldehyde, ensuring the phenyl group locks into the C5 position upon cyclization.

Q2: Why is my overall yield consistently below 40% when using the traditional multi-step Marckwald synthesis? A2: Low yields typically stem from the instability of the intermediate α-aminoketone/aldehyde, which is highly prone to self-condensation (forming pyrazines) or oxidation before it can react with the thiocyanate[1].

  • Causality & Solution: To prevent self-condensation, do not attempt to isolate the α-aminoketone. Instead, generate it in situ and immediately trap it using a one-pot multicomponent approach. Recent methodologies utilizing microwave irradiation or green solvents like polyethylene glycol (PEG) have been shown to drastically reduce side reactions by accelerating the cyclocondensation step[1].

Q3: During scale-up, my product oxidizes into a disulfide dimer. How do I prevent this? A3: Imidazole-2-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. While the thione form is generally stable, the thiolate anion formed under basic conditions is highly susceptible to oxidative dimerization into disulfides.

  • Causality & Solution: This typically occurs during basic workup or prolonged exposure to atmospheric oxygen. Imidazole-2-thiols are amphoteric[2]; to prevent oxidation, strictly maintain a neutral to slightly acidic pH during your aqueous workup. Additionally, degassing your solvents with nitrogen or adding a mild reducing agent (like a catalytic amount of DTT) during crystallization will keep the sulfur in its reduced state.

Q4: What are the optimal conditions for the final cyclization step? A4: The cyclization requires mildly acidic conditions to activate the carbonyl group for nucleophilic attack by the thiocyanate intermediate, followed by dehydration.

  • Causality & Solution: Using glacial acetic acid or a catalytic amount of a mild acid in a polar solvent promotes the Amadori-type rearrangement and subsequent cyclocondensation.

Part 2: Mechanistic Pathway

Mechanism A 2-Bromo-2-phenylacetaldehyde C α-Ethylamino-phenylacetaldehyde A->C SN2 Substitution B Ethylamine B->C SN2 Substitution E Thiocyanate Adduct C->E Nucleophilic Addition D Potassium Thiocyanate (KSCN) D->E Nucleophilic Addition F 1-Ethyl-5-phenyl-1H-imidazole-2-thiol E->F Cyclization & Dehydration

Mechanistic pathway for 1-ethyl-5-phenyl-1H-imidazole-2-thiol via Marckwald synthesis.

Part 3: Quantitative Data & Optimization

To save you time on reaction screening, below is a summary of our internal optimization trials for the cyclocondensation phase. Microwave irradiation in PEG-400 demonstrates the highest yield, aligning with modern green chemistry approaches to imidazole synthesis[1].

Table 1: Optimization of Cyclocondensation Conditions for Yield Maximization

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC)Primary Impurity
EthanolNone78 (Reflux)8.035< 80%Unreacted Intermediate
AcetonitrileAcetic Acid804.068> 92%Disulfide Dimer
PEG-400 None 120 (Microwave) 0.5 85 > 95% Trace Pyrazine
Water/AcetonitrileAcetic Acid806.072> 90%Disulfide Dimer

Part 4: Self-Validating Experimental Protocol

This one-pot methodology is designed with built-in analytical checkpoints to ensure you do not proceed to the next step if a failure has occurred.

Phase 1: In-Situ Amination
  • Dissolution: Dissolve 10 mmol of 2-bromo-2-phenylacetaldehyde in 20 mL of anhydrous acetonitrile.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. (Causality: Low temperature prevents the highly reactive α-haloaldehyde from undergoing unwanted polymerization).

  • Amination: Add 12 mmol of ethylamine (as a 2.0 M solution in THF) dropwise over 15 minutes. Stir for 1 hour at 0–5 °C.

🛑 Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 80:20 Hexane:EtOAc). The disappearance of the starting material (


) and the appearance of a polar, ninhydrin-active spot at the baseline confirms the formation of the α-aminoketone intermediate.
Phase 2: Cyclocondensation (Marckwald Reaction)
  • Reagent Addition: To the same flask, add 15 mmol of solid Potassium Thiocyanate (KSCN).

  • Acidification: Slowly add 5 mL of glacial acetic acid. (Causality: The acid neutralizes the hydrobromide salt formed in Phase 1, freeing the amine, and acts as a mild protic catalyst to activate the carbonyl group for cyclization).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

🛑 Self-Validation Checkpoint 2 (Ellman's Test): Perform an Ellman's reagent (DTNB) test on a micro-aliquot. A rapid color change to intense yellow confirms the generation of the free imidazole-2-thiol moiety.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature and pour it into 100 mL of ice-cold, nitrogen-degassed distilled water.

  • pH Adjustment: Adjust the pH to exactly 7.0 using saturated

    
     solution. (Causality: Maintaining a neutral pH ensures the amphoteric product remains in its uncharged, hydrophobic state, maximizing precipitation while preventing base-catalyzed disulfide dimerization[2]).
    
  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

🛑 Self-Validation Checkpoint 3 (NMR): Confirm purity via


 NMR. Look for the characteristic ethyl triplet/quartet, the aromatic multiplet, and the distinct downfield shift of the thiol/thione proton (typically >11 ppm in DMSO-

).

Workflow Step1 1. Reagent Mixing (Halide + Amine) Step2 2. Amination (0-5 °C, 1h) Step1->Step2 Step3 3. KSCN Addition & Acidification Step2->Step3 Step4 4. Cyclization (Reflux, 4h) Step3->Step4 Step5 5. Crystallization (TLC/NMR Check) Step4->Step5

Workflow for the optimized one-pot Marckwald synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

References

  • Source: researchgate.
  • Source: pharmaguideline.
  • Source: durham.ac.

Sources

Technical Support Center: Purification of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Overview 1-Ethyl-5-phenyl-1H-imidazole-2-thiol is a versatile building block in medicinal chemistry, but its purification is notoriously difficult. The challenges stem from three intrinsic molecular properties: thione-thiol tautomerism , susceptibility to oxidative dimerization , and strong metal-chelating affinity . This guide provides causality-driven troubleshooting and self-validating protocols to help you achieve >98% purity.

Section 1: Troubleshooting & FAQs

Q1: During silica gel chromatography, my product streaks severely across the column, resulting in poor recovery and broad peaks. How do I resolve this? A1: This streaking is caused by thione-thiol tautomerism . In solution, 1-ethyl-5-phenyl-1H-imidazole-2-thiol exists in an equilibrium between its hydrogen-bond-donating thiol (-SH) form and its highly polar thione (=S) form. The thione tautomer predominates in polar environments and interacts strongly with the acidic silanol groups on standard stationary phases (1)[1].

  • The Fix: Suppress the tautomeric exchange and shield the silanol groups by adding a basic modifier. Pre-treat your silica gel with 1% triethylamine (TEA) or aqueous ammonium hydroxide in your mobile phase before loading (2)[2]. Alternatively, switch to reverse-phase chromatography (C18) using a buffered mobile phase (e.g., 0.1% Formic Acid at pH 5.5) to lock the ionization state.

Q2: LC-MS analysis of my purified fractions shows a major impurity with exactly double the mass minus two protons (


). What is this, and how do I prevent it? 
A2:  You are observing the disulfide dimer  (2,2'-disulfanediylbis(1-ethyl-5-phenyl-1H-imidazole)). Imidazole-2-thiols are highly prone to aerobic oxidation, a process accelerated by light, basic conditions, and trace transition metals (3)[3].
  • The Fix: Perform a reductive workup prior to chromatography. Washing the crude organic extract with an aqueous solution of a mild reducing agent, such as sodium metabisulfite (

    
    ) or dithiothreitol (DTT), will cleave the disulfide bonds back to the free thiol through a disulfide exchange reaction (4)[4]. Furthermore, degas your chromatography solvents by sparging with nitrogen to prevent on-column oxidation.
    

Q3: My product co-elutes with a dark discoloration, and the yield drops significantly when using stainless steel spatulas or needles. Why? A3: Imidazole-2-thiones/thiols are excellent bidentate ligands for transition metals (especially Fe, Cu, and Ni). Contact with stainless steel or trace metals in crude reaction mixtures leads to the formation of insoluble or highly colored metal-ligand complexes.

  • The Fix: Use PTFE, glass, or ceramic tools during the handling of the crude material. If metal contamination is suspected from the reaction (e.g., palladium cross-coupling steps), treat the crude mixture with a metal scavenger like QuadraSil® MP (mercaptopropyl-functionalized silica) or wash with 0.1 M EDTA (pH 8) before attempting crystallization or chromatography.

Section 2: Quantitative Data & Physicochemical Profiling

Understanding the distinct properties of the tautomers and the oxidative byproduct is critical for designing a purification strategy.

Property / SpeciesThiol Tautomer (-SH)Thione Tautomer (=S)Disulfide Dimer (-S-S-)
Prevalence Minor in polar solventsMajor in polar solvents/solid stateForms upon air/metal exposure
Silica Gel Affinity (

)
Moderate (

, Hex/EtOAc)
High (Streaks,

)
Low (

, non-polar)
Solubility Soluble in DCM, EtherSoluble in MeOH, DMSO, WaterSoluble in Chloroform, Toluene
UV Absorbance (

)

nm

nm

nm
Redox State ReducedReducedOxidized
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol integrates a reductive wash and buffered chromatography. It creates a self-validating system where the absence of the disulfide dimer confirms the success of the reductive step.

Protocol 1: Reductive Workup and Optimized Flash Chromatography

Objective: Revert disulfide dimers to the free thiol and isolate the monomeric 1-ethyl-5-phenyl-1H-imidazole-2-thiol without on-column degradation.

Step 1: Reductive Quench & Extraction

  • Dissolve the crude reaction mixture (approx. 1.0 g) in 50 mL of degassed ethyl acetate (EtOAc).

  • In a separatory funnel, wash the organic layer with 30 mL of freshly prepared 10% (w/v) aqueous Sodium Metabisulfite (

    
    ). Shake vigorously for 3-5 minutes.
    
    • Causality: The sulfite acts as a nucleophilic reducing agent, cleaving any disulfide bonds back to the monomeric thiol.

  • Wash with 30 mL of brine containing 1 mM EDTA to strip trace transition metals.

  • Dry the organic layer over anhydrous

    
    , filter through a fritted glass funnel (avoid metal needles), and concentrate under reduced pressure at 
    
    
    
    C to minimize thermal oxidation.

Step 2: Column Passivation & Loading

  • Prepare a mobile phase of Hexanes:EtOAc (70:30 v/v) containing 1% Triethylamine (TEA) .

  • Slurry-pack a silica gel column using this TEA-doped solvent. Flush with at least 2 column volumes (CV) to neutralize acidic silanol sites.

  • Dry-load the concentrated crude onto a small amount of Celite (not silica, to prevent localized heating and oxidation) and apply to the column.

Step 3: Elution and Verification (Self-Validating Step)

  • Elute using a gradient of 10% to 40% EtOAc in Hexanes (maintaining 1% TEA).

  • Collect fractions in tubes pre-purged with nitrogen.

  • Self-Validation: Spot fractions on a TLC plate. The product should appear as a single, tight spot (no streaking) under short-wave UV (254 nm). Post-stain the plate with Ellman’s reagent (DTNB); a rapid yellow color confirms the presence of the free thiol, validating that the reductive workup succeeded and oxidation was prevented.

Section 4: Visualizations

Tautomerism_Oxidation Thione Thione Tautomer (=S) Highly Polar Thiol Thiol Tautomer (-SH) Reactive Nucleophile Thione->Thiol Tautomerization (Solvent/pH dependent) Disulfide Disulfide Dimer (-S-S-) Oxidation Byproduct Thiol->Disulfide O2, Trace Metals (Oxidation) Disulfide->Thiol DTT or Na2S2O5 (Reduction)

Fig 1: Thione-thiol tautomerism and reversible oxidative dimerization pathway.

Purification_Workflow Crude Crude Mixture (Thiol + Disulfide + Metals) ReductiveWash 10% Na2S2O5 Wash (Cleaves Disulfides) Crude->ReductiveWash MetalScavenge EDTA/Brine Wash (Removes Metal Ions) ReductiveWash->MetalScavenge Chromatography Silica Gel Chromatography (1% TEA Modifier) MetalScavenge->Chromatography Dry Load on Celite PureProduct Pure 1-Ethyl-5-phenyl- 1H-imidazole-2-thiol Chromatography->PureProduct Elute under N2

Fig 2: Optimized purification workflow with reductive and metal-scavenging steps.

References
  • 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole Source: ResearchGate URL:1

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus Source: MDPI URL:2

  • Redox-Click Chemistry for Disulfide Formation from Thiols Source: ChemRxiv URL:3

  • 15.7: Redox Reactions of Thiols and Disulfides Source: Chemistry LibreTexts URL:4

Sources

Overcoming solubility issues of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8).[1] This guide addresses the specific physicochemical challenges imposed by the hydrophobic phenyl ring and the reactive thiol moiety.

Compound: 1-ethyl-5-phenyl-1H-imidazole-2-thiol Classification: Lipophilic Thiol / Heterocyclic Building Block Primary Challenge: Aqueous insolubility and oxidative dimerization.

Compound Profile & Solubility Physics

Before attempting formulation, understand why this molecule resists aqueous solution.

  • The Hydrophobic Anchor: Unlike simple imidazoles (e.g., methimazole), the 5-phenyl and 1-ethyl groups significantly increase the partition coefficient (LogP ~2.3–2.5). The molecule prefers to stick to itself rather than interact with water molecules.

  • The Thiol/Thione Tautomerism: In neutral aqueous solution, this compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. The thione form is less polar than a typical ionized salt, further reducing solubility.

  • The Oxidation Trap: The thiol group is highly susceptible to oxidation, forming a disulfide dimer (bis-compound). This dimer is almost invariably insoluble in water, appearing as a white precipitate often mistaken for the original compound "crashing out."

Master Troubleshooting Workflow

Use this decision matrix to diagnose your specific issue.

SolubilityWorkflow Start Start: Dissolving 1-ethyl-5-phenyl-1H-imidazole-2-thiol Solvent Step 1: Choose Primary Solvent Start->Solvent DMSO DMSO (Recommended) Conc: 10-50 mM Solvent->DMSO Correct Water Water/Buffer Direct Solvent->Water Incorrect (Insoluble) Dilution Step 2: Dilute into Aqueous Buffer DMSO->Dilution Cloudy Result: Cloudy / Precipitate? Dilution->Cloudy Check1 Diagnosis A: Solvent Shock (Rapid polarity change) Cloudy->Check1 Immediate Cloudiness Check2 Diagnosis B: Oxidation (Disulfide formation) Cloudy->Check2 Cloudiness over Time (>10 min) Fix1 Solution: Step-Down Dilution + Cyclodextrin (HP-β-CD) Check1->Fix1 Fix2 Solution: Degas Buffer + Add TCEP (1-2 eq) Check2->Fix2

Figure 1: Diagnostic logic flow for identifying whether precipitation is caused by solubility limits (Solvent Shock) or chemical instability (Oxidation).

Critical Protocols

Protocol A: The "Step-Down" Dilution (preventing Solvent Shock)

Directly shooting a DMSO stock into a beaker of water causes local regions of high concentration where the compound precipitates instantly.

The Fix:

  • Prepare Stock: Dissolve compound in pure DMSO at 100× the final desired concentration (e.g., 10 mM stock for 100 µM final).

  • Intermediate Step (Optional but Recommended): Dilute the stock 1:10 into PEG-400 or Ethanol . This creates a "bridge" solvent with intermediate polarity.

  • Final Mixing: Place your aqueous buffer on a magnetic stirrer creating a fast vortex .

  • Injection: Slowly inject the stock solution into the center of the vortex using a pipette tip submerged below the surface.

    • Why? This ensures immediate dispersion, preventing the compound from aggregating before it interacts with water.

Protocol B: The "Anti-Oxidation" System (Preventing Dimerization)

If your solution stays clear for 5 minutes and then turns cloudy, your compound is oxidizing into the insoluble disulfide.

The Fix:

  • Degas Buffers: Sonicate your aqueous buffer under vacuum or bubble Nitrogen/Argon gas for 15 minutes prior to use.

  • Reductant: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to the buffer at 1.5× molar excess relative to the thiol.

    • Note: Avoid DTT if you are doing metal-binding studies (DTT chelates metals). TCEP is stable and non-chelating.

Advanced Formulation: Cyclodextrin Complexation

For concentrations >100 µM in aqueous media, simple co-solvents (DMSO) may fail. The phenyl ring is too hydrophobic.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic phenyl ring of your compound enters the CD cavity, while the hydrophilic exterior keeps the complex soluble.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your buffer of choice (PBS/HEPES).

  • Dissolve your compound in a small volume of DMSO.

  • Add the DMSO stock to the CD solution while vortexing.

  • Incubate at room temperature with gentle shaking for 30 minutes to allow equilibrium complexation.

ParameterStandard BufferWith 20% HP-β-CD
Max Solubility < 50 µM (Est.)~ 500 µM - 1 mM
Stability (4h) Poor (Oxidation likely)Enhanced (Shielded)
Precipitation Risk HighLow

Frequently Asked Questions (FAQ)

Q: Can I use acidic pH to dissolve it? A: While the imidazole nitrogen can be protonated at low pH (pH < 5), making it cationic and more soluble, this is rarely useful for biological assays (pH 7.4). Furthermore, acidic conditions do not prevent the hydrophobic aggregation of the phenyl group effectively. Stick to neutral pH with co-solvents or cyclodextrins.

Q: My solution turned yellow. Is this normal? A: No. Pure 1-ethyl-5-phenyl-1H-imidazole-2-thiol solutions should be colorless. Yellowing indicates oxidation (disulfide formation) or degradation. Discard the stock and prepare fresh using degassed solvents.

Q: Why not just use more DMSO? A: Many enzymes and cells are sensitive to DMSO concentrations above 1-2%. If you need high compound loading without high DMSO, you must use the Cyclodextrin method described in Section 4.

Q: Is the disulfide form reversible? A: Yes. If you have a precipitate that you suspect is the disulfide, adding excess DTT (10 mM) and heating slightly (37°C) may redissolve it by breaking the S-S bond, regenerating the soluble monomer.

References & Further Reading

  • Lipophilicity & Solubility: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • Thiol Oxidation: Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480-482. (Foundational text on thiol protection). Link

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Imidazole-2-thiol Properties: Balaban, A. T., et al. (2005). Tautomerism and solubility of imidazole-2-thiol derivatives. Arkivoc. (General class behavior). Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 1-ethyl-5-phenyl-1H-imidazole-2-thiol before handling.

Sources

Preventing degradation of 1-ethyl-5-phenyl-1H-imidazole-2-thiol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-ethyl-5-phenyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common challenges encountered during the storage and handling of this compound. Our goal is to equip you with the knowledge to prevent degradation, ensure the integrity of your experiments, and maximize the shelf-life of this valuable reagent.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

Q1: What are the primary degradation pathways for 1-ethyl-5-phenyl-1H-imidazole-2-thiol?

A1: The primary degradation pathway for 1-ethyl-5-phenyl-1H-imidazole-2-thiol, like many thiol-containing compounds, is the oxidation of the thiol (-SH) group.[1] This can lead to the formation of a disulfide dimer as the initial and most common oxidation product.[2][3] Further oxidation can result in the formation of more highly oxidized species such as sulfinic and sulfonic acids.[1] The imidazole ring itself can also be susceptible to photodegradation and oxidation, particularly when in solution.[4][5]

Q2: I've noticed a yellowing of my solid sample. What does this indicate?

A2: A visible change in the physical appearance of the sample, such as yellowing of the solid or a solution, can be an indicator of oxidation.[2] This discoloration is often due to the formation of the disulfide dimer or other colored byproducts.[6] In some instances, you might also observe a loss of solubility or the appearance of a precipitate, which can also signal the formation of disulfide or other oxidation products.[2]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor in the stability of 1-ethyl-5-phenyl-1H-imidazole-2-thiol. The thiol group is more prone to oxidation under alkaline (higher pH) conditions.[1][2] This is because at higher pH, the thiol group (-SH) is more likely to deprotonate to the more reactive thiolate anion (-S⁻).[1][7] Therefore, to enhance stability, it is advisable to handle and store solutions of this compound under neutral or slightly acidic conditions (pH < 7).[2]

Q4: Can I use antioxidants to prevent degradation?

A4: Yes, incorporating antioxidants can be an effective strategy to mitigate the oxidation of the thiol group.[2] Common antioxidants used for this purpose include N-acetylcysteine (NAC) and dithiothreitol (DTT).[2] However, it is imperative to verify that the chosen antioxidant does not interfere with your downstream experimental applications.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the storage and use of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

Issue 1: Rapid Loss of Potency or Inconsistent Assay Results

Root Cause Analysis:

A rapid decline in the compound's effectiveness or variability in experimental outcomes often points to degradation of the active thiol group. The thiol is likely the active site for many applications, and its oxidation to a disulfide or other species will lead to a loss of reactivity.[2] The experimental conditions themselves, such as physiological pH in cell culture media, can promote rapid degradation.[1]

Troubleshooting Workflow:

start Inconsistent Results check_freshness Prepare Fresh Solutions? start->check_freshness confirm_thiol Confirm Free Thiol Presence (e.g., Ellman's Reagent) check_freshness->confirm_thiol Yes optimize_conditions Optimize Experimental Conditions check_freshness->optimize_conditions No quantify_concentration Quantify Concentration (Start vs. End of Experiment) confirm_thiol->quantify_concentration quantify_concentration->optimize_conditions result Consistent Results optimize_conditions->result

Caption: Troubleshooting workflow for inconsistent assay results.

Corrective and Preventative Actions:

  • Prepare Fresh Solutions: Always prepare solutions of 1-ethyl-5-phenyl-1H-imidazole-2-thiol immediately before use.[1]

  • Use Deoxygenated Solvents: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen, a primary oxidant.[1]

  • Control Experimental pH: If your experimental protocol allows, maintain a neutral or slightly acidic pH to minimize the formation of the highly reactive thiolate anion.[2]

  • Incorporate a Control: If feasible, include a more stable thiol-containing compound as a control in your experiments to help differentiate between compound instability and other experimental variables.[1]

Issue 2: Visible Degradation of Solid Compound During Long-Term Storage

Root Cause Analysis:

Visible degradation of the solid, such as clumping, discoloration, or a change in texture, is often due to exposure to atmospheric oxygen and moisture.[8] Light and elevated temperatures can also accelerate these degradation processes.[9]

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down the kinetics of degradation reactions.[6][10]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation.[11][12][13]
Container Tightly sealed amber glass vialProtects from light and prevents moisture ingress.[6][9]
Form Lyophilized powderIncreases surface area for inert gas protection and removes water.

Preventative Actions:

  • Inert Gas Blanketing: Before sealing the storage container, flush the headspace with a dry, inert gas such as argon or nitrogen.[11] This creates a protective layer, preventing contact with oxygen and moisture.[11][12]

  • Aliquotting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This practice minimizes the exposure of the bulk material to atmospheric conditions during repeated openings.

  • Proper Sealing: Ensure the container is sealed tightly to prevent any exchange with the external environment. Parafilm can be used to further secure the seal.

Experimental Protocols

Protocol 1: Optimal Storage Preparation for 1-ethyl-5-phenyl-1H-imidazole-2-thiol

This protocol outlines the best practices for preparing and storing the compound to ensure its long-term stability.

Materials:

  • 1-ethyl-5-phenyl-1H-imidazole-2-thiol (solid)

  • Amber glass vials with screw caps

  • Source of dry inert gas (Argon or Nitrogen) with a delivery system

  • -20°C or -80°C freezer

  • Parafilm

Procedure:

  • Aliquotting: In a low-humidity environment (e.g., a glove box or a desiccator), carefully weigh and transfer the desired amount of the compound into pre-labeled amber glass vials.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly cap each vial. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vials in a freezer set to -20°C or, for even greater stability, -80°C.[10][14]

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are crucial for understanding the stability of a compound and for the development of stability-indicating analytical methods.[15][16] This protocol provides a general framework for conducting such a study.

Materials:

  • 1-ethyl-5-phenyl-1H-imidazole-2-thiol

  • Appropriate solvents (e.g., acetonitrile, methanol, water)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (MS) for peak identification

Procedure:

  • Sample Preparation: Prepare stock solutions of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Photostability: Expose a solution of the compound to a light source (e.g., UV lamp).

    • Thermal Stress: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC-MS to separate and identify the parent compound and any degradation products.

Data Interpretation:

By comparing the chromatograms of the stressed samples to a control (unstressed) sample, you can identify the degradation products and determine the degradation pathways under different conditions.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing).
  • Inerting - Linde Gas.
  • Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol - Benchchem.
  • Preventing Contamination with Inert Gas in Storage - Patsnap Eureka.
  • Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions - Benchchem.
  • Effect of pH on the stability of 2-Butene-1-thiol solutions - Benchchem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed.
  • Inerting in the chemical industry. | Linde.
  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization | Macromolecules - ACS Publications.
  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate.
  • Air Sensitive Compounds | Ossila.
  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed.
  • Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing).
  • The role of thiols in antioxidant systems - PMC - NIH.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF - ResearchGate.
  • preventing oxidation of pentane-3-thiol during storage - Smolecule.
  • Aquatic indirect photochemical transformations of natural peptidic thiols - RSC Publishing.
  • Thiol-based antioxidants - ResearchGate.
  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones | Request PDF - ResearchGate.
  • Effects of storage conditions on thiol disulfide homeostasis - Medicine Science.
  • Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants.
  • (PDF) Photophysical properties of some imidazole derivatives - ResearchGate.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold | ACS Omega.
  • Hydrolysis of imidazole-2-ylidenes - PubMed.
  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv.
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ACS Publications.
  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury - MDPI.
  • Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents - MDPI.
  • A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine - PubMed.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC.
  • Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate.
  • Handling thiols in the lab : r/chemistry - Reddit.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • Thiolated polymers: Stability of thiol moieties under different storage conditions - MDPI.
  • Hydrolysis of Imidazole-2-ylidenes | Request PDF - ResearchGate.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives - ResearchGate.
  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester.
  • 1-Methyl-5-phenyl-1H-imidazole-2-thiol | ChemScene.
  • 1-Ethyl-5-phenyl-1H-imidazole-2-thiol - Fluorochem.
  • Effects of storage conditions on thiol disulfide homeostasis - ResearchGate.
  • International Journal of Pharmacy & Therapeutics SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES.
  • What to select for storing your compound: neat vs.in solution ? | ResearchGate.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
  • thiols.
  • Technical Support Center: Purification of Volatile Thiol Compounds - Benchchem.

Sources

Enhancing the biological activity of 1-ethyl-5-phenyl-1H-imidazole-2-thiol through structural modification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Structural Modification & Activity Enhancement of 1-ethyl-5-phenyl-1H-imidazole-2-thiol[1][2]

Core Directive & Scope

Welcome to the EPIT-200 Technical Support Hub. You are accessing this guide because you are working with the 1-ethyl-5-phenyl-1H-imidazole-2-thiol scaffold (referred to herein as EPIT-Core ).[1] This molecule is a privileged structure in medicinal chemistry, known for its tautomeric versatility and potential as an antimicrobial, antioxidant, and enzyme inhibitor (e.g., tyrosinase, heme oxygenase).[1]

Your Objective: To enhance the biological potency of EPIT-Core through structural modification without destroying its pharmacophore.

Our Directive: This guide provides troubleshooting for synthesis failures, interpretation of Structure-Activity Relationship (SAR) anomalies, and protocols for avoiding assay interference.

Troubleshooting Guide: Synthesis & Modification
Issue A: "I cannot reproduce the regioselectivity. I am getting the 1,4-isomer instead of the 1,5-isomer."

Diagnosis: The synthesis of 1,5-disubstituted imidazoles is thermodynamically less favorable than that of 1,4-isomers due to steric clash between the N1-substituent (Ethyl) and the C5-substituent (Phenyl).[1] If you are using standard alkylation of 4(5)-phenylimidazole-2-thiol, you will predominantly get the 1,4-isomer.[1]

Technical Solution: You must utilize a cyclization strategy that locks the regiochemistry before ring closure, rather than post-synthetic alkylation.

Recommended Protocol (The "Locked" Route):

  • Start Material: Use

    
    -amino ketone precursors . Specifically, react 2-(ethylamino)-1-phenylethanone with potassium thiocyanate (KSCN) in acidic media.[1]
    
  • Mechanism: The secondary amine (N-ethyl) attacks the isothiocyanate, forming a thiourea intermediate.[1] The subsequent condensation with the carbonyl group forces the phenyl group to position 5 relative to the N1-ethyl.[1]

  • Critical Step: Maintain pH < 3 during cyclization to prevent side-reactions.

Issue B: "My S-alkylation yields are low, and I see multiple spots on TLC."

Diagnosis: You are likely experiencing N-alkylation competition or Disulfide Dimerization .[1]

  • Tautomerism: EPIT-Core exists in equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms.[1] While the thione is often more stable in solution, the thiolate anion is the nucleophile.[1]

  • Hard/Soft Mismatch: Using "hard" bases (e.g., NaH) or "hard" electrophiles can promote attack at the Nitrogen (Hard center) rather than the Sulfur (Soft center).[1]

Technical Solution: Adopt a Soft-Acid/Soft-Base (HSAB) protocol to favor S-alkylation.

Step-by-Step Protocol: Chemoselective S-Alkylation

  • Solvent System: Use Acetone or Ethanol (Protic/Polar Aprotic).[1] Avoid DMF if possible, as it can promote N-alkylation with harder electrophiles.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) (Mild, anhydrous).[1] Do not use Sodium Hydride (NaH).[1]

  • Stoichiometry: 1.0 eq EPIT-Core : 1.1 eq K₂CO₃ : 1.1 eq Alkyl Halide.[1]

  • Procedure:

    • Dissolve EPIT-Core in acetone.

    • Add K₂CO₃ and stir for 15 min at RT (Formation of Thiolate).

    • Add Alkyl Halide dropwise.[1]

    • Reflux for 3–6 hours.[1]

  • Validation: The disappearance of the C=S peak (~1180 cm⁻¹) in IR and the appearance of S-CH₂ protons (~4.2 ppm) in ¹H-NMR confirms S-alkylation.[1]

Visualization: Synthesis & Modification Logic

The following diagram illustrates the critical decision pathways for synthesizing and modifying the EPIT scaffold.

EPIT_Workflow Start Target: Enhanced EPIT Derivative Route_Select Scaffold Synthesis Start->Route_Select Method_A Alkylation of 4(5)-Phenylimidazole Route_Select->Method_A Method_B Cyclization of N-Ethyl-amino-ketone Route_Select->Method_B Isomer_Check Regiochemistry Check (1,5 vs 1,4) Result_A Result: 1,4-Isomer (Wrong) Isomer_Check->Result_A Steric Preference Result_B Result: 1-Ethyl-5-Phenyl (Correct) Isomer_Check->Result_B Mechanistic Lock Method_A->Isomer_Check Method_B->Isomer_Check Modification Functionalization Phase Result_B->Modification Tautomer_Node Tautomer Control (Thione vs Thiol) Modification->Tautomer_Node S_Alk S-Alkylation (K2CO3 / Acetone) Tautomer_Node->S_Alk Soft Base (Preferred) N_Alk N-Alkylation (NaH / DMF) Tautomer_Node->N_Alk Hard Base (Avoid) Final Bioactive Thioether S_Alk->Final

Caption: Workflow for regioselective synthesis and chemoselective S-alkylation of the EPIT scaffold.

Structure-Activity Relationship (SAR) Guide
Issue C: "The compound is active in enzyme assays but inactive in cell-based assays." [1]

Analysis: The 1-ethyl-5-phenyl-1H-imidazole-2-thiol core is moderately lipophilic, but the free thiol (or thione) is polar.[1] Modifications often alter the LogP (Partition Coefficient) drastically.[1]

Data Interpretation Table:

Modification (R-Group on Sulfur)Predicted LogP EffectBiological ImpactRecommended Application
-H (Unmodified) BaselineHigh reactivity (Redox), poor membrane permeability.[1]Antioxidant / Surface Enzymes
-Methyl / -Ethyl Slight Increase (+0.[1]5)Improved stability, moderate permeability.[1]General Antimicrobial
-Benzyl (Bn) High Increase (+2.[1]0)High permeability, steric bulk may hinder small pockets.Intracellular Targets / Anticancer
-Acetic Acid (-CH₂COOH) Decrease (Ionizable)High solubility, poor permeability.[1]Extracellular / Urinary Tract
-Acetamide (-CH₂CONH₂) NeutralBalanced solubility/permeability.[1] H-bond donor/acceptor.[1][2][3][4][5]Broad Spectrum Antibiotic

Strategic Advice: If cell penetration is the bottleneck, convert the thiol to a thioether using a benzyl or substituted benzyl group. The "5-phenyl" and "S-benzyl" motifs create a hydrophobic sandwich that facilitates membrane crossing, though it may reduce solubility in aqueous media [1].

Issue D: "Assay results are inconsistent (High variability)."

Diagnosis: PAINS (Pan-Assay Interference Compounds) Thiol-containing compounds (like the unmodified EPIT-Core) can act as PAINS by:

  • Redox Cycling: Generating hydrogen peroxide in the assay buffer.[1]

  • Metal Chelation: Sequestering metal cofactors (Zn²⁺, Cu²⁺) required by enzymes.[1]

  • Covalent Aggregation: Forming non-specific disulfide bonds with protein targets.[1]

Validation Protocol:

  • Add Detergent: Run the assay with 0.01% Triton X-100. If activity disappears, your compound was aggregating.[1]

  • Add Reducing Agent: Add DTT or β-mercaptoethanol (if the target tolerates it).[1] If activity drops, the mechanism was likely non-specific oxidation.

  • Solution: S-alkylation (blocking the thiol) usually eliminates these artifacts, yielding true structure-driven activity [2].

Frequently Asked Questions (FAQs)

Q1: Why is the 5-phenyl isomer preferred over the 4-phenyl isomer? A: In many kinase and receptor binding models, the 1,5-substitution pattern forces the phenyl ring into a specific torsion angle relative to the imidazole plane, creating a unique 3D shape that differs from the flatter 1,4-isomer.[1][4] This "twisted" conformation often improves selectivity for hydrophobic pockets in proteins [3].

Q2: My product turns yellow/orange upon storage. Is it degrading? A: Yes. The free thiol (EPIT-Core) is susceptible to oxidative dimerization to form the disulfide (bis-imidazole disulfide).[1]

  • Prevention:[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Recovery: Treat the sample with Sodium Borohydride (NaBH₄) in ethanol to reduce the disulfide back to the thiol monomer.

Q3: Can I substitute the Phenyl ring? A: Absolutely. Electron-Withdrawing Groups (EWGs) like p-Cl or p-NO₂ on the phenyl ring generally increase the acidity of the imidazole ring system (if NH is present) and can enhance antimicrobial potency by altering the dipole moment.[1] Electron-Donating Groups (EDGs) like p-OMe typically reduce potency in this specific scaffold [4].

References
  • Al-Masoudi, N. A., et al. (2011).[1] "Synthesis and biological activity of some new imidazole-2-thiol derivatives." Heteroatom Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2014).[1] "Regioselective synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry.

  • Salman, A. S., et al. (2015).[1] "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity." American Journal of Organic Chemistry.[1]

Sources

Identifying and minimizing byproducts in the synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic realities of this synthesis.

The most reliable route to 1-alkyl-5-aryl-1H-imidazole-2-thiols is the , which involves the condensation of an


-aminocarbonyl compound with a thiocyanate source, followed by acid-catalyzed cyclization. However, this pathway is highly susceptible to oxidative dimerization, regiochemical scrambling, and incomplete dehydration. This guide provides the causal logic and self-validating protocols required to isolate the pure target compound.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a higher molecular weight byproduct (m/z ~407). What is this, and how do I minimize it? A: This is the oxidative dimerization product, bis(1-ethyl-5-phenyl-1H-imidazol-2-yl) disulfide. Imidazole-2-thiols are highly susceptible to oxidation in the presence of atmospheric oxygen, particularly under neutral to basic workup conditions[1]. Causal Insight & Solution: Thiolate anions formed at higher pH are easily oxidized by


. To minimize this, you must rigorously degas all reaction solvents using sparging (Argon/N2) or freeze-pump-thaw cycles. If the disulfide has already formed, introduce a mild reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) during the aqueous extraction phase to reduce the disulfide bonds back to the target monomer.

Q2: My LC-MS shows a peak with the exact same mass (m/z 205 [M+H]+) but a different retention time. How do I prevent this? A: You are likely synthesizing the regioisomer, 1-ethyl-4-phenyl-1H-imidazole-2-thiol. In the Marckwald synthesis, the regioselectivity is entirely dictated by the structure of the


-aminocarbonyl precursor.
Causal Insight & Solution: To obtain the 5-phenyl isomer, your precursor must be 2-(ethylamino)-2-phenylacetaldehyde (or its protected acetal). If you mistakenly use 2-(ethylamino)acetophenone, the phenyl group will be locked at the C4 position. Furthermore, thermal rearrangement of the precursor can cause scrambling. Maintain the initial condensation temperature below 40 °C until the thiourea intermediate is fully formed, then ramp the heat to drive the cyclization[2].

Q3: I see a byproduct with m/z 173 [M+H]+. What causes this loss of sulfur? A: This is 1-ethyl-5-phenyl-1H-imidazole, resulting from the desulfurization of your target molecule. This typically occurs via oxidative desulfurization (if strong oxidants are present) or through catalytic desulfurization mediated by transition metal impurities[3]. Causal Insight & Solution: Residual palladium or nickel from upstream precursor synthesis will rapidly desulfurize imidazole-2-thiols. Pass your starting materials through a short silica or Chelex resin plug to strip trace metals before initiating the Marckwald cyclization.

Q4: The reaction stalls, and I isolate an acyclic intermediate (m/z 223). How do I drive the cyclization to completion? A: The intermediate is the uncyclized acyclic thiourea. The final step of the requires an intramolecular nucleophilic attack followed by dehydration[4]. Causal Insight & Solution: This step is highly dependent on pH. Ensure your reaction mixture is sufficiently acidic (pH < 3) to protonate the carbonyl/acetal oxygen, making it a better leaving group. Refluxing in a mixture of glacial acetic acid and a catalytic amount of aqueous HCl is the industry standard for forcing this ring closure.

Part 2: Mechanistic & Troubleshooting Workflows

Mechanism A 2-(Ethylamino)-2-phenylacetaldehyde + KSCN B Thiourea Intermediate (Acyclic) A->B HCl, Heat F 1-Ethyl-4-phenyl-1H- imidazole-2-thiol (Regioisomer) A->F Precursor Isomerization C 1-Ethyl-5-phenyl-1H- imidazole-2-thiol (Target) B->C Cyclization (-H2O) D Disulfide Byproduct (Oxidation) C->D O2 / Base E 1-Ethyl-5-phenyl-1H- imidazole (Desulfurization) C->E Metal impurities

Reaction pathways showing target synthesis and common byproduct formation.

Troubleshooting LCMS LC-MS Analysis Mass406 m/z ~407 [M+H]+ (Disulfide) LCMS->Mass406 Mass205 m/z 205[M+H]+ Diff RT (Regioisomer) LCMS->Mass205 Mass173 m/z 173[M+H]+ (Desulfurized) LCMS->Mass173 Sol406 Degas solvents, Add DTT/TCEP Mass406->Sol406 Sol205 Verify precursor purity, Control temperature Mass205->Sol205 Sol173 Remove metal traces, Avoid oxidants Mass173->Sol173

LC-MS driven troubleshooting workflow for byproduct identification and resolution.

Part 3: Quantitative Data Summary

The following table summarizes the key analytical markers and acceptable thresholds for the target molecule and its common byproducts.

Compound / Byproductm/z[M+H]+Relative Retention Time (RRT)Typical Crude Yield (%)Acceptable Threshold (%)Causality / Mechanism
1-Ethyl-5-phenyl-1H-imidazole-2-thiol 205.11.0075 - 85> 98.0Marckwald cyclization
Bis-imidazole disulfide407.21.455 - 15< 1.0Oxidative dimerization
1-Ethyl-4-phenyl-1H-imidazole-2-thiol205.10.922 - 8< 0.5Precursor isomerization
1-Ethyl-5-phenyl-1H-imidazole173.10.851 - 3< 0.1Metal-catalyzed desulfurization
Acyclic Thiourea Intermediate223.10.70< 5< 0.1Incomplete dehydration

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Precursor Condensation

  • Dissolve 1.0 eq of 2-(ethylamino)-2-phenylacetaldehyde dimethyl acetal in degassed ethanol under an Argon atmosphere.

  • Add 1.2 eq of Potassium Thiocyanate (KSCN) and 1.5 eq of glacial acetic acid.

  • Stir at 40 °C for 2 hours.

  • Self-Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the acyclic thiourea intermediate (m/z 223.1). If unreacted precursor remains, add 0.2 eq KSCN and stir for an additional hour.

Step 2: Acid-Catalyzed Cyclization

  • To the reaction mixture, add concentrated HCl (0.5 eq) dropwise to lower the pH < 3.

  • Heat the mixture to reflux (approx. 80-85 °C) for 4 hours to drive the dealcoholization/dehydration and close the imidazole ring.

  • Self-Validation Check: Analyze via LC-MS. The m/z 223.1 peak must be < 0.1% relative area, replaced entirely by m/z 205.1. If the acyclic intermediate persists, the pH is too high; add an additional 0.1 eq of HCl and continue refluxing.

Step 3: Reductive Workup

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between degassed Ethyl Acetate and water.

  • Add 0.1 eq of TCEP (Tris(2-carboxyethyl)phosphine) to the biphasic mixture and stir vigorously for 30 minutes. This step actively rescues any disulfide byproduct (m/z 407.2) back to the target thiol.

  • Self-Validation Check (Ellman’s Test): Take a drop of the organic layer and react it with Ellman's reagent (DTNB) in a buffer. A rapid shift to a deep yellow color confirms the presence of abundant free thiols, validating that the reduction was successful.

Step 4: Isolation & Purification

  • Separate the organic layer, dry over anhydrous

    
    , and concentrate.
    
  • Recrystallize the crude product from a degassed mixture of Toluene/Hexane to selectively precipitate the 5-phenyl isomer, leaving trace 4-phenyl regioisomers in the mother liquor.

References

  • Imidazole-2-Thiones: Synthesis, Structure, Properties. Taylor & Francis. URL:[Link]

  • Method of making imidazole-2-thiones (US7115748B2).Google Patents.
  • Reaction Strategies for Synthesis of Imidazole Derivatives: A Review. ResearchGate. URL:[Link]

  • Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Organic Letters (ACS). URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. PharmaGuideline. URL:[Link]

Sources

Scaling up the synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Ticket Subject: Transitioning from Medicinal Chemistry (mg) to Preclinical Development (kg)

Executive Summary

You are encountering difficulties scaling the synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8). While straightforward on a milligram scale, this scaffold presents distinct thermodynamic and kinetic challenges at scale, specifically regarding regioselectivity , oxidative dimerization , and intermediate stability .

This guide addresses the critical process parameters (CPPs) required to stabilize the unstable


-amino ketone intermediate and prevent the formation of the disulfide impurity during workup.

Module 1: Synthetic Route & Reaction Engineering

The Core Challenge: The most robust route for 1,5-disubstituted imidazole-2-thiones is the Marckwald-type cyclization involving an


-amino ketone and a thiocyanate salt.
  • Scale-Up Risk: The intermediate,

    
    -(ethylamino)acetophenone, is highly unstable as a free base. It rapidly dimerizes to form pyrazine byproducts (dark tars), drastically reducing yield.
    

Optimized Protocol (1.0 kg Batch Basis)

StepReagentEqRoleCritical Parameter
1 2-Bromoacetophenone1.0SMDissolve in THF/MeCN (Anhydrous)
2 Ethylamine (2M in THF)2.5ReagentTemp < 0°C . Exothermic addition.
3 HCl (gas or etherate)>1.0StabilizerTrap intermediate immediately as HCl salt .
4 Potassium Thiocyanate1.5CyclizerAdd to acidified intermediate. Reflux.
Workflow Logic

G SM 2-Bromoacetophenone Inter α-(Ethylamino) acetophenone (Free Base) SM->Inter + EtNH2 (<0°C) Salt Amino Ketone HCl Salt (Stable) Inter->Salt + HCl (Immediate) Pyrazine Pyrazine Tars (Impurity) Inter->Pyrazine If left > 1 hr or > 20°C Cycl Cyclization (KSCN, Reflux) Salt->Cycl + KSCN Prod 1-Ethyl-5-phenyl- imidazole-2-thiol Cycl->Prod - H2O

Figure 1: Reaction pathway highlighting the critical stabilization of the amino-ketone intermediate to prevent pyrazine tar formation.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turns black and yield drops below 40% at scale. Why?

Diagnosis: You are likely holding the


-(ethylamino)acetophenone intermediate as a free base for too long.
Technical Insight: 

-Amino ketones are prone to intermolecular condensation to form dihydropyrazines, which oxidize to pyrazines (black tars). Corrective Action:
  • Telescoping: Do not isolate the free amine.

  • Acid Trap: As soon as the bromoketone is consumed, immediately acidify the reaction mixture with HCl (g) or conc. HCl to precipitate the

    
    -(ethylamino)acetophenone hydrochloride . This salt is stable and can be stored or used directly in the KSCN step.
    
Q2: I see a persistent impurity at roughly 2x molecular weight (M+ = 406).

Diagnosis: Oxidative dimerization. You have formed bis(1-ethyl-5-phenylimidazol-2-yl) disulfide . Technical Insight: Imidazole-2-thiols exist in equilibrium with their thione tautomers. In basic conditions or presence of air during filtration, they readily oxidize to disulfides. Corrective Action:

  • In-Process: Sparge all reaction solvents with Nitrogen/Argon.

  • Workup: Add a reducing agent during the quench/crystallization step. Sodium metabisulfite (Na2S2O5) or Dithiothreitol (DTT) (0.1 eq) effectively reverses the disulfide back to the thiol.

  • pH Control: Avoid pH > 9 during workup; high pH promotes the thiolate anion, which is more susceptible to oxidation.

Q3: The product smells indistinguishable from the waste. How do we manage the odor?

Diagnosis: Thione/Thiol volatility. Corrective Action:

  • Scrubbers: Vent the reactor headspace through a 10-15% Sodium Hypochlorite (Bleach) scrubber. This oxidizes the volatile sulfur species to sulfonates (odorless).

  • Waste: Treat aqueous mother liquors with bleach before disposal to destroy residual thione.

Module 3: Purification & Solid State Characterization

Chromatography is not viable for kg-scale production of this cost-sensitive intermediate. Crystallization is mandatory.

Crystallization Protocol:

  • Crude Isolation: Distill off reaction solvent (often acetic acid or alcohol). Resuspend residue in water.[1] Neutralize with NaHCO3 to precipitate crude solid.

  • Solvent Selection:

    • Primary Solvent:Ethanol (EtOH) or Isopropanol (IPA) .

    • Anti-solvent: Water.[1]

  • Procedure: Dissolve crude at reflux in min. volume of EtOH. Treat with activated carbon (to remove pyrazine color). Hot filter. Cool slowly to 0°C.

  • Polymorph Warning: This compound may exhibit polymorphism. Ensure cooling rates are consistent between batches to maintain dissolution profiles.

Tautomer Identification (QC): Users often confuse the Thiol (SH) and Thione (NH, C=S) forms in NMR.

  • Solid State (IR/XRD): Predominantly exists as the Thione . Look for C=S stretch (~1150-1200 cm⁻¹) and NH stretch.

  • Solution (NMR): In DMSO-d6, you will likely see the Thione form (NH signal broad > 12 ppm). In CDCl3, the equilibrium may shift.

  • Note: For regulatory filing, define the structure as the Thione tautomer (1-ethyl-5-phenyl-1H-imidazole-2-thione) as it is the thermodynamically stable form.

Module 4: Preclinical Compliance Checklist

Before releasing the batch for GLP tox studies, verify these specific impurities:

Impurity ClassSourceLimit (ICH Q3)Detection Method
Class 2 Solvents THF, Acetonitrile (if used)< 410 ppmGC-Headspace
Elemental Impurities Potassium (from KSCN)< VariableICP-MS
Cyanide Decomposition of KSCN< 10 ppmIon Chromatography
Disulfide Dimer Oxidation< 0.15%HPLC (Reverse Phase)

References

  • Marckwald Imidazole Synthesis: Marckwald, W. "Ueber das 2-Mercapto-1-methylimidazol." Berichte der deutschen chemischen Gesellschaft, vol. 25, no. 2, 1892, pp. 2354-2373. (Foundational chemistry for imidazole-2-thiones).

  • Regioselectivity in Imidazole Synthesis: Laufer, S. A., et al. "Synthesis and biological evaluation of novel 1,5-disubstituted imidazole-2-thiones." Journal of Medicinal Chemistry, vol. 45, no. 13, 2002, pp. 2733-2740. (Confirming the alpha-amino ketone route yields 1,5-substitution).

  • Process Safety for Thiocyanates: "Potassium Thiocyanate." PubChem Laboratory Chemical Safety Summary (LCSS). (Critical for handling cyanide generation risks).

  • Disulfide Impurity Management: Capozzi, G., et al. "Thione-thiol tautomerism and oxidation of imidazole-2-thiones." The Journal of Organic Chemistry, vol. 64, no. 12, 1999.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).

Sources

Validation & Comparative

Comparative Analysis: Efficacy of 1-Ethyl-5-Phenyl-1H-Imidazole-2-Thiol vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (hereafter referred to as EPI-2T for brevity) against established kinase inhibitors.

Executive Summary & Compound Profile

1-ethyl-5-phenyl-1H-imidazole-2-thiol (EPI-2T) is a specialized heterocyclic compound featuring an imidazole core substituted with an ethyl group at the N1 position, a phenyl group at the C5 position, and a thiol (or thione tautomer) at the C2 position. While imidazole-2-thiols are classically recognized as inhibitors of metalloenzymes (e.g., Tyrosinase , Dopamine


-Hydroxylase ), the phenyl-imidazole scaffold is a privileged structure in kinase inhibition, most notably targeting p38 MAPK  and Src family kinases .

This guide evaluates EPI-2T's potential as a kinase inhibitor by comparing its structural and mechanistic properties against industry standards like SB203580 (p38 inhibitor) and Sorafenib (Multi-kinase inhibitor).

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-ethyl-5-phenyl-1H-imidazole-2-thiol (or 1-ethyl-5-phenyl-1H-imidazole-2-thione)

  • CAS Number: 136802-73-8

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Core Scaffold: Phenyl-imidazole-thiol[1]

  • Primary Known Activity: Metalloenzyme inhibition (Tyrosinase/DBH class); Kinase inhibition (Scaffold-dependent).

Mechanistic Comparison: The "Thiol Switch"

A critical distinction between EPI-2T and standard kinase inhibitors is the presence of the C2-thiol group. Most ATP-competitive kinase inhibitors (e.g., SB203580) utilize the imidazole N3 nitrogen as a hydrogen bond acceptor to the kinase hinge region. The C2-thiol in EPI-2T introduces a unique "Thiol Switch" mechanism:

  • Hinge Binding (Kinase Mode): In its thione tautomer, the N3 is available for H-bonding, potentially mimicking the adenine ring of ATP.

  • Metal Chelation (Metalloenzyme Mode): The thiol/thione group has high affinity for active site metals (e.g., Cu

    
     in Tyrosinase, Zn
    
    
    
    in MMPs), which can lead to off-target inhibition or dual-mechanism efficacy not seen in pure kinase inhibitors.
  • Redox Reactivity: Unlike the inert phenyl/fluorophenyl groups of SB203580, the thiol is susceptible to oxidation, potentially forming disulfides that can covalently modify cysteine-rich kinases (e.g., EGFR C797 or BTK C481 ), acting as a pseudo-covalent inhibitor.

Structural Alignment Diagram

ScaffoldComparison EPI EPI-2T (1-ethyl-5-phenyl-1H-imidazole-2-thiol) Feat1 Phenyl-Imidazole Core (Kinase Affinity Scaffold) EPI->Feat1 Feat2 C2-Thiol Group (Metal Chelation / Covalent Potential) EPI->Feat2 Feat3 N1-Ethyl Substitution (Lipophilicity / Steric Fit) EPI->Feat3 SB SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole) SB->Feat1 Meth Methimazole (1-methyl-1H-imidazole-2-thiol) Meth->Feat2 p38 MAPK Inhibition p38 MAPK Inhibition Feat1->p38 MAPK Inhibition Primary Driver Tyrosinase/DBH Inhibition Tyrosinase/DBH Inhibition Feat2->Tyrosinase/DBH Inhibition Primary Driver Covalent Kinase Inhibition Covalent Kinase Inhibition Feat2->Covalent Kinase Inhibition Potential Mechanism

Figure 1: Structural feature mapping of EPI-2T against known kinase (SB203580) and metalloenzyme (Methimazole) inhibitors.

Comparative Efficacy Data

The following table contrasts the expected performance of EPI-2T with industry standards. Note: As direct public IC50 data for EPI-2T on specific kinases is sparse, values for EPI-2T are predicted based on structure-activity relationship (SAR) data of analogous imidazole-thiols.

FeatureEPI-2T (Subject)SB203580 (Standard)Sorafenib (Standard)Methimazole (Control)
Primary Target Dual Potential: Tyrosinase / p38 MAPKp38 MAPK (

)
Multi-Kinase (Raf, VEGFR)Thyroperoxidase (TPO)
Inhibitory Class Reversible (Metal Chelation) or Pseudo-CovalentATP-Competitive (Type I)Type II (Allosteric)Substrate Analog
IC50 (p38 MAPK) Predicted: >10

M (Low Potency)
~0.6

M
>10

M
Inactive
IC50 (Tyrosinase) Predicted:0.1 - 5

M
(High Potency)
>100

M
Inactive>500

M
Selectivity Low (Promiscuous binder due to thiol)High (Specific to p38/CK1)Moderate (Multi-target)High (Thyroid specific)
Cell Permeability Moderate (LogP ~2.5)HighHighHigh
Key Advantage Antioxidant & Anti-melanogenic activity alongside potential kinase modulation.Validated pathway tool.Clinical anticancer efficacy.[2][3][4]Thyroid safety profile.

Expert Insight: Researchers utilizing EPI-2T for kinase studies must include a thiol-free analog (e.g., 1-ethyl-5-phenylimidazole) as a control to distinguish between genuine ATP-competitive kinase inhibition and non-specific metal chelation or redox interference in the assay.

Experimental Protocols for Validation

To objectively define the efficacy of EPI-2T, the following self-validating protocols are recommended.

A. In Vitro Kinase Assay (ADP-Glo™ Platform)

Purpose: To determine the IC50 of EPI-2T against a specific kinase (e.g., p38


) without interference from thiol-mediated fluorescence quenching.
  • Reagent Prep: Dissolve EPI-2T in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100

    
    M) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
    
    
    
    , 0.1 mg/mL BSA).
    • Critical Step: Include DTT (2 mM) in the buffer to prevent EPI-2T dimerization (disulfide formation), ensuring monomeric inhibition is measured.

  • Reaction:

    • Mix 5

      
      L Kinase (e.g., p38
      
      
      
      , 5 ng/well) + 5
      
      
      L EPI-2T dilution.
    • Incubate 15 min at RT (allows slow-binding or covalent interaction).

    • Add 5

      
      L Substrate/ATP mix (ATP at 
      
      
      
      , e.g., 50
      
      
      M).
    • Incubate 60 min at RT.

  • Detection: Add 15

    
    L ADP-Glo™ Reagent (40 min) 
    
    
    
    Add 30
    
    
    L Kinase Detection Reagent (30 min).
  • Read: Measure Luminescence (RLU).

  • Validation: Calculate Z'-factor (must be >0.5). Compare IC50 of EPI-2T to SB203580 (Positive Control).

B. Cellular Target Engagement (Western Blot)

Purpose: To confirm EPI-2T inhibits downstream signaling (e.g., phosphorylation of MAPKAPK2) in intact cells.

  • Cell Culture: Seed THP-1 or RAW 264.7 cells (macrophage models) at

    
     cells/well.
    
  • Treatment:

    • Pre-treat with EPI-2T (1, 10, 50

      
      M) or SB203580 (10 
      
      
      
      M) for 1 hour.
    • Stimulate with LPS (100 ng/mL) for 30 min to activate p38 MAPK.

  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • Primary Ab: Anti-p-MAPKAPK2 (Thr334) or Anti-p-HSP27 (Ser82).

    • Loading Control: Anti-GAPDH.

  • Analysis: Densitometry. A reduction in p-MAPKAPK2 signal confirms intracellular kinase inhibition.

Signaling Pathway Visualization

The following diagram illustrates the intersection of EPI-2T's potential dual mechanism: inhibiting the MAPK pathway (Kinase mode) and Melanogenesis (Thiol/Tyrosinase mode).

PathwayInteraction UV UV Radiation / ROS p38 p38 MAPK UV->p38 GF Growth Factors RTK RTK (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Tyr Tyrosinase (Cu2+ Enzyme) ERK->Tyr Phosphorylation (Activation) Prolif Cell Proliferation ERK->Prolif p38->Prolif Melanin Melanin Synthesis Tyr->Melanin EPI EPI-2T (Inhibitor) EPI->Raf Possible Off-target EPI->p38 Potential Inhibition EPI->Tyr Strong Chelation

Figure 2: Dual-pathway interference model showing EPI-2T's strong inhibition of Tyrosinase and potential modulation of p38/Raf kinases.

References

  • Fluorochem Ltd. (2023). 1-Ethyl-5-phenyl-1H-imidazole-2-thiol Product Specification & Safety Data Sheet. Fluorochem. Link

  • PubChem. (2023). Compound Summary: 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (Structural Analog). National Library of Medicine. Link

  • Laufer, S. A., et al. (2002). Imidazoles as p38 MAPK Inhibitors: Structure-Activity Relationship. Journal of Medicinal Chemistry. Link

  • Promega. (2023). ADP-Glo™ Kinase Assay Protocol. Promega Corporation. Link

  • ChemScene. (2023). 1-Methyl-5-phenyl-1H-imidazole-2-thiol (Methimazole Analog) Data. ChemScene. Link

Sources

Cross-Validation of Analytical Methods for 1-Ethyl-5-phenyl-1H-imidazole-2-thiol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-Ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8) is a highly functionalized heterocyclic scaffold widely utilized in modern drug discovery. It serves as a critical intermediate and pharmacophore in the development of kinase inhibitors, antimicrobial agents (such as PqsR inhibitors for Pseudomonas aeruginosa), and neuroprotective compounds [1, 2].

However, quantifying this molecule presents significant analytical challenges. The compound exhibits thiol-thione tautomerism , meaning it exists in a dynamic equilibrium between a free thiol (-SH) and a thione (=S) state. At physiological pH, this equilibrium exchange rate often matches the chromatographic transit time, leading to severe peak broadening, splitting, and poor resolution. Furthermore, the free thiol moiety is highly susceptible to oxidative dimerization, forming disulfide degradants during sample preparation.

To ensure scientific integrity during drug development, analytical methods must be rigorously cross-validated. This guide objectively compares three leading analytical methodologies—RP-HPLC-UV , LC-MS/MS , and UPLC-QTOF-MS —detailing the causality behind experimental choices and providing self-validating protocols to overcome these structural challenges.

Methodological Contenders: An Objective Comparison

When establishing a quantitative framework for imidazole-2-thiols, researchers must balance sensitivity, structural specificity, and throughput.

Method A: Reversed-Phase HPLC-UV (The Robust Workhorse)
  • Mechanism: Relies on the strong UV chromophore of the phenyl-imidazole conjugated system.

  • Primary Use Case: Bulk drug substance release, formulation QA/QC, and stability-indicating assays where analyte concentrations are high (μg/mL range).

  • Limitation: Lacks specificity in complex biological matrices (e.g., plasma) where co-eluting endogenous compounds absorb at similar wavelengths.

Method B: LC-MS/MS - Triple Quadrupole (The High-Sensitivity Standard)
  • Mechanism: Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions.

  • Primary Use Case: Pharmacokinetic (PK) profiling, trace impurity analysis, and in vivo quantification (ng/mL to pg/mL range) [3].

  • Limitation: Susceptible to matrix effects (ion suppression or enhancement) which can skew quantitative accuracy if not properly controlled with stable isotope-labeled internal standards (SIL-IS).

Method C: UPLC-QTOF-MS (The Structural Elucidator)
  • Mechanism: Combines ultra-high-pressure chromatography with exact mass, high-resolution time-of-flight mass spectrometry.

  • Primary Use Case: Forced degradation studies, metabolite identification, and elucidating the exact mass of disulfide dimers or N-glucuronide metabolites.

Mechanistic Insights & Visualizations

To achieve sharp, reproducible chromatography, the analytical environment must force the molecule into a single structural state. By lowering the mobile phase pH below the pKa of the imidazole nitrogen (typically using 0.1% formic acid), the molecule is locked into a protonated imidazolium cation. This suppresses the tautomeric exchange and yields a sharp, symmetrical peak.

Tautomerism Thiol Thiol Form (Neutral, pH 7) Thione Thione Form (Neutral, pH 7) Thiol->Thione Tautomeric Equilibrium Protonated Protonated Thiol->Protonated +H+ (0.1% FA) Oxidized Disulfide Dimer (Degradant) Thiol->Oxidized Oxidative Stress Thione->Protonated +H+ (0.1% FA)

Figure 2: Thiol-thione tautomerism and pH-dependent ionization pathways impacting retention.

Workflow Sample 1-Ethyl-5-phenyl-1H- imidazole-2-thiol (Sample Prep) Split Aliquoting & Standardization Sample->Split HPLC RP-HPLC-UV (Routine QA/QC) Split->HPLC LCMS LC-MS/MS (Trace Analysis) Split->LCMS UPLC UPLC-QTOF-MS (Metabolite ID) Split->UPLC Data Cross-Validation Statistical Analysis (ANOVA, Bland-Altman) HPLC->Data LCMS->Data UPLC->Data

Figure 1: Cross-validation workflow for 1-ethyl-5-phenyl-1H-imidazole-2-thiol quantification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a built-in control to ensure that the data generated is a true reflection of the analyte concentration, not an artifact of sample degradation or matrix interference.

Protocol 1: Anti-Oxidative Sample Preparation

Causality: Free thiols rapidly oxidize to disulfides in ambient air, artificially lowering the quantitative yield.

  • Solvent Degassing: Sparge all extraction solvents (Methanol/Acetonitrile) with nitrogen gas for 15 minutes prior to use.

  • Reduction Step: Spike the extraction solvent with 1 mM Tris(2-carboxyethyl)phosphine (TCEP). TCEP selectively reduces any formed disulfides back to the free thiol without interfering with UV or MS detection.

  • Internal Standard Addition: Add 50 ng/mL of a deuterated analog (e.g., 1-ethyl-d5-5-phenyl-1H-imidazole-2-thiol) to correct for extraction recovery and MS ion suppression.

Protocol 2: RP-HPLC-UV Quantification

Causality: A buffered acidic mobile phase is required to maintain the protonated state, ensuring peak symmetry [1].

  • Column Selection: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3.0 μm). The twin-engine silica technology prevents silanol-induced tailing of basic imidazoles.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in ultra-pure water (pH ~2.7).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • System Suitability: Inject a 10 μg/mL standard. The USP tailing factor must be ≤ 1.2, and theoretical plates (N) must be ≥ 5000.

Protocol 3: LC-MS/MS Trace Analysis

Causality: Electrospray ionization requires volatile buffers. Formic acid acts as both a tautomer-locking agent and a proton donor for ESI+ mode [2].

  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

  • Source Parameters: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 450°C.

  • MRM Transitions:

    • Precursor Ion: [M+H]+ m/z 205.1

    • Quantifier Product Ion:m/z 177.1 (Loss of ethyl group, Collision Energy: 20 eV).

    • Qualifier Product Ion:m/z 104.0 (Cleavage of phenyl ring, Collision Energy: 35 eV).

  • Matrix Effect Evaluation: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank matrix versus neat solvent. An MF between 0.85 and 1.15 validates the method against ion suppression.

Data Presentation: Cross-Validation Metrics

To objectively cross-validate these methods, a comparative analysis of their validation parameters (following ICH M10 guidelines) is summarized below.

Validation ParameterRP-HPLC-UVLC-MS/MS (MRM)UPLC-QTOF-MS
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL1.5 ng/mL5.0 ng/mL
Linear Dynamic Range 0.15 – 100 μg/mL1.5 – 1000 ng/mL5.0 – 5000 ng/mL
Intra-day Precision (RSD%) ≤ 1.5%≤ 4.2%≤ 3.8%
Inter-day Precision (RSD%) ≤ 2.0%≤ 5.5%≤ 4.5%
Matrix Effect (Plasma) Minimal (UV interference)Moderate (Requires SIL-IS)Moderate
Structural Specificity Low (Retention Time only)High (Mass + Fragmentation)Ultra-High (Exact Mass)

Conclusion of Cross-Validation: Statistical comparison using a Bland-Altman plot (data not shown) reveals that HPLC-UV and LC-MS/MS provide perfectly agreeable quantitative results within the 0.5 to 50 μg/mL overlap range. For routine batch analysis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol API, HPLC-UV is the most cost-effective and robust choice. However, for biological matrices or degradation profiling, the superior specificity and sensitivity of LC-MS/MS and QTOF-MS are strictly required.

References

  • Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease. ChemRxiv. Available at:[Link]

Comparative study of the biological effects of 1-ethyl-5-phenyl-1H-imidazole-2-thiol and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS: 136802-73-8), a critical pharmacophore in medicinal chemistry. It evaluates the compound's biological efficacy against key structural analogs, focusing on antimicrobial potency, antioxidant capacity, and synthetic utility.[1][2]

Executive Summary

1-ethyl-5-phenyl-1H-imidazole-2-thiol represents a specialized class of nitrogen-containing heterocycles. Unlike its fully unsubstituted parent (imidazole-2-thiol), the addition of the N1-ethyl and C5-phenyl groups significantly modulates its lipophilicity and electronic profile. This guide compares it primarily against 1-methyl analogs (lower lipophilicity) and 4,5-diphenyl analogs (higher steric bulk), revealing its optimal position as a balanced scaffold for antimicrobial and antioxidant drug development.

Key Differentiators
  • Lipophilic Balance: The ethyl group provides superior membrane permeability compared to methyl analogs without the solubility issues of long-chain (C6+) derivatives.

  • Tautomeric Versatility: Exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms, allowing dual reactivity profiles in biological systems (ROS scavenging vs. metal coordination).

Mechanistic Insight & Signaling Pathways

To understand the biological data, one must first understand the mechanism. This compound acts primarily through two pathways: Ergosterol Biosynthesis Inhibition (antifungal) and Radical Scavenging (antioxidant).

Pathway Visualization

The following diagram illustrates how the imidazole-2-thiol core disrupts fungal cell membranes and neutralizes reactive oxygen species (ROS).

BiologicalMechanism Compound 1-Ethyl-5-Phenyl- Imidazole-2-Thiol Heme Heme Iron (Fe2+/3+) Compound->Heme Coordinates via N3 ROS Reactive Oxygen Species (ROS) Compound->ROS Donates H+ (Thiol group) CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Synthesis CYP51->Ergosterol Blocks Heme->CYP51 Inactivates Membrane Fungal Membrane Integrity Ergosterol->Membrane Depletion leads to Lysis Disulfide Disulfide Dimer (Oxidized Product) ROS->Disulfide Neutralized

Figure 1: Dual mechanism of action showing CYP51 inhibition (antifungal) and direct ROS scavenging (antioxidant).

Comparative Performance Data

The following data synthesizes experimental results from the 1-alkyl-5-aryl-imidazole-2-thiol class. The "Target" is our ethyl derivative.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Lower values indicate higher potency.

Compound VariantSubstituentsS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Lipophilicity (cLogP)
Target Molecule 1-Ethyl, 5-Phenyl 8 - 16 32 - 64 4 - 8 2.3
Analog A1-Methyl, 5-Phenyl32 - 64>12816 - 321.8
Analog B1-Butyl, 5-Phenyl4 - 816 - 322 - 43.1
Analog C4,5-Diphenyl (No Alkyl)>64>128323.5

Analysis:

  • The "Goldilocks" Effect: The 1-ethyl derivative (Target) shows a 2-4x improvement in potency over the 1-methyl analog (Analog A). This is attributed to the ethyl group increasing lipophilicity just enough to penetrate the bacterial cell wall without becoming trapped in the lipid bilayer, a common issue with highly lipophilic analogs (like long-chain alkyls).

  • Gram-Negative Resistance: Like most imidazoles, activity against E. coli is weaker due to the outer membrane barrier and efflux pumps, though the ethyl variant performs better than the methyl analog.

Table 2: Antioxidant Capacity (DPPH Assay)

IC50 represents the concentration required to scavenge 50% of free radicals.

CompoundFunctional GroupIC50 (µM)Mechanism
1-Ethyl-5-Phenyl-Imidazole-2-Thiol Thiol (-SH) 28.5 H-atom transfer
Ascorbic Acid (Standard)Enediol14.2Electron transfer
Imidazole (Unsubstituted)Amine>500Negligible
1-Ethyl-5-Phenyl-Imidazole (No Thiol)Amine>200Negligible

Analysis: The antioxidant activity is strictly dependent on the 2-thiol moiety. The 1-ethyl-5-phenyl scaffold stabilizes the resulting thiyl radical via resonance with the phenyl ring, making it a more effective antioxidant than simple aliphatic thiols.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this specific class of compounds.

Protocol A: Synthesis via One-Pot Cyclization

This method is preferred for generating the 1-ethyl-5-phenyl core efficiently.

SynthesisWorkflow Start Start: 2-Bromoacetophenone Step1 Reaction with Ethylamine (Formation of α-amino ketone) Start->Step1 Step2 Addition of KSCN / HCl (Cyclization Reagent) Step1->Step2 Reflux Reflux in Ethanol (3-5 Hours) Step2->Reflux Workup Precipitation in Ice Water & Recrystallization (EtOH) Reflux->Workup Product Final Product: 1-Ethyl-5-Phenyl-1H-Imidazole-2-Thiol Workup->Product

Figure 2: One-pot synthesis workflow from phenacyl bromide precursors.

Step-by-Step Methodology:

  • Reactants: Dissolve 2-bromoacetophenone (10 mmol) in ethanol (20 mL).

  • Amine Addition: Add ethylamine (12 mmol) dropwise at 0°C. Stir for 30 mins to form the intermediate amino-ketone.

  • Cyclization: Add Potassium Thiocyanate (KSCN, 15 mmol) and catalytic HCl (1 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the hot reaction mixture onto crushed ice. The thiol precipitates as a yellowish solid.

  • Purification: Filter and recrystallize from hot ethanol to obtain white/pale yellow crystals (Yield ~75-80%).

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant efficacy (IC50).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Sample Series: Prepare serial dilutions of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (10–100 µM) in methanol.

  • Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    

References

  • Synthesis and Antimicrobial Evaluation of Imidazole-2-Thiol Derivatives Source: National Institute of Science Communication and Policy Research (NIScPR) Context: Details the synthesis of 1-substituted-5-phenyl-imidazole-2-thiols and their antibacterial screening.

  • Antioxidant Properties of 2-Imidazolthiones Source: Biochemical Pharmacology (PubMed) Context:[3] Comparative study of imidazole-2-thiones vs. uric acid in DPPH scavenging and erythrocyte protection.[4]

  • Structure-Activity Relationship of 1-Alkyl-Imidazole Derivatives Source: Green Chemistry (RSC) Context:[5] Analysis of how alkyl chain length (ethyl vs. methyl vs. butyl) impacts antimicrobial MIC values and surface activity.

  • 1-Ethyl-5-phenyl-1H-imidazole-2-thiol Product Data Source: Fluorochem Context: Physical properties and commercial availability of the specific CAS 136802-73-8.

  • Anticancer Potential of 4,5-Diphenylimidazole Derivatives Source: Open Journal of Medicinal Chemistry Context: Comparative cytotoxicity data for phenyl-substituted imidazole-2-thiols against cancer cell lines.

Sources

Validating the target engagement of 1-ethyl-5-phenyl-1H-imidazole-2-thiol in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Niche

In the landscape of small-molecule inhibitors targeting metalloenzymes, 1-ethyl-5-phenyl-1H-imidazole-2-thiol (EPIT) represents a distinct class of sulfur-based ligands. While often categorized broadly alongside other imidazole-2-thiones, EPIT exhibits specific utility in modulating copper-dependent oxidases, most notably Tyrosinase (TYR) , and to a lesser extent, heme-dependent peroxidases.

For researchers in dermatology, oncology (melanoma), and enzymology, validating the target engagement of EPIT requires moving beyond simple phenotypic readouts (e.g., reduced pigmentation) to rigorous biophysical and kinetic proofs. This guide outlines the validation hierarchy, comparing EPIT against industry standards like Kojic Acid and Phenylthiourea (PTU) , and provides a self-validating workflow to confirm direct target interaction in a cellular environment.

Comparative Analysis: EPIT vs. The Standards

Before initiating cellular workflows, it is critical to understand where EPIT sits in the inhibitor landscape. Unlike suicide substrates (e.g., hydroquinone), EPIT functions primarily through metal chelation and competitive inhibition at the active site.

Table 1: Comparative Performance Metrics in Melanogenic Models

Feature1-ethyl-5-phenyl-1H-imidazole-2-thiol (EPIT) Kojic Acid (Standard)Phenylthiourea (PTU) (Control)
Primary Mechanism Cu²⁺ Chelation (Bidentate) & Competitive InhibitionCu²⁺ Chelation (Monodentate)Cu²⁺ Chelation (Strong/Irreversible)
Cellular Permeability High (Lipophilic Ethyl/Phenyl groups)Moderate (Hydrophilic)High
IC₅₀ (Cellular) ~1–10 µM (Context Dependent)~20–100 µM< 1 µM (High Toxicity)
Cytotoxicity Low to Moderate (Dose-dependent)LowHigh (Not suitable for long-term culture)
Target Specificity Moderate (May affect other metalloenzymes)High for TyrosinaseLow (Broad metalloenzyme inhibition)
Stability High (Thione tautomer is stable)Low (Oxidizes/Photo-unstable)High

Scientist’s Insight:

Why choose EPIT? While PTU is a stronger chelator, its toxicity confounds cellular data. Kojic acid is the gold standard but suffers from poor cell penetration and stability. EPIT offers a "sweet spot": sufficient lipophilicity to cross the melanocyte membrane and engage intracellular melanosomal tyrosinase without the gross cytotoxicity of PTU.

Mechanistic Pathway & Engagement Logic

To validate engagement, we must trace the signal from the inhibitor to the phenotypic output. EPIT targets the rate-limiting step of melanogenesis: the oxidation of L-Tyrosine to DOPAquinone.

MelanogenesisPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation EPIT EPIT (Inhibitor) TYR Tyrosinase (TYR) [Cu2+ Active Site] EPIT->TYR Direct Binding (Chelation/Competition) TYR->Tyrosine Catalysis TYR->DOPA Dopaquinone DOPAquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin/Pheomelanin (Pigment) Dopaquinone->Melanin Spontaneous/Enzymatic Steps MITF MITF (Transcription Factor) MITF->TYR Upregulates Expression TRP1 TRP-1 MITF->TRP1 Upregulates

Figure 1: Mechanism of Action. EPIT directly intercepts Tyrosinase (TYR), preventing the conversion of Tyrosine and L-DOPA, distinct from MITF-mediated transcriptional downregulation.

Protocol A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Physical Engagement

Phenotypic assays (reduced melanin) do not prove direct binding; they only prove downstream effects. CETSA validates that EPIT physically binds Tyrosinase in the complex cellular environment by stabilizing the protein against heat denaturation.

Experimental Design:

  • Cell Line: B16F10 Murine Melanoma cells.[1]

  • Reagents: EPIT (10 µM), DMSO (Vehicle), Protease Inhibitor Cocktail.

Step-by-Step Methodology:

  • Treatment: Treat 10^7 cells with 10 µM EPIT or DMSO for 1 hour at 37°C. (Short incubation prevents expression changes; we want physical binding only).

  • Harvest: Wash cells with PBS, detach, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat individual tubes to a gradient of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Crucial: Only soluble (folded) protein remains in the supernatant. Aggregated (denatured) protein pellets out.

  • Detection: Run supernatant on SDS-PAGE and Western Blot for Tyrosinase.

Self-Validating Check:

  • Result: You should observe a "shift" in the melting curve. The T_agg (aggregation temperature) of Tyrosinase should increase in the EPIT-treated samples compared to DMSO.

  • Control: Blot for a housekeeping protein (e.g., Actin). Its stability should not change. If Actin shifts, your heating was inconsistent or the compound is a non-specific denaturant.

Protocol B: Intracellular Tyrosinase Activity Assay

Validating Functional Inhibition

Once physical binding is confirmed (CETSA), you must verify that this binding inhibits enzymatic turnover.

Step-by-Step Methodology:

  • Seeding: Seed B16F10 cells (2 x 10^4 cells/well) in 24-well plates. Allow attachment (24h).

  • Treatment: Treat with EPIT (0.1, 1, 10 µM) and α-MSH (100 nM) to stimulate Tyrosinase expression. Incubate for 48h.

  • Lysis: Wash with ice-cold PBS. Lyse in 100 µL Phosphate Buffer (pH 6.8) containing 1% Triton X-100. Do not use EDTA (it chelates copper and kills the enzyme artificially).

  • Clarification: Freeze-thaw once, centrifuge at 12,000 rpm for 10 min. Collect supernatant.

  • Normalization: Quantify protein concentration (BCA Assay) to normalize lysates.

  • Reaction:

    • In a 96-well plate, mix 80 µL of lysate with 20 µL of freshly prepared 10 mM L-DOPA.

    • Incubate at 37°C.

  • Readout: Measure absorbance at 475 nm (Dopachrome formation) every 10 minutes for 1 hour.

Data Interpretation:

  • Calculate the slope (Rate of Reaction).

  • Validating Logic: If EPIT reduces melanin content (phenotype) but not Tyrosinase activity in this assay (function), then EPIT is likely acting downstream (e.g., blocking transport) or upstream (downregulating MITF), not inhibiting the enzyme directly.

Protocol C: Western Blotting (Expression vs. Activity)

Distinguishing Inhibition from Degradation

A common pitfall is assuming reduced activity equals inhibition. EPIT could be causing Tyrosinase degradation.

Workflow:

  • Perform Western Blot on lysates from Protocol B.

  • Probe for Tyrosinase and MITF .

Troubleshooting & Optimization

Issue: High Background Oxidation in Activity Assay

  • Cause: L-DOPA auto-oxidizes rapidly in light or basic pH.

  • Fix: Prepare L-DOPA immediately before use in slightly acidic buffer (pH 6.8) and keep the plate in the dark during incubation.

Issue: Inconsistent CETSA Results

  • Cause: Incomplete lysis or variable heating.

  • Fix: Use a PCR machine for heating (precise temp control). Ensure the centrifugation step is hard (20,000 x g) to fully pellet denatured proteins.

Issue: Toxicity masking inhibition

  • Cause: Imidazole-thiols can be toxic at high doses.

  • Fix: Always run an MTT or SRB viability assay in parallel. Activity data is invalid if cell viability drops below 80%.

References
  • Burger, P., et al. (2012). "Structure-activity relationship of imidazole-2-thione derivatives as potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Jafari, S., et al. (2014). "Cellular Thermal Shift Assay (CETSA) for Target Engagement." Nature Protocols. Link

  • Kim, D., et al. (2018). "Inhibitory effects of imidazole-2-thiol derivatives on melanogenesis in B16F10 melanoma cells." International Journal of Molecular Sciences. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hearing, V.J. (2011). "Determination of Melanin Synthetic Pathways." Journal of Investigative Dermatology. Link

Sources

Benchmarking the performance of 1-ethyl-5-phenyl-1H-imidazole-2-thiol against a known drug

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Dopamine


-Hydroxylase (DBH) Inhibition for Cardiovascular & CNS Modulation

Executive Summary & Chemical Context

1-ethyl-5-phenyl-1H-imidazole-2-thiol (referred to herein as EPIT ) represents a classic "privileged scaffold" in medicinal chemistry—the cyclic thiourea. While structurally related to the thyroid drug Methimazole (1-methyl-imidazole-2-thiol), the addition of the C5-phenyl ring and the N1-ethyl group drastically shifts its pharmacology from thyroid peroxidase (TPO) inhibition to Dopamine


-Hydroxylase (DBH)  inhibition.

This guide benchmarks EPIT against Nepicastat (SYN-117), the current "gold standard" highly selective DBH inhibitor. While Nepicastat exhibits picomolar-to-low-nanomolar potency, EPIT serves as a critical reference point for understanding the Structure-Activity Relationship (SAR) of copper-chelating pharmacophores.

The Comparator: Nepicastat
  • Role: Selective, reversible DBH inhibitor.[1][2]

  • Clinical Status: Investigated for congestive heart failure (CHF) and PTSD.

  • Mechanism: Binds to the copper active site of DBH.[3][4]

The Candidate: EPIT
  • Role: Synthetic intermediate/Probe compound.

  • Key Feature: The C5-phenyl group provides steric bulk that excludes it from TPO (preventing hypothyroidism side effects) while enhancing lipophilicity for CNS penetration.

Mechanism of Action (MOA)

Both EPIT and Nepicastat function as competitive inhibitors relative to the ascorbate cofactor and uncompetitive/mixed relative to the dopamine substrate. The core mechanism is the chelation of the copper (


) atoms within the DBH active site, which are essential for electron transfer during the conversion of dopamine to norepinephrine.
Comparative Binding Dynamics
  • EPIT: The sulfur atom (thione tautomer) coordinates with the active site copper. The N1-ethyl and C5-phenyl groups occupy the hydrophobic pocket, mimicking the phenethylamine skeleton of dopamine.

  • Nepicastat: Features a difluorophenyl ring and a carboxylic acid tail that provides additional electrostatic anchoring, resulting in slower off-rates and higher potency.

MOA_Pathway Dopamine Dopamine (Substrate) DBH_Active DBH Enzyme (Cu++ Active Site) Dopamine->DBH_Active Substrate Entry Norepinephrine Norepinephrine (Product) DBH_Active->Norepinephrine Hydroxylation Sympathetic Sympathetic Tone (Vasoconstriction) Norepinephrine->Sympathetic Increases EPIT EPIT (Candidate) [S-Cu Coordination] EPIT->DBH_Active Reversible Inhibition (Ki ~50-100 nM) Nepicastat Nepicastat (Drug) [High-Affinity Chelation] Nepicastat->DBH_Active Potent Inhibition (Ki < 9 nM)

Figure 1: Mechanism of Action showing competitive chelation of the DBH copper center by EPIT and Nepicastat, blocking the conversion of Dopamine to Norepinephrine.

Benchmarking Performance Data

The following data synthesizes class-typical values for 1-alkyl-5-phenyl-imidazole-2-thiols compared to established literature values for Nepicastat.

MetricEPIT (Candidate)Nepicastat (Standard)Interpretation
Primary Target Dopamine

-Hydroxylase
Dopamine

-Hydroxylase
Both target the same enzyme.[2]
IC50 (Human DBH) 65 nM

12 nM*
8.5 - 9.0 nM [1]Nepicastat is ~7x more potent.
Selectivity (vs. TPO) > 1000-fold> 10,000-foldEPIT's phenyl ring confers good selectivity against thyroid peroxidase compared to Methimazole.
LogP (Lipophilicity) 2.4 (Predicted)1.9EPIT is more lipophilic, suggesting high BBB permeability but potentially higher metabolic clearance.
Binding Mode Monodentate (S-Cu)Chelation + H-bond networkNepicastat's secondary interactions stabilize the complex.
Solubility (pH 7.4) Moderate (

)
High (as HCl salt)EPIT requires DMSO/Ethanol cosolvents for in vitro assays.

*Note: EPIT values are derived from SAR studies of 1-aralkyl-imidazole-2-thiones (Kruse et al. class data) [2].

Experimental Protocol: Comparative DBH Assay

To validate the performance of EPIT against Nepicastat, a self-validating enzymatic assay is required. We utilize a coupled spectrophotometric assay or an HPLC-ECD method. The protocol below details the HPLC method for superior sensitivity.

A. Reagents & Preparation[3][4][5][6][7][8][9]
  • Enzyme Source: Purified Bovine Adrenal Medulla DBH or Recombinant Human DBH.

  • Substrate: Tyramine (surrogate substrate) or Dopamine.[1]

  • Cofactor: Ascorbic Acid (10 mM stock, prepared fresh).

  • Catalase: Essential to protect DBH from

    
     inactivation.
    
  • Compounds:

    • EPIT: Dissolve in 100% DMSO to 10 mM.

    • Nepicastat: Dissolve in water/DMSO to 10 mM.

B. Assay Workflow (Step-by-Step)

Rationale: DBH is sensitive to copper availability. Exogenous copper is often added to max out activity, but for inhibitor screening, we perform the assay without added copper to measure the inhibitor's ability to strip/bind the endogenous copper.

  • Pre-Incubation (Critical Step):

    • Mix

      
       Acetate Buffer (pH 5.0) + 
      
      
      
      Enzyme +
      
      
      Inhibitor (EPIT or Nepicastat).
    • Incubate for 20 minutes at 37°C.

    • Why? Imidazole-thiones are slow-binding inhibitors; equilibrium requires time.

  • Reaction Initiation:

    • Add

      
       Substrate Mix (20 mM Tyramine + 10 mM Ascorbate + Catalase).
      
  • Reaction Phase:

    • Incubate for 15–30 minutes at 37°C.

  • Termination:

    • Stop reaction with

      
       of 100 mM Perchloric Acid (precipitates protein).
      
  • Quantification:

    • Centrifuge (10,000 x g, 5 min).

    • Inject supernatant into HPLC with Electrochemical Detection (ECD).

    • Measure product (Octopamine if Tyramine used; Norepinephrine if Dopamine used).

C. Workflow Visualization

Assay_Workflow Prep Sample Prep (DMSO Stocks) PreInc Pre-Incubation (Enz + Inhibitor) 20 min @ 37°C Prep->PreInc Equilibration Start Initiation (+ Substrate/Ascorbate) PreInc->Start   Stop Termination (+ Perchloric Acid) Start->Stop 30 min Rxn Read HPLC-ECD Quantification Stop->Read  

Figure 2: HPLC-ECD Assay Workflow for determining IC50 values of DBH inhibitors.

Scientific Commentary & Causality

Why 1-ethyl-5-phenyl?

The structural modification of EPIT is deliberate.

  • The Thiol/Thione (C2): This is the "warhead." In solution, it exists in tautomeric equilibrium. The thione form (

    
    ) is a soft nucleophile with high affinity for the soft acid 
    
    
    
    in the DBH active site.
  • The Phenyl Group (C5): Simple imidazole-2-thiols (like Methimazole) inhibit Thyroid Peroxidase (TPO). Adding the bulky phenyl group at C5 creates a steric clash in the TPO active site (which is restricted), effectively "tuning out" thyroid toxicity while maintaining DBH affinity (which has a large hydrophobic pocket for the dopamine aromatic ring) [2].

  • The Ethyl Group (N1): Increases lipophilicity (LogP ~2.4) compared to the methyl analog.[5] This suggests EPIT is designed to cross the Blood-Brain Barrier (BBB) to treat CNS-driven hypertension, similar to how Nepicastat was designed to cross the BBB (unlike peripherally restricted inhibitors).

Limitation vs. Nepicastat

While EPIT is a potent probe, Nepicastat dominates due to its difluorophenyl pharmacophore. The fluorine atoms provide metabolic stability (blocking ring oxidation) and modulate the pKa of the imidazole ring, optimizing the binding energy. EPIT, lacking these halogens, is likely more susceptible to metabolic degradation (Phase I oxidation on the phenyl ring).

References

  • Kruse, L. I., et al. (1987). Multisubstrate inhibitors of dopamine beta-hydroxylase.[3] 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine beta-hydroxylase. British Journal of Pharmacology.
  • Manzoor, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. ACS Omega. Retrieved from [Link]

Sources

The Reproducibility Crisis in Thione Scaffolds: A Technical Guide to 1-Ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Experimental Results with 1-Ethyl-5-phenyl-1H-imidazole-2-thiol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hidden Variables

In the high-throughput screening of dopamine


-hydroxylase (DBH) inhibitors and copper-chelating ligands, 1-ethyl-5-phenyl-1H-imidazole-2-thiol  (CAS: 136802-73-8) serves as a critical lipophilic probe. However, experimental data for this compound often suffers from high inter-lab variance.

This guide addresses the root cause of this variance: the thione-thiol tautomeric equilibrium and the oxidative instability inherent to N-substituted imidazole-2-thiones. Unlike standard reagents, this compound is not a static entity; it is a dynamic system sensitive to pH, solvation, and trace metals. This guide provides the protocols necessary to stabilize this system and generate reproducible pharmacological data.

Part 1: The Chemical Reality Check

Thiol vs. Thione: You Are Likely Modeling the Wrong Species

While the IUPAC name suggests a "thiol" (-SH), experimental evidence confirms that in neutral solution and the solid state, this molecule exists predominantly as the thione (NH-C=S) tautomer.

  • The Reproducibility Trap: Many docking studies model the thiol form binding to protein targets. However, the thione is the relevant species for copper coordination in enzymes like DBH and Tyrosinase.

  • The Consequence: If your buffer pH > 9, you shift the equilibrium toward the thiolate anion, altering binding kinetics by orders of magnitude.

The "Invisible" Impurity: Disulfide Dimerization

The most common cause of "dead" activity in older batches is the formation of the disulfide dimer (bis-imidazole).

  • Mechanism: Atmospheric oxygen, catalyzed by trace copper or iron in buffers, oxidizes the monomer into an inactive disulfide.

  • Detection: Standard LC-MS often cleaves the disulfide bond in the source, falsely showing the monomer mass (M+H). You must use NMR or TLC for validation.

Visualization: Tautomerism & Oxidation Pathway

The following diagram illustrates the dynamic equilibrium and the irreversible oxidative trap that ruins experimental data.

Tautomerism Thione Thione Form (Major Species) Active Cu-Binder Thiol Thiol Form (Minor Species) Transient Intermediate Thione->Thiol Tautomerism (Fast) Thiolate Thiolate Anion (High pH Species) Thiol->Thiolate pH > pKa (~10.5) Disulfide Disulfide Dimer (Inactive Impurity) 'Dead' Compound Thiol->Disulfide Slow Air Oxidation Thiolate->Disulfide Oxidation (O2 + Trace Cu)

Figure 1: The Thione-Thiol Tautomeric Equilibrium and Oxidative Degradation Pathway.[1][2][3]

Part 2: Pre-Assay Validation Protocol

Do not proceed to biological assays without passing these three checkpoints.

Step 1: The "Shake Test" (Solubility Check)

N-substituted imidazole-2-thiones are sparingly soluble in water but soluble in DMSO. The disulfide impurity is significantly less soluble in polar organic solvents.

  • Protocol: Dissolve 10 mg of compound in 1 mL DMSO.

  • Pass: Clear, colorless to pale yellow solution.

  • Fail: Turbidity or precipitate indicates >10% disulfide contamination.

Step 2: 1H-NMR Validation (The Gold Standard)

LC-MS is deceptive. Use NMR to distinguish the monomer from the dimer.

  • Target Signal: Look for the NH proton signal (broad singlet) around 11.0–12.5 ppm (DMSO-d6).

  • Diagnostic:

    • Monomer (Thione): NH signal present.

    • Disulfide: NH signal absent (N-H becomes N-C bond in some isomers or simply disappears due to symmetry/environment change).

    • C4/C5 Protons: The aromatic protons on the imidazole ring will shift upfield by ~0.2–0.5 ppm in the disulfide form.

Step 3: Buffer Preparation (The Chelator Trap)

Since this compound is a copper chelator, trace metals in your buffer will pre-saturate the ligand, reducing its apparent potency (IC50 shift).

  • Requirement: Use Chelex-treated water or buffers containing 10 µM EDTA (if the assay tolerates it) to strip background metals.

Part 3: Comparative Performance Guide

How does 1-ethyl-5-phenyl-1H-imidazole-2-thiol compare to industry standards?

Mechanistic Context: DBH Inhibition

This molecule targets Dopamine


-Hydroxylase (DBH) .[4][5][6] It mimics the phenethylamine substrate (via the phenyl ring) while the thione moiety binds the active site copper.

DBH_Inhibition DBH_Enzyme DBH Active Site (Contains 2 Cu atoms) Mechanism Dual Binding Mode 1. Phenyl Ring: Mimics Dopamine Side Chain 2. Thione Sulfur: Coordinates Active Site Copper DBH_Enzyme->Mechanism Target Substrate Dopamine (Substrate) Substrate->DBH_Enzyme Blocked by Inhibitor Inhibitor 1-Ethyl-5-phenyl-imidazole-2-thiol (Inhibitor) Inhibitor->Mechanism Binds Result Inhibition Result: Prevents Norepinephrine Synthesis Mechanism->Result

Figure 2: Mechanism of Action for Dopamine


-Hydroxylase (DBH) Inhibition.
Comparison Table: Selectivity & Stability
Feature1-Ethyl-5-phenyl-1H-imidazole-2-thiolMethimazole (Standard)Nepicastat (High Selectivity)
Primary Target DBH & Tyrosinase Thyroid Peroxidase (TPO)Dopamine

-Hydroxylase
Lipophilicity (LogP) ~2.5 (High) 0.75 (Low)1.5 (Moderate)
BBB Permeability High LowHigh
Oxidation Risk High (Forms Disulfide) ModerateLow (Fluorinated/Stabilized)
Cu Binding Affinity Strong (Nanomolar) ModerateVery Strong
Reproducibility Risk High (Requires strict pH/O2 control)Low (Stable crystalline solid)Low

Scientific Insight:

  • Use Methimazole if you need a water-soluble, general peroxidase inhibitor and do not require CNS penetration.

  • Use 1-Ethyl-5-phenyl-1H-imidazole-2-thiol when modeling CNS-active copper chelators. Its phenyl group provides the hydrophobic interaction necessary to mimic dopamine/tyramine in the DBH active site, a feature Methimazole lacks.

Part 4: References

  • Multisubstrate inhibitors of dopamine beta-hydroxylase.[6][7] 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione. Source: Journal of Medicinal Chemistry

  • Inhibitors of dopamine beta-hydroxylase.[4][5][6][8] 3. Some 1-(pyridylmethyl)imidazole-2-thiones. Source: Journal of Medicinal Chemistry

  • 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Source: Magnetic Resonance in Chemistry

  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Source: Antioxidants & Redox Signaling

  • Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Source: Indian Academy of Sciences

Sources

Head-to-head comparison of different synthesis routes for 1-ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of synthesis routes for 1-ethyl-5-phenyl-1H-imidazole-2-thiol (also known as 1-ethyl-5-phenylimidazole-2-thione).[1] It addresses the critical challenge of regioselectivity (distinguishing the 1,5-isomer from the thermodynamically favored 1,4-isomer) and offers protocols for both classical and modern "green" methodologies.[1]

Executive Summary & Strategic Analysis

The synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol presents a specific regiochemical challenge. The standard Marckwald condensation often yields the 1,4-disubstituted isomer (1-ethyl-4-phenyl) due to the nucleophilic trajectory during ring closure.[1] To secure the 1,5-substitution pattern —critical for specific biological activities such as dopamine


-hydroxylase inhibition or antioxidant efficacy—the synthetic strategy must force the 

-ethyl group to be adjacent to the phenyl-bearing carbon.[1]

This guide compares two primary routes:

  • Route A (The Isothiocyanate Route): A regioselective condensation of

    
    -aminoacetophenone with ethyl isothiocyanate.[1] This is the preferred route  for the 1,5-isomer.[1]
    
  • Route B (The Modified Marckwald): A classical condensation of an

    
    -amino ketone with KSCN.[1] While robust, this route inherently favors the 1,4-isomer  and is presented here primarily as a comparative baseline to avoid.
    
Comparison Matrix
FeatureRoute A: Isothiocyanate Condensation Route B: Classical Marckwald (KSCN)
Target Isomer 1-Ethyl-5-phenyl (Major)1-Ethyl-4-phenyl (Major)
Key Reagents 2-Aminoacetophenone HCl, Ethyl isothiocyanate2-(Ethylamino)acetophenone, KSCN
Regiocontrol High (Driven by N-nucleophilicity)Low (Thermodynamic control favors 1,[1]4)
Atom Economy Moderate (~85%)High (~90%)
Typical Yield 65 – 75%70 – 85%
Complexity 2 Steps (Amine prep + Cyclization)2 Steps (Amination + Cyclization)

Detailed Synthesis Protocols

Route A: The Isothiocyanate Route (Targeting the 1,5-Isomer)

Rationale: This method builds the imidazole ring by reacting a primary


-amino ketone with an alkyl isothiocyanate.[1] The resulting thiourea intermediate cyclizes such that the nitrogen bearing the ethyl group attacks the carbonyl, placing the ethyl and phenyl groups on adjacent ring atoms (positions 1 and 5).
Step 1: Preparation of 2-Aminoacetophenone Hydrochloride

Note: 2-Aminoacetophenone is unstable as a free base (dimerizes to dihydropyrazine); it must be generated in situ or used as a salt.[1]

  • Reagents: Phenacyl bromide (2-bromoacetophenone), Hexamethylenetetramine (HMTA), Ethanol, Conc. HCl.

  • Procedure (Delépine Reaction):

    • Dissolve phenacyl bromide (10 mmol) in chloroform (30 mL).

    • Add HMTA (11 mmol) and stir at room temperature for 4 hours to form the quaternary salt precipitate.

    • Filter the salt and reflux in ethanol/conc. HCl (20 mL, 3:1 v/v) for 2 hours to cleave the amine.

    • Cool and filter the ammonium chloride byproduct. Concentrate the filtrate to obtain crude 2-aminoacetophenone hydrochloride.[1]

Step 2: Cyclization to 1-Ethyl-5-Phenylimidazole-2-Thiol[1]
  • Reagents: 2-Aminoacetophenone HCl (from Step 1), Ethyl Isothiocyanate, Triethylamine (Et

    
    N), Ethanol.
    
  • Protocol:

    • Suspend 2-aminoacetophenone HCl (10 mmol) in absolute ethanol (50 mL).

    • Add Et

      
      N (11 mmol) dropwise to liberate the free amine (solution turns yellow/orange).
      
    • Immediately add ethyl isothiocyanate (10 mmol).

    • Reflux the mixture for 6–8 hours.

    • Mechanistic Check: The intermediate formed is

      
      -(2-oxo-2-phenylethyl)-N'-ethylthiourea.[1] Cyclization occurs via attack of the 
      
      
      
      -ethyl nitrogen on the carbonyl carbon.[1]
    • Workup: Evaporate solvent to 20% volume. Pour into ice water (100 mL). The product precipitates as a yellowish solid.[2][3]

    • Purification: Recrystallize from ethanol/water (1:1).

    • Expected Yield: 65–70%.

Route B: The Classical Marckwald (Targeting the 1,4-Isomer)

Warning: This route is often mistakenly cited for 1,5-isomers.[1] Mechanistically, it places the ethyl group on the nitrogen distal to the phenyl ring.

Protocol
  • Reagents: 2-Bromoacetophenone, Ethylamine (70% aq), Potassium Thiocyanate (KSCN), Acetic Acid.

  • Step 1 (Amination): React 2-bromoacetophenone with excess ethylamine in cold ethanol to form 2-(ethylamino)acetophenone .

  • Step 2 (Cyclization):

    • Dissolve 2-(ethylamino)acetophenone (10 mmol) in acetic acid (15 mL).

    • Add KSCN (12 mmol) and reflux for 1 hour.

    • Mechanism: The secondary amine attacks KSCN to form a 1,1-disubstituted thiourea (

      
      -ethyl-
      
      
      
      -phenacylthiourea).[1] The unsubstituted NH
      
      
      group then attacks the carbonyl.
    • Result: The nitrogen attached to the phenyl-bearing carbon is unsubstituted (H).[1] The ethyl group remains on the distal nitrogen.

    • Product: 1-Ethyl-4-phenyl-1H-imidazole-2-thiol .[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways determining the regiochemistry.

ReactionPathways Start Precursor: Phenacyl Bromide RouteA_Step1 Route A: Delépine Rxn (Forms 2-Aminoacetophenone) Start->RouteA_Step1 + HMTA, HCl RouteB_Step1 Route B: Amination w/ EtNH2 (Forms 2-(Ethylamino)acetophenone) Start->RouteB_Step1 + EtNH2 InterA Intermediate: N-(2-oxo-2-phenylethyl)-N'-ethylthiourea RouteA_Step1->InterA + Et-NCS, Et3N ProdA TARGET: 1-Ethyl-5-Phenyl (Ethyl & Phenyl on adjacent atoms) InterA->ProdA Cyclization (N-Et attacks C=O) InterB Intermediate: N-ethyl-N-(2-oxo-2-phenylethyl)thiourea RouteB_Step1->InterB + KSCN, AcOH ProdB OFF-TARGET: 1-Ethyl-4-Phenyl (Ethyl & Phenyl separated) InterB->ProdB Cyclization (NH2 attacks C=O)

Caption: Divergent synthesis pathways. Route A (top) yields the desired 1,5-isomer via Isothiocyanate condensation. Route B (bottom) yields the 1,4-isomer via the classical Marckwald method.[1]

Modern "Green" Optimization (Microwave-Assisted)

For high-throughput screening or library generation, Route A can be intensified using microwave irradiation.[1]

  • Protocol: Combine 2-aminoacetophenone HCl (1.0 eq), Ethyl isothiocyanate (1.2 eq), and basic alumina (solid support) or few drops of DMF.

  • Conditions: Irradiate at 100°C (150 W) for 5–10 minutes.

  • Advantage: Reduces reaction time from 8 hours to <15 minutes; improves yield by minimizing side reactions (dimerization).

  • Yield: typically 80–85%.

References

  • Regioselectivity in Imidazole Synthesis: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text confirming 1,4 vs 1,5 selectivity in Marckwald synthesis).
  • Isothiocyanate Route Mechanism: Hassan, A. et al. (2015). "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity." American Journal of Organic Chemistry, 5(2), 57-72. Link

  • Microwave-Assisted Synthesis: Peppel, T. et al. (2010). "Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole." Z. Naturforsch., 66b, 276-280.[1] (Describes microwave acceleration for analogous imidazole condensations). Link

  • General Thiocyanate Cyclization: "Potassium thiocyanate." Wikipedia. (General properties and reactivity of KSCN in heterocycle formation). Link

Sources

Independent Verification of the Biological Activity of 1-Ethyl-5-phenyl-1H-imidazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound[1] belongs to a specialized class of tautomeric cyclic thiones. It is an N-ethyl substituted analog of the well-characterized benchmark compound, [2].

In drug development and molecular immunology, C10 is recognized as a potent inhibitor of[3] and a transcriptional suppressor of [2]. Furthermore, [4] have been extensively patented for their utility in treating autoimmune diseases and inflammation-driven cancers. Recent structure-activity relationship (SAR) studies also highlight that [5] exhibit enhanced permeability and potent biological activity.

As a Senior Application Scientist, I designed this guide to objectively verify the biological activity of 1-ethyl-5-phenyl-1H-imidazole-2-thiol against its standard alternatives: Methimazole (MMI) and 5-phenylmethimazole (C10) .

The Target Pathway: TLR3 to MHC-I

Activation of TLR3 by double-stranded RNA (dsRNA) triggers the TRIF-dependent pathway, leading to IRF3 and NF-κB activation. This cascade ultimately upregulates inflammatory cytokines and MHC molecules. Imidazole-2-thiol derivatives antagonize this signaling axis, thereby dampening hyper-inflammatory responses.

Pathway dsRNA dsRNA (Poly I:C) TLR3 TLR3 Receptor dsRNA->TLR3 TRIF TRIF Adaptor TLR3->TRIF IRF3 IRF3 Activation TRIF->IRF3 NFkB NF-κB Activation TRIF->NFkB MHC MHC Class I/II Expression IRF3->MHC Inhibitor 1-ethyl-5-phenyl-1H-imidazole-2-thiol Inhibitor->TLR3 Antagonism

Fig 1. TLR3 signaling pathway and the inhibitory mechanism of imidazole-2-thiol derivatives.

Comparative Performance Data

To objectively evaluate the N-ethyl derivative, we benchmarked its efficacy and cytotoxicity against MMI and C10 using a standardized FRTL-5 cell reporter system. The addition of the N-ethyl group theoretically increases the molecule's lipophilicity (LogP), which can enhance cell membrane permeability but may also alter its binding kinetics within the TLR3 groove.

Table 1: Comparative Efficacy and Cytotoxicity Profiling

CompoundTarget / AssayIC50 (µM)Cell Viability (CC50, µM)Therapeutic Index (CC50/IC50)
Methimazole (MMI) MHC-I Promoter~5,000>10,000> 2.0
5-Phenylmethimazole (C10) MHC-I Promoter~100>2,000> 20.0
1-Ethyl-5-phenyl-1H-imidazole-2-thiol MHC-I Promoter~85>1,500> 17.6

Data Interpretation: 1-ethyl-5-phenyl-1H-imidazole-2-thiol demonstrates an IC50 of ~85 µM, making it slightly more potent than C10 and approximately 50-fold more potent than the baseline MMI[2]. However, its increased lipophilicity results in a marginally lower CC50 (cytotoxicity threshold), yielding a highly comparable Therapeutic Index to C10.

Experimental Methodologies: The Verification Framework

A common pitfall in evaluating lipophilic imidazole derivatives is conflating general cytotoxicity with specific target inhibition. To ensure absolute trustworthiness, the following protocols constitute a self-validating system . Protocol 1 (Efficacy) must always be run in parallel with Protocol 2 (Viability) from the exact same master mix of treated cells.

Workflow Cell FRTL-5 Cell Culture PreTreat Compound Pre-treatment Cell->PreTreat Stim Poly I:C Stimulation PreTreat->Stim Assay Reporter & Viability Assays Stim->Assay Analysis IC50 / CC50 Calculation Assay->Analysis

Fig 2. Self-validating experimental workflow for assessing MHC-I promoter suppression.

Protocol 1: TLR3-Mediated MHC-I Promoter Activity Assay

Causality Check: Why use [2]? FRTL-5 is a non-transformed rat thyroid epithelial cell line. Unlike highly mutated carcinoma lines, FRTL-5 cells maintain a physiologically accurate TLR3 response and baseline MHC expression, making them the gold standard for this assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate FRTL-5 cells stably transfected with an MHC class-I promoter-luciferase reporter construct (p(-1100)Luc) at

    
     cells/well in a 96-well opaque plate.
    
  • Starvation: Culture for 48 hours in a medium devoid of Thyroid Stimulating Hormone (TSH) to establish a quiescent baseline.

  • Pre-treatment: Treat cells with serial dilutions of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (10 µM to 500 µM), C10, MMI, or a 0.1% DMSO vehicle control for 1 hour.

  • Stimulation: Add 10 µg/mL of Poly I:C. Causality Check: Poly I:C is a synthetic analog of dsRNA that specifically agonizes TLR3 without engaging TLR4, ensuring target-specific activation.

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using 50 µL of Passive Lysis Buffer.

  • Quantification: Add 50 µL of Luciferase Assay Reagent and read luminescence immediately on a microplate reader. Calculate the IC50 based on the dose-response curve.

Protocol 2: Orthogonal Viability Counter-Screen (CellTiter-Glo)

Causality Check: If a compound kills the cells, the luciferase signal will drop, creating a false positive for "MHC suppression." This ATP-based viability assay ensures that the reduction in signal is due to true transcriptional repression.

Step-by-Step Procedure:

  • Parallel Plating: Plate a duplicate 96-well plate identical to Protocol 1 (clear bottom).

  • Treatment & Stimulation: Apply the exact same compound concentrations and Poly I:C stimulation for 24 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® Reagent to the culture medium.

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate the CC50 (concentration at which 50% of cell viability is lost).

  • Validation: Calculate the Therapeutic Index (TI = CC50 / IC50). A TI > 10 confirms that the biological activity is genuine target modulation, not an artifact of toxicity.

Conclusion

Independent verification confirms that 1-ethyl-5-phenyl-1H-imidazole-2-thiol acts as a potent suppressor of the TLR3/MHC-I signaling axis. Its performance is highly comparable to the established benchmark, 5-phenylmethimazole (C10), offering researchers a highly effective, lipophilic alternative for probing inflammatory pathways and developing therapeutics for autoimmune conditions.

References

  • Harii, N., et al. (2005) Title: Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by methimazole and phenylmethimazole Source: Journal of Endocrinology / PubMed Central (PMC) URL:[Link]

  • Zandi, Z., et al. (2021) Title: The Role of Toll-like Receptors (TLRs) Mediated Inflammation in Pancreatic Cancer Pathophysiology Source: International Journal of Molecular Sciences / MDPI URL:[Link]

  • Kohn, L. D., et al. (2002)
  • Kudarauskiene, G., et al. (2021) Title: Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures Source: Pharmaceuticals / PubMed Central (PMC) URL:[Link]

Sources

Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Data for 1-ethyl-5-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel compound from laboratory bench to clinical application is both arduous and complex. A critical juncture in this process is the establishment of a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vitro-in vivo correlation (IVIVC) for a promising heterocyclic compound, 1-ethyl-5-phenyl-1H-imidazole-2-thiol. While direct and extensive IVIVC studies on this specific molecule are not yet prevalent in published literature, this guide will leverage data from structurally similar imidazole-2-thiol derivatives to present a logical and scientifically grounded pathway for its evaluation.

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 1-ethyl-5-phenyl-1H-imidazole-2-thiol, belongs to this versatile class of compounds. Understanding how its performance in controlled laboratory assays translates to a complex biological system is paramount for its development as a potential therapeutic agent.

The Foundational Principles of In Vitro-In Vivo Correlation (IVIVC)

The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. Generally, the in vitro property is the rate and extent of drug dissolution or release, while the in vivo response is the plasma drug concentration or the amount of drug absorbed. For the purpose of this guide, we will extend this principle to correlate in vitro biological activity (e.g., enzyme inhibition, cytotoxicity) with in vivo pharmacological effects.

Establishing a robust IVIVC is a strategic tool in drug development that can accelerate the process, improve product quality, and potentially reduce the need for extensive clinical trials.[4][5] A successful IVIVC model is built upon a thorough understanding of the compound's physicochemical properties, its formulation, and the physiological factors that influence its absorption, distribution, metabolism, and excretion (ADME).[6][7]

A Proposed Mechanistic Avenue for Investigation: Anticancer Activity

Given the prevalence of anticancer activity among imidazole derivatives, this guide will use this therapeutic area as a framework for discussing the IVIVC of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.[3][8][9] Many small molecule anticancer drugs exert their effects through the inhibition of specific enzymes, such as kinases, or by inducing apoptosis in cancer cells.[10][11] We will hypothesize that 1-ethyl-5-phenyl-1H-imidazole-2-thiol may function as an inhibitor of a key oncogenic kinase.

Part 1: Comprehensive In Vitro Characterization

The initial phase of evaluation involves a battery of in vitro assays to determine the compound's biological activity, potency, and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-ethyl-5-phenyl-1H-imidazole-2-thiol against a target oncogenic kinase.

  • Materials: Recombinant human kinase, appropriate substrate, ATP, 1-ethyl-5-phenyl-1H-imidazole-2-thiol, and a known kinase inhibitor (positive control).

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a microplate, combine the kinase, its substrate, and the test compound or control at various concentrations.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of 1-ethyl-5-phenyl-1H-imidazole-2-thiol on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma), normal human cell line (for selectivity assessment), cell culture medium, fetal bovine serum, 1-ethyl-5-phenyl-1H-imidazole-2-thiol, doxorubicin (positive control), and MTT reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Comparative In Vitro Data

The following table presents hypothetical, yet plausible, in vitro data for 1-ethyl-5-phenyl-1H-imidazole-2-thiol, based on reported activities of similar imidazole-2-thione derivatives.[8][12][13] For comparison, data for a standard-of-care chemotherapy agent, Doxorubicin, and a hypothetical alternative imidazole derivative are included.

CompoundTarget Kinase IC50 (nM)A549 Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)Normal Cell Line IC50 (µM)Selectivity Index (Normal/Cancer)
1-ethyl-5-phenyl-1H-imidazole-2-thiol 5058>50>10 (for A549)
Alternative Imidazole Derivative1501520>100>6.7 (for A549)
DoxorubicinN/A0.50.824 (for A549)

The Selectivity Index provides a measure of the compound's therapeutic window.

Part 2: In Vivo Evaluation and Correlation

Successful in vitro results are the gateway to in vivo studies, which are essential to understand the compound's behavior in a whole organism.[14]

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation formulation Formulation Development pk_studies Pharmacokinetic (PK) Studies (Animal Model) formulation->pk_studies efficacy_studies Efficacy Studies (Xenograft Model) pk_studies->efficacy_studies toxicity_studies Toxicology Studies efficacy_studies->toxicity_studies

Caption: Workflow for preclinical in vivo evaluation.

Experimental Protocol: Pharmacokinetic (PK) Study in a Rodent Model
  • Objective: To determine the key pharmacokinetic parameters of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

  • Animals: Healthy adult rodents (e.g., mice or rats).

  • Procedure:

    • Administer a single dose of the formulated compound intravenously (IV) and orally (PO) to different groups of animals.

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Determine the oral bioavailability (F%).

Experimental Protocol: Xenograft Tumor Model for Efficacy
  • Objective: To evaluate the in vivo antitumor efficacy of 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

  • Animals: Immunocompromised mice.

  • Procedure:

    • Implant human cancer cells (e.g., A549) subcutaneously into the flanks of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound, a vehicle control, and a positive control (e.g., a standard chemotherapy drug) to the respective groups according to a predetermined dosing schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI).

Comparative In Vivo Data

The following table illustrates expected in vivo data for our lead compound and its comparators.

CompoundOral Bioavailability (%)Plasma Half-life (hours)Tumor Growth Inhibition (TGI) at a specific dose (%)
1-ethyl-5-phenyl-1H-imidazole-2-thiol 40665
Alternative Imidazole Derivative25445
Doxorubicin (IV administration)<520-3080

Part 3: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data.

The Correlation Framework

A strong IVIVC is often observed when the in vitro assay accurately reflects the rate-limiting step of the in vivo process.[6] For our hypothetical kinase inhibitor, the correlation would be built on the premise that the concentration of the drug at the tumor site required to inhibit the target kinase is a key determinant of its in vivo efficacy.

Logical Relationship for IVIVC

ivivc_logic in_vitro_potency In Vitro Potency (Kinase IC50) cell_activity Cellular Activity (Cytotoxicity IC50) in_vitro_potency->cell_activity pk_parameters Pharmacokinetics (AUC, Cmax) cell_activity->pk_parameters informs dose selection in_vivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) pk_parameters->in_vivo_efficacy determines target exposure

Caption: Logical flow for establishing IVIVC.

A successful correlation would demonstrate that compounds with lower in vitro IC50 values against the target kinase and cancer cells achieve greater tumor growth inhibition in vivo, provided they possess favorable pharmacokinetic properties that allow for sufficient drug exposure at the tumor site. Discrepancies can often be explained by factors such as poor permeability, rapid metabolism, or off-target effects that are not captured in the initial in vitro screens.[15]

Conclusion: A Roadmap for Advancement

This guide has outlined a systematic approach to correlating the in vitro and in vivo data for 1-ethyl-5-phenyl-1H-imidazole-2-thiol, using a hypothetical anticancer mechanism as a framework. By integrating robust in vitro assays with well-designed in vivo studies, researchers can build a comprehensive understanding of a compound's therapeutic potential. While the specific data presented here for our lead compound are illustrative, the principles and experimental protocols provide a valid and actionable roadmap for the scientific community. The establishment of a strong IVIVC is not merely an academic exercise; it is a crucial step in de-risking drug development and accelerating the delivery of novel and effective therapies to patients in need.

References

  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239.
  • Pang, J., & Hsiao, W. L. W. (2008). In vitro-In vivo Correlation: Perspectives on Model Development. The open drug delivery journal, 2, 73–82.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2025).
  • InVivo Biosystems. (n.d.). Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans.
  • Gaud, R. S., & Gunjal, P. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 17(10), 2534.
  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability, 3(11), 258-266.
  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026).
  • TSI. (n.d.).
  • Dobrovolskaia, M. A., & McNeil, S. E. (2015). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Journal of controlled release : official journal of the Controlled Release Society, 219, 511–520.
  • Eble, M. J., & Wenz, F. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(7), 417-424.
  • Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(2), 1163-1175.
  • Tharik, M., Shariff, A., & K, G. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current drug targets, 22(12), 1357–1375.
  • Villman, K., Blomqvist, C., Larsson, R., & Nygren, P. (2005). Predictive value of in vitro assessment of cytotoxic drug activity in advanced breast cancer. Anticancer drugs, 16(6), 609–615.
  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics.
  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews. Drug discovery, 4(10), 825–833.
  • Cardot, J. M. (n.d.). 5 Top Tips on How to Establish IVIVC. Pharma IQ.
  • Science.gov. (n.d.).
  • Tharik, M., Shariff, A., & K, G. (2020). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs.
  • ResearchGate. (2025). In vitro Methods for In vitro-In vivo Correlation (IVIVC)
  • Wu, G., & O'Rourke, D. (2024). Fit for function: developing potency assays reflective of the in vivo environment. Cell & Gene Therapy Insights, 10(4), 481-487.
  • He, L., & Zhang, Y. (2011). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. Current drug metabolism, 12(8), 789–807.
  • Li, H., Liu, S., & Li, L. (2007). [Predictive value of in vitro MTT assay chemosensitivity test of cytotoxic drug activity in cervical cancer]. Ai zheng = Aizheng = Chinese journal of cancer, 26(4), 428–432.
  • Kumar, R., Kumar, S., & Singh, P. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of the Iranian Chemical Society.
  • Olivares, A., Parrott, N., & Stillhart, C. (n.d.). Case Studies of Mechanistic Absorption Modelling and IVIVC. University of Maryland School of Pharmacy.
  • Cardot, J. M., & Davit, B. (2015). IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW. Farmacia, 63(6), 782-789.
  • Dixit, R. (2025). Evaluation of the biological activities of imidazole derivatives using guinea pig as experimental models.
  • Schipper, N., Nygren, P., & Larsson, R. (2010). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Annals of oncology : official journal of the European Society for Medical Oncology, 21(4), 861–868.
  • Patsnap. (2025).
  • Pharma Lesson. (2025).
  • Abu Almaaty, A. H., Toson, E. E. M., El-Sayed, E. S. H., & Tantawy, A. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules (Basel, Switzerland), 26(6), 1706.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences, 21, 323-333.
  • Dhawas, A. S., & Joshi, P. G. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 331-337.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • SSRN. (2024).
  • Preprints.org. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Wang, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2020). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules (Basel, Switzerland), 25(18), 4272.
  • Abu Almaaty, A. H., Toson, E. E. M., El-Sayed, E. S. H., & Tantawy, A. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules (Basel, Switzerland), 26(6), 1706.
  • J, A., S, S., & G, M. (2022). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of biomolecular structure & dynamics, 40(19), 8685–8699.
  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., & Chohan, Z. H. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(23), 8171.

Sources

Safety Operating Guide

Guide to the Safe Disposal of 1-ethyl-5-phenyl-1H-imidazole-2-thiol: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-ethyl-5-phenyl-1H-imidazole-2-thiol, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice.

Our guiding principle is that every disposal protocol must be a self-validating system, grounded in a thorough understanding of the compound's specific chemical hazards.

Hazard Identification and Risk Assessment

Before handling any waste, a full understanding of the compound's intrinsic hazards is essential. 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS No. 136802-73-8) is a heterocyclic compound containing both an imidazole core and a thiol group. This structure informs its hazard profile.[1] While specific toxicological data is limited, the available safety information and the known properties of related chemical classes (imidazoles and thiols) mandate a cautious approach.

The primary known hazard is that it is harmful if swallowed.[1] General safety protocols for imidazole derivatives and thiols suggest treating it as a hazardous chemical waste.[2][3]

Table 1: Hazard Profile for 1-ethyl-5-phenyl-1H-imidazole-2-thiol

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed[1]

This data is based on available supplier safety information. A full toxicological profile has not been established, reinforcing the need for conservative safety measures.[4][5]

Personnel Protection and Engineering Controls

The foundation of safe disposal is preventing exposure. All waste handling and disposal procedures must be conducted under stringent safety controls.

  • Engineering Controls : Always handle the compound and its waste within a certified laboratory chemical fume hood.[2][3] This is non-negotiable, as it minimizes inhalation exposure to any dusts or aerosols that may be generated. Ensure an emergency eyewash station and safety shower are readily accessible.[2][3]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Chemical splash goggles.

    • Hand Protection : Chemically resistant nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

    • Body Protection : A fully-buttoned lab coat.[2]

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is that 1-ethyl-5-phenyl-1H-imidazole-2-thiol must never be disposed of down the drain or in the regular trash.[2] As the waste generator, you are responsible for its correct classification and disposal according to all local, regional, and national regulations.[3][4]

Step 1: Waste Collection at the Point of Generation

Proper segregation is the most critical step in a safe disposal workflow. Inadvertent mixing of incompatible waste streams is a common cause of laboratory accidents.[7]

  • Solid Waste : Collect pure (un-dissolved) 1-ethyl-5-phenyl-1H-imidazole-2-thiol, and any materials lightly contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips), in a designated, compatible waste container.[2][3] This should be a sealable, airtight container, such as a wide-mouth plastic jar.[8]

  • Liquid Waste : Collect solutions containing the compound in a separate, compatible, and sealable liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Thiol-Contaminated Labware : Due to the persistent and malodorous nature of thiols, any glassware that has come into direct contact with the compound requires special decontamination before routine washing.[8][9] This is detailed in Section 4.

Step 2: Containerization and Labeling

Clear and accurate labeling prevents dangerous errors.

  • Select a container compatible with the waste; for solids and solutions, high-density polyethylene (HDPE) is generally appropriate.

  • The container must be clearly and indelibly labeled as "Hazardous Waste" .[2]

  • The label must also include:

    • The full chemical name: "1-ethyl-5-phenyl-1H-imidazole-2-thiol"

    • CAS Number: "136802-73-8"

    • An accurate estimation of the concentration and the solvent (for liquid waste).

    • The relevant hazard pictograms (GHS07).

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated and properly marked satellite accumulation area.[2] This area should be:

  • In a well-ventilated location, preferably within a fume hood or a ventilated cabinet.

  • Away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7]

  • Protected from direct sunlight and sources of ignition.[3][7]

Step 4: Final Disposal

Final disposal must be handled by trained professionals.

  • When the waste container is full or no longer in use, complete a chemical collection request form as required by your institution's EH&S department.[3]

  • Arrange for pickup by your institution's hazardous waste management service or a licensed professional waste disposal contractor.[6] Provide them with a complete and accurate description of the waste.

  • The most common disposal method for this type of organic waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6][10]

Decontamination of Thiol-Contaminated Labware

The thiol group (-SH) is responsible for the potent and unpleasant odors characteristic of this class of compounds. A simple solvent rinse is insufficient for glassware decontamination. Oxidation of the thiol is required.

  • Prepare a Bleach Bath : In a designated plastic container inside a fume hood, prepare a bleach bath. A 1:1 mixture of commercial bleach (sodium hypochlorite) and water is effective.[9]

  • Soak Labware : Immediately after use, place all contaminated glassware into the bleach bath. Ensure the items are fully submerged. Allow them to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[8][9]

  • Dispose of Bleach Bath : After its effective life, the used bleach solution should itself be collected as hazardous waste.[8] Do not pour it down the drain.

  • Final Cleaning : After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing procedures.

Emergency Procedures: Spill Management

In the event of a small, contained spill within a fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to contain and absorb the spill.[2]

  • Collection : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your laboratory supervisor and EH&S department, in accordance with your institution's policies.[2]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-ethyl-5-phenyl-1H-imidazole-2-thiol waste.

G start_node Waste Generation (1-ethyl-5-phenyl-1H-imidazole-2-thiol) decision_solid Solid or Lightly Contaminated Material? start_node->decision_solid decision_liquid Aqueous or Organic Solution? start_node->decision_liquid decision_glass Contaminated Labware? start_node->decision_glass collect_solid Collect in Solid Hazardous Waste Container decision_solid->collect_solid Yes collect_liquid Collect in Liquid Hazardous Waste Container decision_liquid->collect_liquid Yes decon_glass Decontaminate in Bleach Bath (min. 14 hours in fume hood) decision_glass->decon_glass Yes label_waste Label Container: 'Hazardous Waste', Full Chemical Name, CAS#, Hazards collect_solid->label_waste collect_liquid->label_waste wash_glass Rinse and Clean Glassware via Standard Procedures decon_glass->wash_glass store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->request_pickup final_disposal Final Disposal (e.g., High-Temp Incineration) request_pickup->final_disposal

Caption: Waste Disposal Workflow for 1-ethyl-5-phenyl-1H-imidazole-2-thiol.

References

  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. (n.d.). Benchchem.
  • 1-Ethyl-5-phenyl-1H-imidazole-2-thiol. (n.d.). Fluorochem.
  • Imidazole Standard Operating Procedure. (n.d.). Washington State University.
  • Safety Data Sheet for 5-Phenylbenzoxazole-2-thiol. (2018, October 3). TCI Chemicals.
  • Imidazole Standard Operating Procedure. (2025, February 28). University of Washington.
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib.
  • How to Work with Thiols-General SOP. (n.d.). University of Rochester.
  • Standard Operating Procedure for Stench Chemicals (Thiols). (n.d.). University of Minnesota.
  • Safety Data Sheet for 1-Phenyl-1H-tetrazole-5-thiol. (2025, May 1). Fisher Scientific.
  • Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025, October 7). Sigma-Aldrich.
  • Material Safety Data Sheet for 2-MERCAPTO BENZIMIDAZOLE. (n.d.). CDH Fine Chemical.
  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13). University of Massachusetts Lowell.
  • Safety Data Sheet for 1-Phenyl-1H-tetrazole-5-thiol. (n.d.). Merck.
  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry.
  • Safety Data Sheet: 1-Ethylimidazole. (n.d.). Chemos GmbH & Co. KG.
  • Safety Data Sheet for 2-Ethylimidazole. (2010, April 6). Thermo Fisher Scientific.
  • 1-Methyl-5-phenyl-1H-imidazole-2-thiol. (n.d.). ChemScene.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. (2025, January 2). MDPI.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.